Dfhbi
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2,3-dimethylimidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-6-15-10(12(18)16(6)2)5-7-3-8(13)11(17)9(14)4-7/h3-5,17H,1-2H3/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDIJYXDUBFLID-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of DFHBI?
An In-Depth Technical Guide to the Chemical Structure and Applications of DFHBI
For researchers, scientists, and professionals in drug development, understanding the tools available for cellular and molecular imaging is paramount. Among the innovative reagents in this field is 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound), a synthetic fluorogen that has become instrumental in the study of RNA dynamics within living cells. This guide provides a comprehensive overview of the chemical structure, photophysical properties, and experimental applications of this compound.
The Chemical Structure of this compound
This compound, chemically known as (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one, is a small molecule analog of the chromophore found in Green Fluorescent Protein (GFP)[1]. Its structure is characterized by a central imidazolinone ring connected to a difluorinated phenol group. This compound is essentially non-fluorescent in its unbound state in aqueous solutions but exhibits a significant increase in fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli[1].
Key Structural Features:
-
Molecular Formula: C₁₂H₁₀F₂N₂O₂[2]
-
Molecular Weight: 252.22 g/mol [2]
-
CAS Number: 1241390-29-3[2]
-
SMILES: CN(C2=O)C(C)=N\C2=C/C1=CC(F)=C(O)C(F)=C1
-
InChI Key: ZDDIJYXDUBFLID-YHYXMXQVSA-N
The 'Z' configuration of the exocyclic double bond is crucial for its ability to bind to the RNA aptamer and subsequently fluoresce. The fluorine atoms on the phenolic ring enhance the photophysical properties of the molecule.
Photophysical Properties
The fluorescence of this compound is activated upon binding to an RNA aptamer, which restricts the molecule's rotational freedom and suppresses non-radiative decay pathways, such as cis-trans isomerization[3][4]. The photophysical characteristics of this compound and its derivatives when complexed with various RNA aptamers are summarized below.
| Property | This compound-Spinach Complex | This compound-Spinach2 Complex | This compound-1T-Spinach2 Complex | Reference(s) |
| Excitation Maximum (λex) | 460 nm | 447 nm | 482 nm | [5][6] |
| Emission Maximum (λem) | 510 nm | 501 nm | 505 nm | [5][6] |
| Fluorescence Lifetime (τ) | 4.0 ± 0.1 ns | Not Reported | Not Reported | [5][7] |
| Complex | Relative Brightness (in vitro) | Reference(s) |
| Broccoli-DFHBI-1T | 1.00 | [3] |
| Broccoli-BI | 1.88 | [3] |
Mechanism of Fluorescence Activation and Photobleaching
The primary mechanism for this compound's fluorescence is its interaction with a specific RNA aptamer. The process of photobleaching is also well-characterized and is primarily due to a reversible photoisomerization.
Figure 1: Fluorescence activation of this compound upon binding to an RNA aptamer.
Upon continuous excitation, the this compound within the aptamer complex can undergo a cis-trans isomerization, leading to a non-fluorescent state. The trans-isomer has a lower affinity for the aptamer and can dissociate, allowing a new cis-DFHBI molecule from the solution to bind and restore fluorescence.
Figure 2: The photobleaching and recovery cycle of this compound.
Experimental Protocols
Below are standardized protocols for the preparation of this compound solutions and its application in cell staining for fluorescence microscopy.
Preparation of this compound Stock and Working Solutions
This protocol provides instructions for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound solid[6]
-
Anhydrous Dimethyl sulfoxide (DMSO)[6]
-
Phosphate-buffered saline (PBS) or cell culture medium (pH 7.4)[6]
Procedure:
-
Stock Solution Preparation (20 mM):
-
Working Solution Preparation (20 µM):
In Situ RNA Imaging in Live Cells
This protocol describes the application of this compound for staining and imaging RNA aptamer-tagged transcripts in live mammalian cells.
Materials:
-
HEK293T cells transfected with a plasmid encoding the RNA of interest tagged with an aptamer (e.g., Spinach or Broccoli)[2][6].
-
This compound working solution (20 µM)[6].
-
Cell incubator (37°C, 5% CO₂)[6].
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)[6].
Procedure:
-
Cell Culture and Transfection:
-
Cell Staining:
-
Fluorescence Microscopy:
-
After incubation, visualize the cells using a fluorescence microscope.
-
For the this compound-Spinach2 complex, use an excitation wavelength around 447 nm and detect the emission at approximately 501 nm[6]. These wavelengths are compatible with standard blue light excitation filter sets.
-
In-Gel Staining of RNA
This protocol is for the visualization of aptamer-containing RNA transcripts in polyacrylamide gels.
Materials:
-
Polyacrylamide gel with separated RNA samples.
-
This compound-1T staining solution (prepared in a suitable buffer, e.g., 1x Tris/Borate/EDTA)[8].
-
Gel imaging system with excitation and emission filters suitable for Alexa488 (e.g., 470±15 nm excitation and 532±14 nm emission)[8].
Procedure:
-
Gel Staining:
-
After electrophoresis, place the polyacrylamide gel in the this compound-1T staining solution.
-
Incubate for 15-20 minutes at room temperature, protected from light[8].
-
-
Gel Imaging:
-
Image the gel using a gel documentation system.
-
Use a channel with excitation and emission settings appropriate for detecting the this compound-1T fluorescence (e.g., Alexa488 preset)[8].
-
Specific bands corresponding to the aptamer-tagged RNA will be visible.
-
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DFHBI-Spinach Aptamer: Mechanism of Action and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic complex formed between the 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) dye and the Spinach RNA aptamer. It includes a detailed look at the binding interactions, structural dynamics, and the principles of fluorescence activation. Furthermore, this guide presents key quantitative data and detailed experimental protocols for the analysis of this system, aimed at facilitating its application in academic research and drug development.
Core Mechanism of Fluorescence Activation
The fluorescence of the this compound dye is significantly enhanced upon binding to the Spinach RNA aptamer. This activation is not a simple association event but rather a sophisticated interplay of structural organization and conformational changes within the RNA that rigidly constrains the dye, leading to a dramatic increase in its quantum yield.
At the heart of the Spinach aptamer's ability to bind this compound is a unique G-quadruplex structure. This motif, formed from guanine-rich sequences within the aptamer, creates a stable, planar platform. The this compound molecule, in its phenolate form, intercalates into a specific binding pocket created by this G-quadruplex and surrounding nucleotide residues.[1][2] This binding pocket effectively locks the this compound molecule in a planar conformation, restricting its rotational freedom.[1] In its unbound state, this compound dissipates absorbed energy primarily through non-radiative pathways (e.g., molecular vibrations and rotations). By constraining the dye, the Spinach aptamer closes these non-radiative decay channels, forcing the energy to be emitted as fluorescence.[1]
Upon binding this compound, the Spinach aptamer undergoes significant local conformational changes.[1] This induced-fit mechanism ensures a high degree of specificity and affinity. The binding event is not instantaneous, suggesting a multi-step process involving initial association followed by structural rearrangement of the aptamer to form the final, highly fluorescent complex.[1]
Caption: this compound binds to the Spinach aptamer, inducing a conformational change that results in a highly fluorescent complex.
Quantitative Data Summary
The interaction between this compound and the Spinach aptamer has been characterized by various biophysical techniques. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| Spinach (WT) | 300 ± 68 nM | Fluorescence Titration | [1] |
| Spinach (WT) | 0.53 µM | Miniaturized Pull-down Assay | [3] |
| Spinach (WT) | 1.18 µM | Miniaturized Pull-down Assay | [3] |
| Spinach2 | 420 ± 40 nM | Fluorescence Titration | [4] |
| Baby Spinach | 4.4 µM | Fluorescence Titration | [5] |
| Quantum Yield (Φ) | |||
| Spinach-DFHBI | ~0.72 | Comparative Spectroscopy | [2] |
| Kinetic Parameters | |||
| k_on (Spinach) | 6 x 10⁴ M⁻¹s⁻¹ | Fluorescence Kinetics | [1] |
| k_on (Spinach2) | 8.1 x 10⁴ M⁻¹s⁻¹ | Fluorescence Kinetics | [6] |
| Spectroscopic Properties | |||
| Excitation Max (Spinach2-DFHBI) | 447 nm | Fluorescence Spectroscopy | [7][8] |
| Emission Max (Spinach2-DFHBI) | 501 nm | Fluorescence Spectroscopy | [7][8] |
| Fluorescence Lifetime (Spinach-DFHBI) | 4.0 ± 0.1 ns | Time-Resolved Fluorescence | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-Spinach aptamer interaction.
Fluorescence Spectroscopy Assay for Binding Affinity
This protocol details the determination of the dissociation constant (Kd) through fluorescence titration.
Materials:
-
Spinach RNA aptamer (purified)
-
This compound solution (in DMSO)
-
Binding Buffer: 40 mM HEPES (pH 7.4), 125 mM KCl, 5 mM MgCl₂[11]
-
Fluorometer
Procedure:
-
RNA Preparation: Dissolve the lyophilized Spinach RNA in nuclease-free water. To ensure proper folding, heat the RNA solution to 90°C for 2 minutes, then place it on ice for 5 minutes (snap-cooling).[12] For some variants like Baby Spinach, a slow cooling protocol (heating at 90°C for 2 min, on ice for 2 min, addition of buffer and this compound, incubation at 65°C for 5 min, followed by slow cooling to 25°C) may be required for efficient folding.[12]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the binding buffer to the desired starting concentration.
-
Titration: a. In a quartz cuvette, prepare a solution of Spinach RNA at a fixed concentration (e.g., 50 nM) in the binding buffer. b. Set the fluorometer to the excitation and emission wavelengths for the this compound-Spinach complex (e.g., Ex: 447 nm, Em: 501 nm).[7][8] c. Record the initial fluorescence of the RNA solution. d. Add increasing concentrations of this compound to the RNA solution, mixing thoroughly after each addition. e. After each addition, allow the system to equilibrate (typically 1-2 minutes) and record the fluorescence intensity.
-
Data Analysis: a. Subtract the background fluorescence of this compound in buffer alone from the experimental values. b. Plot the change in fluorescence intensity as a function of the this compound concentration. c. Fit the resulting binding curve to a one-site binding model (e.g., using the Hill equation) to determine the Kd.[1]
Caption: A stepwise workflow for determining the binding affinity of this compound to the Spinach aptamer using fluorescence titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Materials:
-
Spinach RNA aptamer (highly purified and concentrated)
-
This compound solution (in DMSO, then diluted in buffer)
-
ITC Buffer: The buffer used for dialysis of the RNA and for dissolving the this compound must be identical to avoid large heats of dilution. A common buffer is 10 mM sodium phosphate, 100 mM NaCl, pH 6.5.
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: a. Dialyze the purified Spinach RNA extensively against the ITC buffer to ensure a precise buffer match. b. Prepare a concentrated solution of this compound by diluting the DMSO stock into the final dialysis buffer. The final concentration of DMSO should be low and identical in both the RNA and this compound solutions. c. Degas both the RNA and this compound solutions immediately before the experiment to prevent bubble formation.
-
ITC Experiment: a. Load the Spinach RNA solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters, including temperature, stirring speed, and injection volume. d. Perform an initial small injection to allow the system to equilibrate. e. Carry out a series of injections of the this compound solution into the RNA solution, recording the heat change after each injection.
-
Data Analysis: a. Integrate the heat flow peaks for each injection. b. Plot the integrated heat per injection against the molar ratio of this compound to RNA. c. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
References
- 1. Rapid preparation of RNA samples for NMR spectroscopy and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.gla.ac.uk [chem.gla.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 9. The fluorophore this compound and Baby Spinach RNA [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Light: A Technical Guide to the Photophysical Properties of DFHBI Fluorophore
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluorogenic molecules has revolutionized the study of biological systems, enabling real-time visualization of intricate cellular processes. Among these, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) has garnered significant attention as a key component of RNA imaging technologies. This in-depth technical guide provides a comprehensive overview of the core photophysical properties of the this compound fluorophore, its interaction with RNA aptamers, and the experimental methodologies used for its characterization.
Core Photophysical Characteristics
This compound is intrinsically weakly fluorescent in aqueous solutions. Its fluorescence is dramatically enhanced upon binding to specific RNA aptamers, such as Spinach and Broccoli, which restrict its conformational freedom and shield it from non-radiative decay pathways. This fluorogenic property makes this compound an excellent tool for imaging RNA in living cells.[1][2] The key photophysical parameters of this compound, both in its free state and when complexed with RNA aptamers, are summarized below.
Spectral Properties
The absorption and emission spectra of this compound are crucial for its application in fluorescence microscopy. In its unbound, anionic form, this compound exhibits an absorption maximum around 416 nm. Upon binding to RNA aptamers like Spinach or Broccoli, the absorption peak undergoes a red shift. For instance, when bound to the Spinach2 aptamer, the excitation maximum is observed at 447 nm, with a peak fluorescence emission at 501 nm.[2][3][4] A derivative, this compound-1T, when complexed with Spinach2™, shows an excitation maximum at 482 nm and an emission maximum at 505 nm.
| Condition | Excitation Max (nm) | Emission Max (nm) | Reference |
| This compound anion (unbound) | ~416 | - | |
| This compound bound to Spinach/Spinach2 | 447 - 469 | 501 | [2][3][4] |
| This compound bound to baby Spinach (bSP) | 427 | 501 | |
| This compound-1T bound to Spinach2™ | 482 | 505 | |
| This compound-1T bound to Broccoli | 470 | 505 | [5] |
Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. The extinction coefficient of this compound is influenced by its binding state. When bound to the baby Spinach (bSP) aptamer, the molar extinction coefficient of this compound decreases by approximately 30%.[6]
| Fluorophore Complex | Extinction Coefficient (M⁻¹cm⁻¹) | Reference |
| This compound-1T bound to Broccoli | 28,900 | [5] |
| This compound-1T (alone) | 35,400 | [5] |
| BI bound to Broccoli | 33,600 | [5] |
Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield of this compound is exceptionally low in solution but increases significantly upon binding to an RNA aptamer.[1] For example, the quantum yield of the Broccoli-DFHBI-1T complex is 0.414.[5]
| Fluorophore Complex | Quantum Yield (Φ) | Reference |
| This compound-1T bound to Broccoli | 0.414 | [5] |
| This compound-1T (alone) | 0.00041 | [5] |
| BI bound to Broccoli | 0.669 | [5] |
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of the Spinach-DFHBI complex has been measured to be approximately 4.0 ± 0.1 ns.[7]
| Fluorophore Complex | Fluorescence Lifetime (ns) | Reference |
| Spinach-DFHBI | 4.0 ± 0.1 | [7] |
Mechanism of Fluorescence Activation
The fluorescence of this compound is activated through a process of restricted intramolecular motion upon binding to its cognate RNA aptamer. In solution, the unbound this compound molecule can readily undergo photoisomerization, a non-radiative decay pathway that quenches fluorescence.[1] The binding pocket of the RNA aptamer provides a constrained environment that hinders this isomerization, forcing the excited molecule to relax through the emission of a photon, thus "switching on" its fluorescence.
Caption: this compound fluorescence activation upon binding to an RNA aptamer.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound requires precise experimental methodologies. Below are detailed protocols for key measurements.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare a solution of this compound or this compound-RNA complex in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).[5] Concentrations can range from low micromolar for fluorescence to tens of micromolar for absorbance measurements.
-
Instrumentation: Use a UV-Vis spectrophotometer for absorption measurements and a fluorometer for emission measurements.
-
Absorption Spectrum:
-
Record a baseline spectrum using the buffer alone.
-
Measure the absorbance of the sample solution across a relevant wavelength range (e.g., 300-600 nm).
-
The wavelength of maximum absorbance (λ_abs) is the peak of the resulting spectrum.
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λ_abs or a known excitation maximum (e.g., 460 nm).[7]
-
Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 480-650 nm).
-
The wavelength of maximum emission (λ_em) is the peak of the fluorescence spectrum.
-
Caption: Experimental workflow for determining absorption and emission spectra.
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capability of this compound at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the this compound-containing sample with known concentrations in a suitable buffer.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Measurement:
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs).
-
Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Calculation:
-
Plot absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear fit, where 'c' is the concentration and 'l' is the path length of the cuvette (usually 1 cm).
-
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of fluorescence.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent or buffer, ensuring their absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.
-
Instrumentation: Use a fluorometer with an integrating sphere for the most accurate measurements, or a standard fluorometer for the relative method.
-
Measurement:
-
Record the absorption spectra of both the sample and the standard.
-
Record the fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
Measurement of Fluorescence Lifetime
Objective: To measure the decay of fluorescence over time.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.[7]
-
Sample Preparation: Prepare the sample as for fluorescence measurements.
-
Measurement:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built.
-
-
Data Analysis:
-
The resulting decay curve is fitted to one or more exponential functions.
-
The time constant(s) of the exponential decay fit represent the fluorescence lifetime(s) of the sample. For the Spinach-DFHBI complex, a single exponential decay is often observed.[7]
-
Caption: Workflow for fluorescence lifetime measurement using TCSPC.
This guide provides a foundational understanding of the photophysical properties of the this compound fluorophore. For researchers and drug development professionals, a thorough grasp of these characteristics and the methodologies to measure them is essential for the successful application of this compound-based technologies in RNA imaging and other advanced fluorescence-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (5609) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysics of this compound bound to RNA aptamer Baby Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Bright Idea: A Technical Guide to DFHBI for RNA Imaging
A deep dive into the discovery, development, and application of the fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) for the visualization of RNA in living cells. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal tool in molecular biology.
The ability to visualize and track RNA molecules in real-time within living cells is crucial for understanding the intricate choreography of gene expression and its role in health and disease. The development of the this compound-Spinach system, a fluorogenic molecule and its cognate RNA aptamer, marked a significant breakthrough in this field, offering a genetically encodable and highly specific method for RNA imaging. This technical guide explores the discovery of this compound, its mechanism of action, subsequent optimization, and the experimental protocols for its application.
From a GFP Chromophore Mimic to a Powerful RNA Imaging Tool
The journey of this compound began with the quest for a genetically encodable fluorescent reporter for RNA, analogous to the green fluorescent protein (GFP) used for protein tracking. Researchers sought to create a system where a small, cell-permeable molecule would only become fluorescent upon binding to a specific RNA sequence. This approach would minimize background fluorescence and allow for the specific labeling of target RNAs.
The breakthrough came with the synthesis of this compound, a chemical mimic of the chromophore found in GFP.[1] Crucially, this compound itself is essentially non-fluorescent in solution.[2] Its fluorescence is activated upon binding to a specific RNA aptamer, a short, structured RNA molecule selected for its high affinity and specificity to a target molecule.
A landmark 2011 study detailed the in vitro selection of an RNA aptamer, famously named "Spinach," that binds to this compound and activates its green fluorescence.[1][3] This Spinach-DFHBI complex was shown to be nearly as bright as some variants of GFP, providing a robust signal for imaging.[3] This pioneering work laid the foundation for a new era of RNA imaging in living cells.
Mechanism of Fluorescence: A Light-Up Partnership
The fluorescence of the this compound-Spinach complex arises from the rigidification of the this compound molecule upon binding to the RNA aptamer. In its unbound state in solution, this compound can dissipate absorbed energy through non-radiative pathways, such as photoisomerization, resulting in very weak fluorescence.[4] The Spinach aptamer provides a structured binding pocket that constrains the conformation of this compound, forcing it into a planar state.[5] This restriction of rotational motion inhibits non-radiative decay, forcing the molecule to release energy as fluorescent light.[4]
The interaction between this compound and the Spinach aptamer is highly specific, ensuring that fluorescence is only generated when the target RNA is present. This "light-up" property is the key to the system's high signal-to-background ratio, a critical feature for cellular imaging.
Evolution of the System: Brighter Signals and Enhanced Performance
Following the initial success of the Spinach-DFHBI system, subsequent research focused on improving its properties for broader applications. This led to the development of enhanced RNA aptamers and modified this compound analogs.
Spinach2 and Broccoli: Further rounds of in vitro evolution led to the creation of "Spinach2," an improved aptamer with better folding efficiency and thermal stability.[3] Another significant development was the creation of "Broccoli," a smaller and more robust RNA aptamer that also binds and activates this compound fluorescence.[2]
This compound-1T for Enhanced Brightness: To improve the photophysical properties of the fluorophore, a derivative of this compound called this compound-1T was synthesized.[1][3] When bound to Spinach2, this compound-1T exhibits a brighter signal and is better suited for standard fluorescence microscopy filter sets.[3][6] Specifically, the Spinach2-DFHBI-1T complex is nearly twice as bright as the original Spinach2-DFHBI complex in vitro.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs in complex with various RNA aptamers.
| Fluorophore | RNA Aptamer | Excitation Max (nm) | Emission Max (nm) | Reference |
| This compound | Spinach | 447 | 501 | [7] |
| This compound | Spinach2 | 447 | 501 | [7][8] |
| This compound | Broccoli | 447 | 501 | [2] |
| This compound-1T | Spinach2 | 472 (in vitro), 482 | 507 (in vitro), 505 | [2][6] |
| This compound-1T | Broccoli | 472 | 507 | [2] |
| This compound-1T | Squash | - | - | [6] |
| Complex | Property | Value | Reference |
| Spinach-DFHBI | Brightness | ~80% of wild-type GFP, ~50% of EGFP | [3][5] |
| Spinach2-DFHBI-1T | Brightness | Nearly twice as bright as Spinach2-DFHBI in vitro | [3] |
| Squash-DFHBI-1T | Kd | 45 nM | [6] |
| Spinach-DFHBI | Fluorescence Lifetime | 4.0 ± 0.1 ns | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound for RNA imaging.
Synthesis of this compound
This compound can be synthesized from the starting reagent 4-hydroxy-3,5-difluorobenzaldehyde following established chemical procedures.[9] While detailed synthesis protocols are often found in the supplementary information of primary research articles, the general scheme involves the condensation of the aldehyde with a suitable imidazolinone precursor.
In Vitro RNA Imaging
Objective: To detect and quantify the fluorescence of a target RNA fused to an aptamer (e.g., Spinach or Broccoli) in vitro.
Materials:
-
Purified RNA containing the aptamer sequence
-
This compound or this compound-1T stock solution (e.g., 1-10 mM in DMSO)[8]
-
Folding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl)[9]
-
Fluorometer or fluorescence plate reader
Procedure:
-
RNA Folding: Dilute the purified RNA to the desired concentration in folding buffer. Heat the RNA solution to 65-95°C for 3-5 minutes, then allow it to cool slowly to room temperature to ensure proper folding.[11]
-
This compound Preparation: Dilute the this compound stock solution to the desired working concentration (typically in the range of 1-50 µM) in the same folding buffer.[8] Protect the this compound solution from light.[8]
-
Complex Formation: Mix the folded RNA and the this compound working solution. Incubate in the dark for at least 10-30 minutes to allow for binding and fluorescence activation.[8][12]
-
Fluorescence Measurement: Measure the fluorescence of the complex using a fluorometer. The excitation and emission wavelengths will depend on the specific this compound analog and RNA aptamer used (see table above).
In Vivo RNA Imaging in Mammalian Cells
Objective: To visualize the localization and dynamics of a target RNA tagged with an aptamer in living mammalian cells.
Materials:
-
Mammalian cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Plasmid encoding the target RNA fused to the aptamer sequence
-
Transfection reagent
-
Cell culture medium
-
This compound or this compound-1T stock solution
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP for Spinach2-DFHBI-1T)[3]
Procedure:
-
Transfection: Transfect the mammalian cells with the plasmid encoding the aptamer-tagged RNA of interest using a standard transfection protocol. Allow for sufficient time for gene expression (typically 24-48 hours).
-
This compound Incubation: Prepare a working solution of this compound or this compound-1T in cell culture medium (final concentration typically 10-50 µM).[8] Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells with the this compound solution for 10-30 minutes at 37°C in a CO2 incubator.[8][12]
-
Washing (Optional but Recommended): To reduce background fluorescence, the this compound-containing medium can be removed, and the cells can be washed with fresh, pre-warmed medium before imaging.[3]
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore. Acquire images at different time points to study RNA dynamics. It is recommended to minimize light exposure to reduce photobleaching.[2]
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows associated with this compound-based RNA imaging.
Caption: Mechanism of this compound fluorescence activation upon binding to an RNA aptamer.
Caption: General experimental workflow for in vivo RNA imaging using this compound.
Conclusion and Future Directions
The discovery and development of this compound and its corresponding RNA aptamers have revolutionized the field of RNA biology by providing a robust and versatile tool for visualizing RNA in living cells. The continuous efforts to improve the brightness, photostability, and spectral diversity of these systems are expanding their applications.[1] Future developments may include the creation of new this compound analogs with red-shifted fluorescence for multiplexed imaging and the engineering of novel aptamers with enhanced folding and binding properties.[1][3] These advancements will undoubtedly provide deeper insights into the complex life of RNA within the cell.
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tracking RNA with light: selection, structure, and design of fluorescence turn-on RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 1T | Light-up Aptamers: R&D Systems [rndsystems.com]
- 7. This compound | Light-up Aptamers: R&D Systems [rndsystems.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The fluorophore this compound and Baby Spinach RNA [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
Unveiling the Core Properties of DFHBI: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic compound (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2,3-dimethyl-4H-Imidazol-4-one, commonly known as DFHBI. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, experimental protocols for its application in RNA imaging, and a visual representation of the experimental workflow.
Core Physicochemical and Spectroscopic Data
This compound is a synthetic, membrane-permeable fluorogen that exhibits fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli.[1][2] This property makes it an invaluable tool for visualizing RNA in living cells.[1][2] The key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 1241390-29-3 | [3] |
| Molecular Weight | 252.22 g/mol | [2][3] |
| Molecular Formula | C12H10F2N2O2 | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | [2][3] |
| Excitation Maximum (bound to Spinach2) | 447 nm | [1] |
| Emission Maximum (bound to Spinach2) | 501 nm | [1] |
Experimental Protocols for RNA Imaging
The primary application of this compound is the fluorescent labeling of RNA in vitro and in vivo. This is achieved through the interaction of this compound with a co-expressed RNA aptamer, such as Spinach or its variants.
In Vitro Fluorescence Measurement of Spinach-DFHBI Complexes
This protocol is adapted from methodologies described for measuring the fluorescence of Spinach-RNA complexes.
1. RNA Refolding:
-
Snap-Cool Method: Dissolve RNA transcripts in water. Heat the solution to 90°C for 2 minutes and then immediately place it on ice for 5 minutes. Subsequently, add the appropriate buffer and this compound.[4]
-
Slow-Cool Method: Following an initial heating and snap-cooling step, add buffer and this compound. Incubate the mixture at 65°C for 5 minutes. Gradually cool the sample to 25°C over a period of 20 minutes.[4] This slow annealing process can promote more efficient folding of the RNA aptamer.[4]
2. Fluorescence Measurement:
-
After the refolding step, incubate the Spinach-RNA or ribosome with this compound for 15 minutes at 25°C.[4]
-
Transfer a small aliquot (e.g., 10 µl) of the complex solution to a 384-well microtiter plate.[4]
-
Measure the fluorescence intensity using a suitable plate reader with excitation and emission wavelengths set appropriately for the this compound-aptamer complex (e.g., Ex: 447 nm, Em: 501 nm).
3. Determination of Folding Efficiency:
-
The folding efficiency of the Spinach aptamer can be assessed by comparing the fluorescence of a solution with a high concentration of this compound and a low concentration of RNA to a solution with a high concentration of RNA and a low concentration of this compound.[4]
Live-Cell Imaging of RNA in Mammalian Cells
This protocol provides a general guideline for visualizing Spinach2-tagged RNA in mammalian cells.
1. Cell Preparation:
-
Culture mammalian cells expressing the RNA of interest tagged with the Spinach2 aptamer.
2. This compound Incubation:
-
Prior to imaging, incubate the cells in media containing 20 µM this compound for 30 minutes.[5]
3. Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set, such as a FITC/EGFP filter cube (e.g., 480/40 nm excitation and 535/50 nm emission).[5]
-
Acquire both fluorescence and differential interference contrast (DIC) images.[5]
4. Specificity Control:
-
To confirm that the observed fluorescence is specific to the this compound-Spinach2 interaction, cells can be imaged before and after the addition of this compound.[5] The fluorescence signal should only be apparent after the incubation period with this compound. Furthermore, replacing the imaging media with one lacking the dye should result in the disappearance of the Spinach2 fluorescence after approximately 30 minutes.[5]
Experimental Workflow for RNA Visualization
The following diagram illustrates the general workflow for utilizing the this compound-aptamer system for RNA imaging.
Caption: Experimental workflow for RNA imaging using the this compound-aptamer system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. thomassci.com [thomassci.com]
- 3. This compound | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principle of RNA Aptamer-Fluorogen Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track RNA molecules in real-time within living cells is paramount to understanding their diverse roles in cellular processes, from gene regulation to catalysis. While fluorescent proteins have revolutionized the study of protein dynamics, a direct analog for RNA has been historically lacking. The emergence of fluorogenic RNA aptamer-fluorogen systems has provided a powerful toolkit to bridge this gap. This technology relies on the highly specific, non-covalent interaction between a synthetically evolved RNA aptamer and a small, cell-permeable molecule (a fluorogen) that is otherwise non-fluorescent.[1][2] Upon binding to its cognate RNA aptamer, the fluorogen undergoes a conformational change that leads to a dramatic increase in its fluorescence emission, effectively "lighting up" the RNA molecule of interest. This guide delves into the core principles of this interaction, providing a technical overview of the underlying mechanisms, experimental protocols for their development and characterization, and a summary of key quantitative data for prominent aptamer-fluorogen pairs.
Core Principle of Interaction
The fundamental principle of RNA aptamer-fluorogen systems lies in the specific, high-affinity binding of a small, intrinsically non-fluorescent or weakly fluorescent molecule (the fluorogen) to a structured RNA molecule (the aptamer).[1] This binding event induces a conformational change in the fluorogen, restricting its rotational freedom and protecting it from non-radiative decay pathways, which in turn leads to a significant enhancement of its quantum yield and a bright fluorescent signal.[3][4] The interaction is highly specific, with the aptamer's unique three-dimensional structure forming a precise binding pocket for its cognate fluorogen.[5] This specificity allows for the targeted labeling of specific RNA molecules within the complex cellular environment.[6]
The mechanism of fluorescence activation can be broadly attributed to the rigidification of the fluorogen upon binding to the RNA aptamer. In solution, many fluorogens can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotation or vibration. The RNA aptamer's binding pocket acts as a molecular "straitjacket," locking the fluorogen into a planar conformation and thereby favoring radiative decay in the form of fluorescence.
Key Aptamer-Fluorogen Pairs
Several well-characterized RNA aptamer-fluorogen pairs have been developed, each with distinct spectral properties and binding characteristics.
-
Spinach and Broccoli: These aptamers bind to derivatives of the green fluorescent protein (GFP) chromophore, such as DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) and this compound-1T.[7][8][9] The Spinach aptamer, and its improved variant Broccoli, fold into a G-quadruplex structure that forms a binding pocket for the this compound molecule.[10][11] This interaction enhances the fluorescence of this compound, producing a green emission.[7]
-
RNA Mango: The RNA Mango aptamers bind to thiazole orange (TO) derivatives, such as TO1-Biotin.[3][12][13] Similar to the Spinach family, RNA Mango aptamers also utilize a G-quadruplex structure to bind their ligand.[3] The binding of TO1-Biotin to RNA Mango results in a significant enhancement of its green fluorescence.[12]
-
Other Systems: A growing number of orthogonal aptamer-fluorogen pairs are being developed to expand the color palette for multiplexed imaging.[1] These include aptamers that bind to and activate the fluorescence of other small molecules, offering a range of emission wavelengths.
Quantitative Data Summary
The following tables summarize key quantitative data for some of the most widely used RNA aptamer-fluorogen pairs. This data is essential for selecting the appropriate system for a given application and for designing experiments with optimal signal-to-noise ratios.
| Aptamer | Fluorogen | Dissociation Constant (Kd) | Fluorescence Enhancement (-fold) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Spinach | This compound | ~500 nM[10] | ~2,000 | ~0.72[9] | 447 | 501 |
| Spinach2 | This compound-1T | ~260 nM | ~2,500 | ~0.80 | 469 | 501 |
| Broccoli | This compound-1T | ~180 nM | ~3,500 | ~0.90 | 472 | 505 |
| RNA Mango I | TO1-Biotin | ~3 nM[2] | ~1,100[2] | ~0.38 | 510 | 535 |
| RNA Mango II | TO1-Biotin | ~1.7 nM | ~1,500 | ~0.51 | 510 | 535 |
| RNA Mango III | TO1-Biotin | ~0.9 nM | ~2,100 | ~0.62 | 510 | 535 |
Experimental Protocols
In Vitro Selection of Fluorogenic RNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the cornerstone technique for isolating RNA aptamers with high affinity and specificity for a target molecule, in this case, a fluorogen.
Methodology:
-
Library Design and Synthesis:
-
A large, random library of RNA molecules (typically 1014 to 1015 different sequences) is synthesized. Each RNA molecule consists of a central random region (e.g., 30-70 nucleotides) flanked by constant regions for primer annealing during amplification.
-
-
Selection (Partitioning):
-
The RNA library is incubated with the fluorogen of interest, which is typically immobilized on a solid support (e.g., magnetic beads, agarose resin).
-
RNA molecules that bind to the fluorogen are retained on the support, while non-binding sequences are washed away.
-
-
Elution:
-
The bound RNA molecules are eluted from the support, often by changing the buffer conditions or by competitive displacement with a high concentration of the free fluorogen.
-
-
Amplification:
-
The eluted RNA is reverse transcribed into cDNA and then amplified by PCR using primers that anneal to the constant regions.
-
The amplified DNA is then in vitro transcribed back into an enriched RNA pool for the next round of selection.
-
-
Iterative Rounds:
-
Steps 2-4 are repeated for multiple rounds (typically 8-15), with increasing stringency in the washing steps to select for the highest affinity binders.
-
-
Cloning and Sequencing:
-
After the final round, the enriched DNA pool is cloned into a plasmid vector and individual clones are sequenced to identify the aptamer candidates.
-
-
Characterization:
-
Individual aptamer candidates are synthesized and characterized for their binding affinity and fluorescence enhancement properties.
-
Characterization of RNA Aptamer-Fluorogen Interaction
a. Determination of Binding Affinity (Kd) by Fluorescence Titration:
This method measures the increase in fluorescence as a function of increasing concentrations of one binding partner while keeping the other constant.
Methodology:
-
Prepare a solution of the RNA aptamer at a concentration well below the expected Kd in an appropriate binding buffer (e.g., Tris-HCl, KCl, MgCl2).
-
Prepare a concentrated stock solution of the fluorogen in the same binding buffer.
-
Perform a titration:
-
Place the RNA aptamer solution in a fluorometer cuvette.
-
Sequentially add small aliquots of the fluorogen stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, measure the fluorescence intensity at the emission maximum of the complex.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the total fluorogen concentration.
-
Fit the data to a binding isotherm equation (e.g., the Hill equation or a one-site binding model) to determine the dissociation constant (Kd).
-
b. Measurement of Fluorescence Enhancement:
This parameter quantifies the increase in fluorescence upon binding of the fluorogen to the aptamer.
Methodology:
-
Measure the fluorescence of the free fluorogen: Prepare a solution of the fluorogen in the binding buffer at a known concentration and measure its fluorescence intensity.
-
Measure the fluorescence of the aptamer-fluorogen complex: Prepare a solution containing the same concentration of the fluorogen and a saturating concentration of the RNA aptamer (typically >10-fold higher than the Kd) and measure its fluorescence intensity.
-
Calculate the fluorescence enhancement: Divide the fluorescence intensity of the complex by the fluorescence intensity of the free fluorogen.
Visualizations
Signaling Pathway of RNA Aptamer-Fluorogen Interaction
Caption: Mechanism of fluorescence activation upon RNA aptamer and fluorogen binding.
Experimental Workflow for SELEX
Caption: Iterative process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Logical Relationship for Fluorescence Titration
Caption: Workflow for determining the dissociation constant (Kd) via fluorescence titration.
Conclusion
RNA aptamer-fluorogen systems represent a versatile and powerful technology for the study of RNA biology. Their high specificity, genetic encodability, and the ability to "turn on" fluorescence upon binding make them ideal tools for real-time imaging of RNA localization, dynamics, and interactions within living cells. The continued development of new orthogonal pairs with improved photophysical properties will further expand the applications of this technology, providing researchers with an increasingly sophisticated toolbox to unravel the complex world of the transcriptome. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of these remarkable molecular tools.
References
- 1. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Mango | Applied Biological Materials Inc. [abmgood.com]
- 3. sfu.ca [sfu.ca]
- 4. scispace.com [scispace.com]
- 5. Fluorescent Visualization of Mango-tagged RNA in Polyacrylamide Gels via a Poststaining Method [jove.com]
- 6. live-cell-imaging-of-small-nucleolar-rna-tagged-with-the-broccoli-aptamer-in-yeast - Ask this paper | Bohrium [bohrium.com]
- 7. Spinach aptamer [aptamer.ribocentre.org]
- 8. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A Capture-SELEX Strategy for Multiplexed Selection of RNA Aptamers Against Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Rapid Selection of RNA Aptamers that Activate Fluorescence of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of DFHBI in DMSO
For researchers, scientists, and drug development professionals utilizing the fluorogenic dye DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone), understanding its behavior in dimethyl sulfoxide (DMSO) is critical for experimental reproducibility and data integrity. This guide provides a comprehensive overview of the solubility and stability of this compound in DMSO, including quantitative data, detailed experimental protocols for solution preparation and stability assessment, and visualizations of key processes.
Solubility of this compound in DMSO
This compound and its derivatives, such as this compound-1T, exhibit high solubility in DMSO, making it the preferred solvent for preparing concentrated stock solutions. This high solubility is essential for a variety of applications, including the labeling of RNA aptamers like Spinach and Broccoli in living cells and in vitro assays.
Quantitative Solubility Data
The solubility of this compound and its common analog, this compound-1T, in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison. It is important to note that slight variations may occur due to differences in the specific salt form or purity of the compound.
| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO (Concentration) | Reported Solubility in DMSO (mg/mL) | Source(s) |
| This compound | 252.22 | 100 mM | 25.22 mg/mL | [1] |
| This compound-1T | 320.21 | ~100 mM | ~30 mg/mL | [2][3] |
Note: this compound-1T is a derivative of this compound with a 2,2,2-trifluoroethyl group.
Protocol for Preparing a Concentrated this compound Stock Solution in DMSO
To ensure complete dissolution and maintain the integrity of this compound, the following protocol is recommended for preparing a stock solution in DMSO.
Materials:
-
This compound (or this compound-1T) solid powder
-
Anhydrous DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weigh this compound: In a fume hood, carefully weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution of this compound, add 39.65 µL of DMSO per 1 mg of this compound).
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the solid does not fully dissolve, sonication or gentle warming in a 45-60°C water bath can be used to aid dissolution.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Below is a visual representation of the recommended workflow for preparing a this compound-DMSO stock solution.
Stability of this compound in DMSO
While this compound is highly soluble in DMSO, the long-term stability of the solution is a critical consideration for experimental consistency.
General Stability Recommendations
Information regarding the stability of this compound in solution is not extensively reported in peer-reviewed literature. However, based on supplier recommendations, the following guidelines should be followed:
-
Solid Form: When stored as a solid at -20°C and protected from light, this compound is stable for at least four years.[2]
-
DMSO Stock Solutions: Once prepared, stock solutions in DMSO should be stored in tightly sealed vials at -20°C or below. It is recommended to use these solutions within one month.[3] For optimal performance, it is often best to prepare and use solutions on the same day.[3]
Potential Degradation Pathways
The precise degradation pathways of this compound in DMSO under typical storage conditions have not been formally elucidated in the available literature. However, potential degradation can be influenced by factors such as exposure to light, presence of water, and temperature fluctuations. This compound is light-sensitive, and exposure to light should be minimized for both the solid and solutions.[3]
The following diagram illustrates a conceptual model of factors that could influence this compound stability in DMSO.
Recommended Experimental Protocol for Assessing this compound Stability in DMSO
To empirically determine the stability of this compound in DMSO for a specific application, a stability study can be performed. High-Performance Liquid Chromatography (HPLC) is a robust method for such an analysis.
Objective: To quantify the degradation of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
HPLC system with a UV-Vis or fluorescence detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with a suitable buffer)
-
DMSO for dilutions
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing the fresh this compound-DMSO stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified, and its area recorded. This serves as the baseline.
-
-
Sample Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stored stock solution.
-
Allow the aliquot to come to room temperature.
-
Dilute the sample to the same concentration as the T=0 sample and analyze by HPLC under the same conditions.
-
Record the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
The following diagram outlines the workflow for this stability assessment.
Conclusion
This compound is readily soluble in DMSO, allowing for the preparation of highly concentrated stock solutions. For optimal results, these solutions should be prepared with care, aliquoted to minimize freeze-thaw cycles, and stored at -20°C, protected from light. While general guidelines suggest a stability of up to one month for DMSO stock solutions, it is advisable for researchers to perform their own stability studies, particularly for long-term or sensitive experiments, using methods such as HPLC. Adherence to these protocols will ensure the reliable and consistent performance of this compound in various research applications.
References
Illuminating the Central Dogma: A Technical Guide to the DFHBI-Spinach Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the excitation and emission properties of the DFHBI-Spinach complex, a cornerstone of in vivo RNA imaging. We will delve into the quantitative photophysical characteristics, detailed experimental methodologies, and the underlying structural basis of this powerful research tool.
The "Spinach" RNA aptamer, a synthetically derived nucleic acid sequence, exhibits remarkable fluorescence upon binding to its specific ligand, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound).[1][2] This interaction, analogous to the chromophore within Green Fluorescent Protein (GFP), has revolutionized the study of RNA localization and dynamics within living cells.[1][3] The this compound molecule itself is largely non-fluorescent, only emitting a bright, green light when specifically bound and stabilized by the intricate three-dimensional structure of the Spinach aptamer.[3] This guide will provide the technical details necessary to effectively harness this technology.
Photophysical Characteristics of the this compound-Spinach Complex
The fluorescence of the this compound-Spinach complex is characterized by specific excitation and emission maxima, which can be influenced by the specific variant of the Spinach aptamer and analogues of the this compound fluorophore. The following table summarizes key quantitative data for the most common variants.
| Complex | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (Φ) | Dissociation Constant (Kd) (µM) | Reference |
| Spinach-DFHBI | 447 | 501 | - | - | [3][4] |
| Spinach2-DFHBI | 447 | 501 | - | - | [4] |
| iSpinach-DFHBI | - | - | - | - | [2][5][6] |
| Baby Spinach-DFHBI | - | - | - | 4.4 | [7] |
| Spinach2-DFHBI-1T | - | - | - | - | [4] |
| Broccoli-DFHBI | 472 | 507 | - | - | [8] |
Note: The quantum yield and dissociation constant for all variants were not consistently available across the reviewed literature.
Experimental Protocols
Accurate and reproducible measurements of the this compound-Spinach complex's fluorescence are critical for robust experimental design. Below are detailed methodologies for key experiments.
In Vitro Fluorescence Measurement
This protocol outlines the steps for measuring the fluorescence of a pre-folded Spinach aptamer upon addition of the this compound fluorophore.
Materials:
-
Purified Spinach RNA aptamer
-
This compound solution (e.g., 20 mM in DMSO)
-
Folding Buffer: 40 mM HEPES (pH 7.4), 125 mM KCl, 10 mM MgCl₂[4]
-
Fluorometer or plate reader with appropriate excitation and emission filters
Procedure:
-
RNA Folding:
-
Dilute the Spinach RNA to the desired final concentration (e.g., 5 µM) in the folding buffer.[4]
-
Heat the RNA solution to 95°C for 2 minutes.
-
Allow the solution to cool slowly to room temperature to ensure proper folding.
-
-
Fluorophore Addition:
-
Fluorescence Measurement:
Live-Cell Imaging of Spinach-Tagged RNA
This protocol provides a general framework for visualizing RNA molecules tagged with the Spinach aptamer in living cells.
Materials:
-
Cells expressing the Spinach-tagged RNA of interest
-
Cell culture medium
-
This compound or this compound-1T solution
-
Fluorescence microscope with appropriate filter sets (e.g., GFP or custom filters for this compound)
Procedure:
-
Cell Culture:
-
Culture cells expressing the Spinach-tagged RNA to the desired confluency.
-
-
This compound Loading:
-
Cell Washing (Optional but Recommended):
-
Wash the cells once with fresh, pre-warmed medium to remove excess, unbound this compound, which can contribute to background fluorescence.[9]
-
-
Imaging:
-
Image the cells using a fluorescence microscope.
-
For this compound, use an excitation wavelength around 470 nm and collect emission around 525 nm.[9]
-
Structural Basis of Fluorescence
The fluorescence of the this compound-Spinach complex is a direct result of the specific, stabilizing interactions between the fluorophore and the RNA aptamer. The core of the Spinach aptamer is a G-quadruplex structure, which forms a binding pocket for this compound.[1] This pocket immobilizes the this compound molecule, restricting its rotational freedom and promoting a planar conformation, which is essential for high quantum yield fluorescence.[1][11] This structural arrangement protects the fluorophore from non-radiative decay pathways that are prevalent when it is free in solution.
This guide provides a foundational understanding of the this compound-Spinach system. For more advanced applications and troubleshooting, consulting the primary research articles is recommended. The continued development of new fluorophores and aptamers promises to further expand the capabilities of this versatile tool for RNA research.
References
- 1. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 2. Crystal structure and fluorescence properties of the iSpinach aptamer in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure and fluorescence properties of the iSpinach aptamer in complex with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. scispace.com [scispace.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spinach aptamer [aptamer.ribocentre.org]
Unlocking Cellular Insights: A Technical Guide to the Fluorogenicity of DFHBI Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the fluorogenicity of (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1H-imidazol-5(4H)-one (DFHBI) and its derivatives. These small molecules, analogs of the green fluorescent protein (GFP) chromophore, exhibit remarkable fluorogenic properties, transitioning from a non-emissive state to a highly fluorescent one upon binding to specific RNA aptamers. This unique characteristic has positioned them as invaluable tools for real-time imaging of RNA and other biomolecules in living cells, offering a powerful alternative to fluorescent proteins. This guide provides a comprehensive overview of their mechanism of action, quantitative photophysical properties, and detailed experimental protocols for their characterization and application.
The Core of Fluorogenicity: A Tale of Two Conformations
The fluorescence of this compound and its derivatives is fundamentally controlled by a process known as photoisomerization. In their unbound state in solution, these molecules can freely rotate around the exocyclic double bond upon photoexcitation. This rotation leads to a rapid, non-radiative decay to the ground state, effectively quenching fluorescence.[1][2]
The key to unlocking their fluorescence lies in restricting this rotational freedom. Specially designed RNA aptamers, such as Spinach, Broccoli, and their variants, provide a rigid binding pocket that physically constrains the this compound molecule in its cis (Z) conformation.[3] This steric hindrance significantly reduces the efficiency of non-radiative decay pathways, forcing the excited molecule to release its energy as fluorescence, resulting in a dramatic increase in quantum yield.[1][4] The environment within the aptamer binding pocket, including factors like pH and hydrogen bonding, also plays a crucial role in stabilizing the fluorescent state and can influence the photophysical properties of the complex.[1][4]
Quantitative Photophysical Properties of this compound Derivatives
The development of various this compound derivatives has been driven by the need for improved brightness, photostability, and spectral diversity. Modifications to the core this compound structure can significantly impact its photophysical properties. The following tables summarize key quantitative data for this compound and some of its notable derivatives.
| Derivative | Aptamer | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Brightness (ε × Φ) | Dissociation Constant (Kd, nM) |
| This compound | Spinach2 | 447 | 501 | 36,000 | 0.72 | 25,920 | ~500 |
| This compound-1T | Broccoli | 472 | 505 | 48,000 | 0.88 | 42,240 | 45[5] |
| BI | Broccoli | 472 | 505 | 52,000 | 0.95 | 49,400 | ~20 |
| PFP-DFHBI | Spinach | ~460 | ~500 | N/A | N/A | N/A | N/A |
| DFHO | Squash | 497 | 530 | N/A | N/A | N/A | N/A |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and application of this compound derivatives.
Synthesis of a this compound Derivative: (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one (this compound-1T)
This protocol is a representative synthesis for a commonly used this compound derivative.
Materials:
-
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-5(4H)-one
-
3,5-difluoro-4-hydroxybenzaldehyde
-
Piperidine
-
Acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one (1 equivalent) and 3,5-difluoro-4-hydroxybenzaldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine and a few drops of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (Z)-DFHBI-1T as a yellow solid.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Measurement of Fluorescence Quantum Yield (Φ)
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
-
This compound derivative-aptamer complex solution
-
Quantum yield standard solution (e.g., Quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of dilutions of both the sample and the standard in the appropriate buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample2 / ηstandard2) where η is the refractive index of the solvent.
Determination of the Dissociation Constant (Kd)
The dissociation constant, a measure of the binding affinity between the this compound derivative and its aptamer, can be determined by fluorescence titration.
Materials:
-
Fluorometer
-
Concentrated stock solution of the this compound derivative
-
Solution of the RNA aptamer at a known concentration
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl)
Procedure:
-
Prepare a solution of the RNA aptamer in the binding buffer at a concentration well below the expected Kd.
-
Titrate the aptamer solution with increasing concentrations of the this compound derivative.
-
After each addition, allow the system to equilibrate and then measure the fluorescence intensity at the emission maximum.
-
Correct for dilution and any background fluorescence from the free this compound derivative.
-
Plot the fluorescence intensity as a function of the this compound derivative concentration.
-
Fit the data to a one-site binding model (e.g., using non-linear regression) to determine the Kd. The equation for a one-site binding model is: F = Fmin + (Fmax - Fmin) * [L] / (Kd + [L]) where F is the observed fluorescence, Fmin is the initial fluorescence, Fmax is the fluorescence at saturation, and [L] is the ligand concentration.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key processes involved in the fluorogenicity of this compound derivatives and their development.
References
In-Depth Technical Guide to the Synthesis of the Small Molecule Fluorophore DFHBI
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed, step-by-step synthesis pathway for the small molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI). This compound is a fluorophore that exhibits fluorescence upon binding to specific RNA aptamers, such as Spinach and Broccoli, making it a valuable tool for imaging RNA in living cells. This document outlines the necessary reagents, reaction conditions, purification methods, and characterization data, consolidating information from key scientific literature to support researchers in the chemical synthesis of this important compound.
Introduction
The ability to visualize and track RNA molecules within living cells is crucial for understanding their diverse roles in cellular processes. The development of fluorescent RNA aptamers that bind to specific small molecule fluorogens has provided a powerful method for RNA imaging. This compound is a synthetic analog of the green fluorescent protein (GFP) chromophore and is essentially non-fluorescent on its own. However, upon binding to an RNA aptamer like Spinach, it becomes brightly fluorescent. This "light-up" property minimizes background fluorescence and allows for the specific detection of the tagged RNA. This guide details the chemical synthesis of this compound, following the established protocol by Paige, Wu, and Jaffrey.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process starting from commercially available reagents. The first step involves an Erlenmeyer-Kim synthesis (a variation of the Erlenmeyer synthesis) to form an azlactone intermediate. The second step is the reaction of this intermediate with methylamine to yield the final this compound product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on the supplementary materials of the foundational 2011 Science paper by Paige, Wu, and Jaffrey.
Step 1: Synthesis of (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-oxazole (Azlactone Intermediate)
Caption: Experimental workflow for the synthesis of the azlactone intermediate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) |
| 4-hydroxy-3,5-difluorobenzaldehyde | 158.10 | 427 | 2.7 |
| N-acetylglycine | 117.09 | 316 | 2.7 |
| Sodium acetate | 82.03 | 221 | 2.7 |
| Acetic anhydride | 102.09 | 2.7 mL | - |
Procedure:
-
To a 20 mL vial, add 4-hydroxy-3,5-difluorobenzaldehyde (427 mg, 2.7 mmol), N-acetylglycine (316 mg, 2.7 mmol), and sodium acetate (221 mg, 2.7 mmol).
-
Add acetic anhydride (2.7 mL).
-
Seal the vial and heat the mixture at 100 °C for 2 hours with stirring.
-
Allow the reaction to cool to room temperature.
-
Add 10 mL of ethanol and cool the mixture to 4 °C to facilitate precipitation.
-
Collect the yellow precipitate by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).
-
Dry the product under vacuum to yield the azlactone intermediate as a yellow solid.
Quantitative Data:
| Product | Yield (%) |
| Azlactone Intermediate | ~50-60 |
Step 2: Synthesis of (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-1,2-dimethyl-1H-imidazol-5(4H)-one (this compound)
Caption: Experimental workflow for the synthesis of this compound.
Materials:
| Reagent | Amount (mg) |
| Azlactone Intermediate | 239 |
| Methylamine (40% in water) | 5 mL |
| Glacial acetic acid | 5 mL |
| Dichloromethane (DCM) for chromatography | - |
| Methanol for chromatography | - |
Procedure:
-
Suspend the azlactone intermediate (239 mg, 1.0 mmol) in a mixture of 40% methylamine in water (5 mL) and glacial acetic acid (5 mL).
-
Heat the mixture in a sealed vial at 100 °C for 1 hour.
-
Cool the reaction to room temperature.
-
Add 20 mL of water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by silica gel column chromatography using a dichloromethane:methanol gradient (e.g., 99:1 to 95:5) to yield this compound as a yellow-orange solid.
Quantitative Data:
| Product | Yield (%) |
| This compound | ~70-80 |
Characterization Data
This compound:
-
1H NMR (400 MHz, DMSO-d6) δ: 10.5 (s, 1H), 7.21 (d, J = 9.2 Hz, 2H), 6.55 (s, 1H), 3.12 (s, 3H), 2.20 (s, 3H).
-
13C NMR (101 MHz, DMSO-d6) δ: 168.1, 160.2, 151.0 (dd, J = 14.2, 6.1 Hz), 140.1 (t, J = 12.1 Hz), 135.1, 125.0, 118.2, 110.1 (d, J = 17.2 Hz), 29.8, 15.1.
-
High-Resolution Mass Spectrometry (HRMS) (ESI): m/z calculated for C12H11F2N2O2 [M+H]+ 253.0787, found 253.0788.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of the fluorogenic small molecule this compound. By following these procedures, researchers can reliably produce this compound for use in RNA imaging and other applications in molecular biology and drug discovery. The provided quantitative data and characterization information will aid in the successful synthesis and validation of the final product.
Methodological & Application
Illuminating the Transcriptome: A Protocol for Live-Cell RNA Imaging with DFHBI
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the visualization of RNA in living cells using the fluorogenic aptamer system based on the dye DFHBI and its derivatives. This technology allows for real-time tracking of RNA localization and dynamics, offering valuable insights into gene expression, RNA processing, and transport.
Introduction
The ability to visualize RNA molecules within the complex and dynamic environment of a living cell is crucial for understanding their function. The "RNA mimic of GFP" technology utilizes a genetically encoded RNA aptamer, such as Spinach or Broccoli, which is fused to a target RNA of interest.[1][2] This aptamer can bind to a small, cell-permeable molecule, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound), or its brighter analogue, this compound-1T.[1][3] Upon binding, the this compound molecule becomes highly fluorescent, allowing for the specific visualization of the tagged RNA using standard fluorescence microscopy.[3] This system offers a powerful tool for studying the spatiotemporal dynamics of RNA in various biological contexts.
Principle of the Method
The core of this imaging technique lies in the interaction between an RNA aptamer and a fluorogen. The RNA aptamer, when correctly folded, creates a specific binding pocket for the this compound molecule. In its unbound state, this compound is essentially non-fluorescent.[1][3] However, upon binding to the aptamer, its conformation is stabilized, leading to a significant increase in its fluorescence quantum yield. By genetically tagging an RNA of interest with the aptamer sequence, the location and abundance of that specific RNA can be monitored by observing the fluorescence signal.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its derivative this compound-1T, which is often preferred for its enhanced brightness and lower background fluorescence.[1][3]
| Parameter | This compound | This compound-1T | Reference |
| Excitation Maxima | 447 nm | 472 nm | [1] |
| Emission Maxima | 501 nm | 507 nm | [1][4] |
| Relative Brightness | ~80% of EGFP (with Spinach) | ~40% brighter than this compound | [1][2] |
| Stock Solution | 40 mM in DMSO | 50 mM in anhydrous DMSO | [2][4] |
| Working Concentration | 10 µM - 200 µM | 20 µM - 500 µM | [2][4][5] |
Experimental Protocols
This section provides detailed protocols for preparing reagents and performing live-cell RNA imaging in mammalian cells.
Reagent Preparation
This compound/DFHBI-1T Stock Solution:
-
Prepare a 40 mM stock solution of this compound in DMSO or a 50 mM stock solution of this compound-1T in anhydrous DMSO.[2][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in the dark. The 40 mM this compound stock can be stored indefinitely at 4°C in the dark.[2][4]
Imaging Solution (10X Stock):
-
Prepare a 10X stock solution containing:
-
200 mM Na-HEPES, pH 7.4
-
50 mM MgSO₄
-
200 µM this compound-1T[2]
-
-
This stock can be stored at 4°C for short-term use. For longer storage, it is advisable to prepare it fresh.
Live-Cell Imaging Protocol for Mammalian Cells
This protocol is adapted for mammalian cells grown in well plates.
Procedure:
-
Cell Seeding: Seed mammalian cells expressing the RNA of interest tagged with an aptamer (e.g., Spinach2, Broccoli) in a suitable imaging dish or plate.
-
Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.
-
Preparation of Imaging Medium: Thirty minutes prior to imaging, dilute the 10X imaging solution (containing this compound-1T) 1:10 into the cell culture medium.[2] For example, add 50 µL of the 10X stock to 450 µL of media in a well.
-
Incubation: Gently swirl the plate to mix and incubate the cells at 37°C for at least 30 minutes to allow for dye uptake.[2]
-
Imaging:
-
Transfer the plate to a fluorescence microscope equipped with a suitable filter set (e.g., FITC or EGFP filter sets).[1][2]
-
For negative control cells (not expressing the aptamer), acquire images to determine background fluorescence.[2]
-
Image the cells expressing the tagged RNA. Exposure times may need to be optimized and can range from 100 msec to 1 sec.[2]
-
-
(Optional) Specificity Check: To confirm that the signal is specific to the RNA-aptamer-DFHBI complex, the imaging media can be replaced with media lacking the dye. The fluorescence should disappear after approximately 30 minutes.[2]
Important Considerations and Troubleshooting
-
Photostability: The this compound-aptamer complex has low photostability and can photobleach rapidly under intense illumination.[1] However, this bleaching is reversible as the unbound fluorophore can replace the bleached molecule. It is recommended to minimize light exposure.[1][2]
-
Background Fluorescence: To reduce background from the culture medium, consider using an optically clear, phenol red-free medium during imaging.[6]
-
Toxicity: While this compound and its derivatives are generally considered to have low toxicity, it is good practice to use the lowest effective concentration to avoid any potential cytotoxic effects, especially in long-term imaging experiments.[3][6]
-
Aptamer Folding: The proper folding of the RNA aptamer is critical for this compound binding and fluorescence. The fusion of the aptamer to the RNA of interest should be designed to minimize interference with folding. In vitro transcription and fluorescence assays can be performed to validate the folding and fluorescence of the construct before proceeding to cellular experiments.[1]
-
Signal-to-Noise Ratio: this compound-1T generally provides a better signal-to-noise ratio than this compound due to its higher brightness and lower background fluorescence.[1][3]
By following this protocol and considering these key aspects, researchers can successfully employ the this compound-based system for dynamic live-cell RNA imaging.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. m.youtube.com [m.youtube.com]
Illuminating RNA Biology: A Guide to the DFHBI-Broccoli Aptamer System
Introduction
The ability to visualize and quantify RNA in living cells is paramount to understanding the intricate regulatory networks that govern cellular processes. The Broccoli aptamer, in conjunction with the fluorophore DFHBI, offers a robust and versatile platform for real-time RNA imaging and quantification. This light-up RNA aptamer system, a successor to the Spinach aptamer, exhibits improved photostability, higher affinity for its cognate fluorophore, and enhanced fluorescence, making it an invaluable tool for researchers in molecular biology, synthetic biology, and drug discovery.
This document provides detailed application notes and protocols for the effective use of the this compound-Broccoli aptamer system. It is intended for researchers, scientists, and drug development professionals who wish to leverage this technology for their specific research needs.
Principle of the this compound-Broccoli System
The Broccoli aptamer is a short, engineered RNA sequence that specifically binds to the cell-permeable, non-fluorescent molecule, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound). Upon binding to the folded Broccoli aptamer, this compound undergoes a conformational change that induces strong green fluorescence. This conditional fluorescence provides a high signal-to-background ratio, as unbound this compound remains dark. By genetically fusing the Broccoli aptamer sequence to a target RNA, researchers can track its expression, localization, and dynamics in real-time within living cells.
Below is a diagram illustrating the fundamental mechanism of the this compound-Broccoli system.
Caption: this compound binds to the Broccoli aptamer, inducing fluorescence.
Quantitative Data Summary
The Broccoli aptamer system offers significant improvements in key photophysical and biochemical parameters compared to its predecessor, Spinach2. The following table summarizes these properties for the complexes with this compound-1T, an improved version of the this compound fluorophore.[1][2]
| Property | Broccoli-DFHBI-1T | Spinach2-DFHBI-1T |
| Excitation Maximum (λex) | 482 nm | 482 nm |
| Emission Maximum (λem) | 505 nm | 505 nm |
| Extinction Coefficient (ε) | ~34,000 M⁻¹cm⁻¹ | ~34,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.72 | ~0.72 |
| Brightness (ε × Φ) | ~24,480 | ~24,480 |
| Dissociation Constant (Kd) | ~0.305 µM | Not specified |
| Melting Temperature (Tm) | ~48 °C | ~37 °C[1][2] |
Experimental Protocols
This section provides detailed protocols for common applications of the this compound-Broccoli system.
Protocol 1: In Vitro Transcription Monitoring
This protocol describes how to monitor RNA synthesis in real-time using the this compound-Broccoli system.
Materials:
-
Linear DNA template containing a T7 promoter upstream of the Broccoli aptamer sequence.
-
T7 RNA Polymerase
-
Ribonucleotides (ATP, GTP, CTP, UTP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
This compound-1T (stock solution in DMSO, protected from light)
-
Nuclease-free water
-
Fluorometer or plate reader capable of measuring green fluorescence (Excitation: ~482 nm, Emission: ~505 nm)
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the transcription reaction mix on ice. The final volume can be scaled as needed. For a 20 µL reaction:
-
4 µL 5x Transcription Buffer
-
2 µL 10 mM rNTPs
-
1 µL DNA template (100-200 ng)
-
1 µL T7 RNA Polymerase
-
1 µL this compound-1T (final concentration 10-40 µM)
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reaction at 37°C in the fluorometer or plate reader.
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.
-
Data Analysis: Plot fluorescence intensity versus time to visualize the kinetics of RNA transcription.
Protocol 2: Live-Cell RNA Imaging in Bacteria (E. coli)
This protocol outlines the steps for visualizing Broccoli-tagged RNA in E. coli.
Materials:
-
E. coli strain transformed with a plasmid expressing the Broccoli-tagged RNA of interest.
-
LB medium and appropriate antibiotic for plasmid selection.
-
Inducer (e.g., IPTG) if using an inducible promoter.
-
This compound-1T (stock solution in DMSO).
-
M9 minimal media or PBS for imaging.
-
Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC).
Procedure:
-
Cell Culture: Inoculate a single colony of the transformed E. coli into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Subculture and Induction: The next day, subculture the overnight culture into fresh LB medium and grow to the mid-log phase (OD₆₀₀ ≈ 0.4-0.6). If using an inducible promoter, add the inducer (e.g., 1 mM IPTG) and continue to grow for the desired time to allow for RNA expression.
-
This compound-1T Staining: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes). Resuspend the cell pellet in M9 minimal media or PBS containing this compound-1T at a final concentration of 40-100 µM.
-
Incubation: Incubate the cells with this compound-1T for 20-30 minutes at 37°C, protected from light.
-
Imaging: Mount the cells on a microscope slide and visualize using a fluorescence microscope.
Protocol 3: Live-Cell RNA Imaging in Mammalian Cells
This protocol provides a general guideline for imaging Broccoli-tagged RNA in mammalian cells.
Materials:
-
Mammalian cell line of interest.
-
Plasmid DNA encoding the Broccoli-tagged RNA.
-
Transfection reagent.
-
Complete cell culture medium.
-
Imaging medium (e.g., DMEM without phenol red).
-
This compound-1T (stock solution in DMSO).
-
Fluorescence microscope suitable for live-cell imaging.
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable imaging dish or plate (e.g., glass-bottom dish) to be 70-90% confluent on the day of transfection.
-
Transfection: Transfect the cells with the plasmid DNA using a transfection reagent of choice, following the manufacturer's protocol.
-
Expression: Allow the cells to express the Broccoli-tagged RNA for 24-48 hours post-transfection.
-
This compound-1T Staining: Replace the cell culture medium with imaging medium containing this compound-1T at a final concentration of 20-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Imaging: Visualize the cells directly using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for utilizing the this compound-Broccoli system, from initial construct design to final data analysis.
Caption: A streamlined workflow for Broccoli aptamer experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Inefficient transcription/expression of the Broccoli-tagged RNA. - Misfolding of the Broccoli aptamer. - Degradation of the RNA. - Insufficient this compound concentration or degradation of this compound. - Incorrect filter sets on the microscope. | - Verify RNA expression using RT-qPCR or Northern blot. - Optimize the sequence context of the aptamer; consider using a stabilizing scaffold. - Use RNase inhibitors. - Use fresh this compound and optimize its concentration. Protect from light. - Ensure filter sets are appropriate for GFP/FITC (Ex: ~482 nm, Em: ~505 nm). |
| High background fluorescence | - High concentration of this compound. - Autofluorescence of cells or medium. | - Reduce the concentration of this compound. - Wash cells after staining. - Use phenol red-free medium for imaging. - Acquire a background image from untransfected/unstained cells and subtract it from the experimental images. |
| Photobleaching | - High excitation light intensity. - Prolonged exposure time. | - Reduce the laser power or illumination intensity. - Decrease the exposure time and/or increase the interval between image acquisitions. - Use an anti-fade mounting medium for fixed samples. |
Conclusion
The this compound-Broccoli aptamer system represents a significant advancement in the field of RNA biology, providing a straightforward and powerful method for visualizing and quantifying RNA in real-time. Its improved properties over earlier systems, coupled with the detailed protocols provided herein, should enable researchers to successfully implement this technology to answer fundamental questions about the roles of RNA in cellular function and disease. As with any technique, optimization for specific experimental systems is key to achieving the best results.
References
Application Notes and Protocols for Optimal DFHBI Fluorescence in HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The use of RNA aptamers, such as Spinach and Broccoli, in conjunction with the fluorogen 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), provides a powerful tool for the real-time visualization of RNA localization and trafficking in living cells.[1][2] This system is analogous to the green fluorescent protein (GFP) technology for proteins. The RNA aptamers are genetically encoded and can be fused to a target RNA of interest. This compound is a cell-permeable, non-fluorescent molecule that exhibits a significant increase in fluorescence upon binding to its cognate RNA aptamer.[1] This document provides detailed protocols and application notes for achieving optimal fluorescence using this compound in HEK293T cells, a commonly used cell line in biomedical research.
Data Presentation
The optimal concentration of this compound is a balance between maximizing the fluorescent signal from the aptamer-bound fluorogen and minimizing background fluorescence and potential cytotoxicity. The following table summarizes this compound and this compound-1T concentrations used in HEK293T and other mammalian cells from various studies.
| Fluorogen | Concentration | Cell Line | Aptamer | Incubation Time | Key Observations | Reference |
| This compound | 20 µM | COS-7 / HEK293T | Spinach2 | 30 min | Sufficient for imaging, with signal disappearing after dye removal. | [3] |
| This compound | 10 µM | In vitro | Spinach | Immediate | Used for in vitro fluorescence measurements with purified RNA. | [3] |
| This compound-1T | 40 µM | HEK293T | cBroccoli | 30 min | Used to determine background fluorescence in untransfected cells. | [4] |
| This compound-1T | Not specified | HEK293T | 2xdBroccoli | Not specified | Used for in-gel staining of total RNA extracts. | [1] |
| This compound-1T | Not specified | HEK293T | cBroccoli | 20-30 min | Used for live-cell imaging. | [5] |
Note: this compound-1T is a derivative of this compound with potentially improved brightness.
Experimental Protocols
This section provides a detailed protocol for the expression of an RNA aptamer in HEK293T cells and subsequent fluorescent imaging using this compound.
Materials
-
HEK293T cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Plasmid DNA encoding the RNA aptamer (e.g., Spinach2 or Broccoli) fused to an RNA of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound or this compound-1T
-
DMSO
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope with appropriate filter sets (e.g., EGFP or FITC channel)
Protocol
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a suitable imaging dish (e.g., glass-bottom 24-well plate) at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
Transfect the HEK293T cells with the plasmid DNA encoding the RNA aptamer according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-72 hours to allow for plasmid expression. The optimal expression time may vary depending on the promoter driving the aptamer expression.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 40 mM stock solution of this compound in DMSO. This stock can be stored at 4°C in the dark.[3]
-
Immediately before use, dilute the 40 mM this compound stock solution to a final working concentration of 20-40 µM in pre-warmed complete cell culture medium or imaging buffer (e.g., HBSS).
-
-
Staining of Cells:
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope. For this compound-aptamer complexes, use a standard EGFP or FITC filter set (e.g., excitation ~488 nm, emission ~520-550 nm).[4][5]
-
Acquire both fluorescence and bright-field (or DIC) images.
-
To confirm signal specificity, untransfected cells can be stained with this compound as a negative control to assess background fluorescence.[4] Additionally, the fluorescence signal should diminish after washing out the this compound-containing medium.[3]
-
Mandatory Visualizations
Mechanism of this compound Fluorescence Activation
Caption: Mechanism of this compound-induced fluorescence in a HEK293T cell.
Experimental Workflow for this compound Imaging
Caption: Experimental workflow for imaging RNA aptamers with this compound.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for DFHBI Staining in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of RNA in living bacterial cells is crucial for understanding fundamental biological processes such as gene expression, RNA trafficking, and host-pathogen interactions. The DFHBI-RNA aptamer system offers a powerful and versatile tool for real-time imaging of RNA in bacteria. This system utilizes a cell-permeable, non-fluorescent dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound), which becomes highly fluorescent upon binding to a specific RNA aptamer, such as Spinach or Broccoli, expressed within the bacterial cell. This "light-up" mechanism provides a high signal-to-noise ratio, enabling the specific detection and tracking of RNA molecules of interest. These application notes provide a detailed, step-by-step guide for utilizing this compound for fluorescent staining of bacteria expressing Spinach/Broccoli-tagged RNAs.
Properties of this compound and its Derivatives
This compound and its derivatives are synthetic small molecules that mimic the fluorophore of the green fluorescent protein (GFP). Their fluorescence is environmentally sensitive and is significantly enhanced upon binding to a specific RNA aptamer.
| Property | This compound | This compound-1T |
| Full Name | 3,5-difluoro-4-hydroxybenzylidene imidazolinone | 3,5-difluoro-4-hydroxybenzylidene 1-trifluoroethyl-imidazolinone |
| Molecular Weight | 252.22 g/mol [1] | - |
| Formula | C₁₂H₁₀F₂N₂O₂[1] | - |
| Solubility | Soluble to 100 mM in DMSO[1] | - |
| Excitation Max (bound) | ~447 nm[1] | ~472 nm |
| Emission Max (bound) | ~501 nm[1] | ~507 nm |
| Key Features | Cost-effective for bacterial studies with high signal.[2] | ~40% brighter than this compound, lower background, better spectral overlap with standard FITC filters.[2] |
| Primary Use in Bacteria | Preferred for high-expression systems due to lower cost and sufficient brightness.[2] | Can be used for enhanced signal-to-noise ratio. |
Experimental Protocols
This section provides a detailed protocol for the fluorescent labeling of E. coli expressing an RNA of interest tagged with the Broccoli or Spinach aptamer.
Materials:
-
E. coli strain expressing the RNA-aptamer fusion construct.
-
Luria-Bertani (LB) medium or other appropriate growth medium.
-
This compound (or this compound-1T).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microscope slides or glass-bottom dishes.
-
Agarose.
Equipment:
-
Incubator.
-
Shaker.
-
Centrifuge.
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP).
-
Spectrophotometer.
Protocol:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of E. coli expressing the RNA-aptamer construct into 5 mL of LB medium supplemented with the appropriate antibiotic.
-
Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed medium.
-
Grow the culture to the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).
-
If the expression of the RNA-aptamer is under an inducible promoter, add the appropriate inducer (e.g., IPTG) and incubate for the desired time to allow for RNA expression.
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Store at -20°C, protected from light.[1]
-
Dilute the this compound stock solution in the bacterial growth medium to the desired final concentration. Optimal concentrations can range from 20 µM to 100 µM, and should be empirically determined for each experimental system.[2][3]
-
Add the this compound-containing medium to the bacterial culture.
-
Incubate the culture for 15-30 minutes at 37°C with shaking, protected from light. The incubation time may need to be optimized.
-
-
Sample Preparation for Microscopy:
-
Prepare a 1-2% agarose pad by melting agarose in PBS or growth medium and casting it onto a microscope slide. Allow it to solidify.
-
Take an aliquot of the stained bacterial culture.
-
Optional: Centrifuge the bacterial suspension at a low speed (e.g., 3000 x g for 5 minutes) and resuspend the pellet in fresh medium containing this compound to remove any unbound dye and reduce background fluorescence.
-
Spot a small volume (1-2 µL) of the bacterial suspension onto the agarose pad.
-
Place a coverslip over the spot and gently press to remove any air bubbles.
-
-
Fluorescence Microscopy:
-
Place the slide on the stage of a fluorescence microscope.
-
Use a filter set appropriate for this compound (e.g., excitation ~470/40 nm, emission ~525/50 nm).
-
Acquire images using a high-sensitivity camera. Due to the photolability of the this compound-aptamer complex, it is recommended to minimize exposure time and light intensity.[2]
-
Quantitative Data Summary
The following table summarizes typical experimental parameters and results for this compound staining in bacteria, compiled from various studies.
| Parameter | E. coli | B. subtilis | Reference |
| This compound Concentration | 10 nM - 200 µM | 30 µM - 50 µM | [2][3] |
| Saturation Concentration | ~200-300 µM | ~30 µM | [2][3] |
| Incubation Time | 5 - 30 minutes | < 5 minutes | [3] |
| Imaging Method | Fluorescence Microscopy, Flow Cytometry | Fluorescence Microscopy, Flow Cytometry | [2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of this compound staining and the experimental workflow.
Caption: Mechanism of this compound fluorescence activation in bacteria.
Caption: Experimental workflow for this compound staining of bacteria.
References
- 1. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoplasmic Accumulation and Permeability of Antibiotics in Gram Positive and Gram Negative Bacteria Visualized in Real-Time via a Fluorogenic Tagging Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for High-Throughput Screening Assays Using DFHBI
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives, in conjunction with specific RNA aptamers like Spinach and Broccoli, have emerged as a powerful tool for high-throughput screening (HTS) and drug discovery. This system mimics the fluorescence mechanism of Green Fluorescent Protein (GFP), where the non-fluorescent this compound binds to its cognate RNA aptamer, inducing a conformational change that results in a significant increase in fluorescence.[1][2] This "light-up" property makes the this compound-aptamer system an ideal reporter for various biological processes, enabling the development of robust and sensitive HTS assays.
These application notes provide an overview of the principles and methodologies for utilizing this compound-based assays in HTS campaigns. Detailed protocols for key applications are provided, along with a summary of reported performance data to guide assay development and implementation.
Principle of this compound-Based Assays
The core of the technology lies in the interaction between this compound, a small, cell-permeable molecule, and a specific RNA aptamer. In its unbound state, this compound is essentially non-fluorescent due to rotational freedom around a key chemical bond, which leads to non-radiative decay of its excited state. Upon binding to the G-quadruplex structure within the RNA aptamer, this rotation is restricted, forcing the molecule into a planar conformation. This process, known as twisted intramolecular charge transfer (TICT), leads to a dramatic increase in fluorescence quantum yield, resulting in a bright, detectable signal.[3]
This principle can be harnessed to create "turn-on" biosensors for various molecular events. By engineering the RNA aptamer to be responsive to a specific biological process, the fluorescence output becomes a direct measure of that process.
Key Applications in High-Throughput Screening
The versatility of the this compound-aptamer system allows for its application in a wide range of HTS assays, including:
-
Enzyme Activity and Inhibition: Monitoring the activity of enzymes that act on RNA or produce an RNA product.
-
In Vitro Transcription: Real-time monitoring of RNA synthesis, enabling the screening for inhibitors of RNA polymerases or modulators of transcription factors.
-
Gene Expression: Quantifying the expression of specific genes by linking the transcription of the gene of interest to the production of a this compound-binding aptamer.
Data Presentation: Quantitative Assay Performance
The following table summarizes key performance metrics for this compound-based HTS assays reported in the literature. These parameters are crucial for assessing the quality and reliability of an HTS assay.[4][5]
| Assay Type | Target | Aptamer | Z'-Factor | Signal-to-Background (S/B) Ratio | Reference |
| Enzyme Inhibition | FTO (Fat mass and obesity-associated protein) | Methylated Broccoli | > 0.8 | Not Reported | [4] |
| In Vitro Transcription | T7 RNA Polymerase | iSpinach | Not Reported | >10 | [2] |
Note: The Z'-factor is a statistical measure of the quality of an HTS assay, with a value between 0.5 and 1.0 indicating an excellent assay. The Signal-to-Background ratio represents the fold increase in signal over the baseline.
Experimental Protocols
High-Throughput Screening for Inhibitors of RNA-Modifying Enzymes (e.g., FTO)
This protocol is adapted from a study that developed a high-throughput screen for inhibitors of the RNA demethylase FTO.[4] The assay relies on a methylated Broccoli aptamer that is non-fluorescent. Upon demethylation by FTO, the aptamer can bind this compound and fluoresce.
Experimental Workflow:
Caption: Workflow for an FTO inhibitor HTS assay.
Materials:
-
Recombinant FTO enzyme
-
Methylated Broccoli aptamer substrate
-
This compound-1T (a derivative of this compound)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Triton X-100, and 1 U/µL RNase inhibitor.
-
384-well black, clear-bottom assay plates
-
Compound library (e.g., LOPAC1280)
-
Plate reader with fluorescence detection capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of library compounds into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and a known FTO inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of FTO enzyme solution (e.g., 20 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Substrate Addition: Add 5 µL of methylated Broccoli aptamer solution (e.g., 200 nM final concentration) in assay buffer to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for 1 hour at 37°C.
-
Detection: Add 5 µL of this compound-1T solution (e.g., 20 µM final concentration) in assay buffer to each well.
-
Signal Reading: Incubate for 5 minutes at room temperature in the dark, then measure the fluorescence intensity using a plate reader (Excitation: ~472 nm, Emission: ~507 nm).
Data Analysis:
Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing significant inhibition can be selected as "hits" for further validation. The Z'-factor for the assay should be calculated to ensure its robustness.
Real-Time Monitoring of In Vitro Transcription
This protocol allows for the high-throughput screening of inhibitors of RNA polymerases or for optimizing transcription conditions. It is based on the real-time detection of RNA synthesis using a this compound-binding aptamer.[2]
Experimental Workflow:
Caption: Workflow for a real-time IVT assay.
Materials:
-
T7 RNA Polymerase
-
Linear DNA template containing a T7 promoter upstream of the iSpinach aptamer sequence
-
Ribonucleotide triphosphates (NTPs)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
This compound
-
96- or 384-well black assay plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Template Preparation: Prepare a linear double-stranded DNA template containing the T7 promoter and the iSpinach aptamer sequence.[2]
-
Master Mix Preparation: Prepare an in vitro transcription master mix containing transcription buffer, NTPs, RNase inhibitor, this compound (e.g., 100 µM final concentration), and the DNA template (e.g., 20 nM final concentration).
-
Compound Addition: Dispense the master mix into the wells of the assay plate. Add test compounds or DMSO (control) to the respective wells.
-
Initiate Transcription: Add T7 RNA Polymerase (e.g., 40 U per reaction) to each well to start the transcription reaction.
-
Real-Time Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 2 hours) in kinetic mode (Excitation: ~447 nm, Emission: ~501 nm).
Data Analysis:
The rate of fluorescence increase over time is proportional to the rate of transcription. The effect of inhibitors can be quantified by comparing the reaction rates in the presence of the compound to the control reactions.
Signaling Pathway Analysis
While specific HTS protocols for signaling pathways using this compound are still emerging, the principle involves placing the expression of a this compound-binding aptamer under the control of a promoter that is responsive to the signaling pathway of interest. For example, to screen for modulators of the NF-κB pathway, a construct containing multiple NF-κB response elements driving the expression of the Broccoli aptamer could be used. Activation of the pathway would lead to the production of the aptamer and a corresponding increase in fluorescence upon addition of this compound.
Conceptual Signaling Pathway Reporter Workflow:
Caption: Conceptual diagram of a this compound-based signaling pathway reporter assay.
Conclusion
The this compound-aptamer technology offers a versatile and robust platform for the development of high-throughput screening assays. Its "light-up" fluorescence mechanism provides a direct and sensitive readout for a variety of biological processes, from in vitro enzymatic reactions to gene expression in living cells. The protocols and data presented here provide a foundation for researchers to implement this technology in their drug discovery and basic research endeavors. As the field continues to evolve, the development of new aptamers and this compound derivatives will further expand the applications of this powerful screening tool.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell-based high-throughput screening assay system for monitoring G protein-coupled receptor activation using beta-galactosidase enzyme complementation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Plasmid Design for Expressing Spinach-Tagged RNAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize RNA localization and dynamics in living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The Spinach technology, an RNA-based fluorescent reporter system, offers a powerful tool for real-time imaging of specific RNAs. This system relies on a short RNA aptamer, termed Spinach, that binds to a cell-permeable, GFP-like fluorophore, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), and activates its fluorescence.[1] When Spinach is genetically tagged to a target RNA, the resulting fusion transcript can be visualized by fluorescence microscopy upon addition of this compound. This approach allows for the investigation of RNA trafficking, processing, and interactions within the cellular environment.
Several variants of the Spinach aptamer have been developed to enhance its brightness, stability, and folding efficiency. These include Spinach2, Baby Spinach, and Broccoli, each with distinct characteristics that may be advantageous for specific applications.[2][3] The choice of expression vector and the strategy for incorporating the Spinach tag are critical for achieving robust and reliable fluorescence signals. This document provides detailed application notes and protocols for the design of plasmids to express Spinach-tagged RNAs in mammalian and bacterial systems.
Quantitative Data Summary
The selection of the appropriate Spinach variant is a key consideration in experimental design. The following table summarizes the key quantitative properties of commonly used Spinach aptamers and their derivatives.
| Aptamer | Size (nucleotides) | Relative Brightness (in vivo) | Thermostability (Tm) | Key Features |
| Spinach | ~98 | Baseline | Moderate | The original aptamer; prone to misfolding.[3] |
| Spinach2 | ~98 | ~1.8-fold > Spinach | ~37 °C | A more stable and brighter variant of Spinach.[3][4] |
| Baby Spinach | ~51 | ~9.2-fold > Spinach2 | - | A miniaturized version with improved folding properties.[2][5] |
| Broccoli | ~49 | ~12.1-fold > Spinach2 | ~48 °C | Exhibits increased thermostability and reduced magnesium dependence.[3][4] |
| iSpinach | - | - | Higher than Spinach | Optimized for in vitro applications with enhanced brightness and stability. |
Signaling Pathway and Experimental Workflow
Principle of Spinach Fluorescence
The fluorescence of the Spinach-DFHBI system is dependent on the correct folding of the Spinach aptamer and its subsequent binding to the this compound fluorophore. In their unbound states, both the Spinach RNA and this compound are non-fluorescent. Upon binding, the Spinach aptamer induces a conformational change in this compound, leading to a significant increase in its quantum yield and resulting in bright green fluorescence.
Experimental Workflow
The overall workflow for expressing and imaging Spinach-tagged RNAs involves several key steps, from the initial plasmid design to the final image acquisition and analysis.
Experimental Protocols
Protocol 1: Plasmid Construction for Mammalian Expression
This protocol describes the cloning of a Spinach-tagged RNA of interest into the pcDNA3.1(+) vector for expression in mammalian cells. The Spinach aptamer is inserted with a flanking tRNA scaffold to promote proper folding and stability.[6]
Materials:
-
pcDNA3.1(+) vector
-
Gene of interest (GOI) template DNA
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., BamHI, XhoI)
-
T4 DNA ligase
-
DH5α competent E. coli
-
LB agar plates with ampicillin (100 µg/mL)
-
Plasmid purification kit
-
Primers for PCR
Primer Design:
Design primers to amplify your GOI and add the tRNA-Spinach2-tRNA cassette to either the 5' or 3' end. Include restriction sites for cloning into pcDNA3.1(+).
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction to amplify your GOI with the tRNA-Spinach2-tRNA tag using a high-fidelity DNA polymerase.
-
Use the following cycling conditions as a starting point, and optimize as needed:
-
Initial denaturation: 98°C for 30 seconds
-
30-35 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30-60 seconds/kb
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analyze the PCR product by agarose gel electrophoresis.
-
-
Restriction Digest:
-
Digest both the PCR product and the pcDNA3.1(+) vector with the selected restriction enzymes (e.g., BamHI and XhoI) for 1-2 hours at 37°C.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested vector and insert at a 1:3 molar ratio.
-
Incubate with T4 DNA ligase at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform DH5α competent E. coli with the ligation product.
-
Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate at 37°C overnight.
-
-
Colony Screening and Plasmid Purification:
-
Select several colonies and grow them in LB medium with ampicillin.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
-
Protocol 2: Expression and Imaging in Mammalian Cells
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
pcDNA3.1(+) vector containing the Spinach-tagged GOI
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound solution (10 mM in DMSO, stored at -20°C)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC cube)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in glass-bottom imaging dishes at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, replace the medium with fresh, antibiotic-free medium.
-
Prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complexes to the cells and incubate at 37°C in a CO2 incubator.
-
-
Expression:
-
Allow the cells to express the Spinach-tagged RNA for 24-48 hours.
-
-
This compound Loading and Imaging:
-
Prepare a working solution of this compound in pre-warmed imaging medium (e.g., DMEM without phenol red) at a final concentration of 20-40 µM.
-
Wash the cells once with PBS.
-
Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C.[6]
-
Image the cells using a fluorescence microscope with a GFP/FITC filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
Acquire images using appropriate exposure times to minimize phototoxicity.
-
Protocol 3: Expression in Bacterial Cells
This protocol describes the expression of a Spinach-tagged RNA in E. coli using the pET28a(+) vector.
Materials:
-
pET28a(+) vector
-
Spinach-tagged GOI insert
-
BL21(DE3) competent E. coli
-
LB medium and agar plates with kanamycin (50 µg/mL)
-
IPTG (1 M stock solution)
-
This compound
Procedure:
-
Plasmid Construction:
-
Clone the tRNA-Spinach2-tRNA-tagged GOI into the pET28a(+) vector using a similar cloning strategy as described in Protocol 1.
-
-
Transformation:
-
Transform BL21(DE3) competent E. coli with the pET28a(+)-GOI-Spinach plasmid.
-
Plate on LB agar with kanamycin and incubate at 37°C overnight.
-
-
Expression:
-
Inoculate a single colony into LB medium with kanamycin and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium with kanamycin and grow to an OD600 of 0.4-0.6.
-
Induce expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein folding and stability.
-
-
Imaging:
-
Add this compound to the bacterial culture to a final concentration of 20-40 µM and incubate for 30 minutes.
-
Mount a small volume of the culture on a microscope slide and image using a fluorescence microscope with a GFP/FITC filter set.
-
Troubleshooting
-
Low or no fluorescence signal:
-
Verify the integrity of the plasmid construct by sequencing.
-
Optimize transfection/transformation efficiency.
-
Ensure the tRNA scaffold is included in the construct to promote proper folding of the Spinach aptamer.
-
Test different insertion sites for the Spinach tag (5' vs. 3' end of the GOI).
-
Increase the concentration of this compound or the incubation time.
-
Check the filter sets on the microscope to ensure they are appropriate for Spinach imaging.
-
-
High background fluorescence:
-
Use imaging medium without phenol red.
-
Wash cells thoroughly with PBS before adding this compound-containing medium.
-
Image a control group of untransfected cells to determine the level of autofluorescence.
-
-
Phototoxicity:
-
Minimize the exposure time and illumination intensity during imaging.
-
Use a more photostable Spinach variant if available.
-
Conclusion
The Spinach RNA technology provides a versatile and powerful platform for visualizing RNA in living cells. Careful consideration of the Spinach aptamer variant, plasmid design, and experimental protocols is essential for successful imaging experiments. The detailed notes and protocols provided herein serve as a comprehensive guide for researchers aiming to implement this technology in their studies of RNA biology and its role in health and disease.
References
- 1. youtube.com [youtube.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microscopy Filter Sets for DFHBI Fluorescence Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of fluorogenic RNA aptamers, such as Spinach™ and Broccoli™, in conjunction with the fluorogen 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), has provided a powerful tool for real-time imaging of RNA in living cells. When this compound binds to its cognate RNA aptamer, its fluorescence is dramatically enhanced, enabling the visualization of RNA transcription, localization, and dynamics. The selection of appropriate microscopy filter sets is critical for maximizing the signal-to-noise ratio and minimizing phototoxicity and photobleaching during fluorescence imaging. This application note provides a comprehensive guide to selecting optimal filter sets for this compound and its brighter analogue, this compound-1T, along with detailed experimental protocols.
Spectral Properties of this compound and this compound-1T
When bound to the Spinach2 or Broccoli aptamer, this compound exhibits a peak excitation at approximately 447 nm and a peak emission at 501 nm.[1][2] A chemically modified version, this compound-1T, offers enhanced brightness and photostability, with a slight red-shift in its spectral properties, showing a peak excitation at 482 nm and a peak emission at 505 nm when bound to Spinach2.[3][4] This shift makes this compound-1T particularly well-suited for standard filter sets designed for green fluorescent protein (GFP) and fluorescein isothiocyanate (FITC).
Recommended Microscopy Filter Sets
Given the spectral characteristics of this compound and this compound-1T, standard FITC and GFP filter sets are widely recommended and have been used effectively for their detection.[1] These filter sets typically include a blue excitation filter, a dichroic mirror that reflects blue light and transmits green light, and a green emission filter.
Filter Set Specifications for this compound and this compound-1T Detection
The following table summarizes recommended filter set configurations from major manufacturers that are suitable for this compound and, particularly, this compound-1T fluorescence detection.
| Manufacturer | Filter Set Name/Model | Excitation Filter (nm) | Dichroic Mirror (nm) | Emission Filter (nm) |
| Chroma | 49002 - ET-EGFP (FITC/Cy2) | ET470/40x | T495LP | ET525/50m |
| Semrock | FITC-3540C-000 | FF02-482/35 | FF506-Di03 | FF01-520/35 |
| Omega Optical | XF404 | 470QM40 | 505DRLP | 535QM50 |
Experimental Protocols
The following protocols provide a starting point for live-cell imaging of RNA tagged with Spinach or Broccoli aptamers using this compound-1T. Optimization may be required depending on the cell type, expression system, and microscope setup.
Reagent Preparation
This compound-1T Stock Solution (10 mM):
-
Dissolve this compound-1T powder in anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
Imaging Medium:
-
Prepare the desired cell culture medium for imaging (e.g., DMEM, FluoroBrite™ DMEM).
-
On the day of the experiment, dilute the 10 mM this compound-1T stock solution into the imaging medium to the final working concentration (typically 20-40 µM).
Live-Cell Imaging Protocol for Mammalian Cells
-
Cell Seeding: Seed mammalian cells expressing the Spinach/Broccoli-tagged RNA of interest onto a glass-bottom imaging dish or plate. Allow cells to adhere and reach the desired confluency.
-
Medium Exchange: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
This compound-1T Incubation: Replace the PBS with the prepared imaging medium containing the final working concentration of this compound-1T (e.g., 40 µM).[5]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes to allow for this compound-1T uptake and binding to the RNA aptamer.
-
Microscopy:
-
Place the imaging dish on the microscope stage.
-
Use a suitable filter set for FITC/GFP (see table above).
-
Illuminate the sample with the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for live-cell imaging of this compound-1T.
Fluorescence Microscope Light Path
Caption: Light path in a fluorescence microscope for this compound detection.
Photostability Considerations
This compound can be susceptible to photobleaching.[1] To mitigate this, it is recommended to:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Minimize exposure time by using a sensitive detector and appropriate camera settings.
-
For some applications, pulsed illumination can allow for recovery of the fluorescent signal.[1]
This compound-1T generally offers improved photostability compared to the original this compound.
Conclusion
The use of this compound and its derivatives in conjunction with RNA aptamers is a versatile technique for live-cell RNA imaging. The successful application of this method is highly dependent on the proper selection of microscopy filter sets. Standard FITC/GFP filter sets from major manufacturers are well-suited for this purpose, particularly for the brighter and more photostable this compound-1T. By following the protocols outlined in this application note, researchers can achieve high-quality fluorescence imaging of RNA in living cells.
References
- 1. XF404 FITC Premium Fluorescence Filter Set | Omega - Custom Optical Filters [omegafilters.com]
- 2. XF467 DAPI/FITC/Texas Red Triple Band Premium Fluorescence Filter Set | Omega - Custom Optical Filters [omegafilters.com]
- 3. Browse by Fluorochrome - Chroma Technology Corp [chroma.com]
- 4. dyna-sense.com [dyna-sense.com]
- 5. lasercomponents.com [lasercomponents.com]
Preparing DFHBI and DFHBI-1T Stock Solutions for Live-Cell RNA Imaging
Application Notes & Protocols for Researchers
These guidelines provide detailed instructions for the preparation and use of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivative, this compound-1T, for fluorescently labeling RNA in cell culture experiments. These fluorogens are instrumental for researchers in molecular biology, cell biology, and drug development for visualizing the localization and dynamics of specific RNAs in living cells when used in conjunction with RNA aptamers such as Spinach2, Broccoli, and Squash.
This compound and this compound-1T are cell-permeable small molecules that are intrinsically non-fluorescent.[1][2] Upon binding to a specific RNA aptamer, their fluorescence is dramatically enhanced, allowing for real-time imaging of the tagged RNA.[3][4] This system provides a powerful tool for studying RNA biology without the need for fixed-cell approaches.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound and this compound-1T is crucial for their effective use in experiments.
| Property | This compound | This compound-1T |
| Molecular Weight | 252.22 g/mol [3] | 320.21 g/mol [5] |
| Formula | C₁₂H₁₀F₂N₂O₂[3] | C₁₃H₉F₅N₂O₂[5] |
| Excitation Maxima (bound) | ~447 nm (with Spinach2)[3] | ~482 nm (with Spinach2)[5][6] |
| Emission Maxima (bound) | ~501 nm (with Spinach2)[3] | ~505 nm (with Spinach2)[5][6] |
| Purity | ≥98%[3] | ≥98%[5][7] |
| Appearance | Crystalline solid | Yellow solid[6] |
Solubility and Storage
Proper storage and handling of this compound and this compound-1T are critical to maintain their stability and performance.
| Parameter | This compound | This compound-1T |
| Solvent | DMSO[2][3] | DMSO[5][7] |
| Maximum Stock Concentration | 100 mM in DMSO[3] | 100 mM in DMSO[5] |
| Powder Storage | -20°C, protected from light[2][3] | -20°C, protected from light[6][7] |
| Stock Solution Storage | Aliquoted at -20°C or -80°C in the dark for up to 1-6 months.[1][2][6] Avoid repeated freeze-thaw cycles.[1] | Aliquoted at -20°C or below in tightly sealed vials for up to 1 month.[6] |
| Aqueous Solution Stability | Not recommended for storage for more than one day.[7] | Not recommended for long-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 40 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 40 mM stock solution, you will need:
-
Mass (mg) = 40 mmol/L * 0.001 L * 252.22 g/mol * 1000 mg/g = 10.09 mg
-
-
-
Dissolve this compound in DMSO:
-
Carefully weigh out the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 40 mM.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 45-60°C water bath or sonication can aid dissolution if necessary.[6]
-
-
Storage:
Protocol 2: Live-Cell Imaging of Aptamer-Tagged RNA
This protocol outlines the general procedure for labeling and imaging RNA in living cells using this compound or this compound-1T.
Materials:
-
Cells expressing the RNA of interest tagged with an appropriate aptamer (e.g., Spinach2, Broccoli)
-
Cell culture medium
-
This compound or this compound-1T stock solution (e.g., 40 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., GFP filter cube)
Procedure:
-
Cell Preparation:
-
Plate the cells expressing the aptamer-tagged RNA on a suitable imaging dish or plate and allow them to adhere.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound or this compound-1T stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium or imaging buffer to the desired final working concentration. A common working concentration range is 10-50 µM.[2] The optimal concentration should be determined empirically for each cell type and experimental setup.
-
-
Cell Staining:
-
Remove the existing cell culture medium from the cells.
-
Add the medium containing the diluted this compound or this compound-1T to the cells.
-
Incubate the cells for 10-30 minutes at 37°C in the dark to allow for fluorogen uptake and binding to the RNA aptamer.[2]
-
-
Imaging:
-
Wash the cells with fresh, pre-warmed imaging buffer or medium to remove unbound fluorogen and reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the this compound/DFHBI-1T-aptamer complex (e.g., excitation around 470-490 nm and emission around 500-530 nm).[2]
-
Protect the samples from light as much as possible to prevent photobleaching.[2]
-
Diagrams
Caption: Workflow for live-cell RNA imaging with this compound.
Caption: Principle of fluorescence activation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Light-up Aptamers: R&D Systems [rndsystems.com]
- 4. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1T (5610) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Quantitative Analysis of RNA Levels Using DFHBI Fluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to quantify RNA levels within living cells is crucial for understanding gene expression dynamics, RNA trafficking, and the impact of therapeutic interventions. The use of fluorogenic RNA aptamer-dye complexes provides a powerful tool for real-time, quantitative analysis of RNA in vitro and in vivo. This technology is based on a specific RNA sequence, known as an aptamer (e.g., Spinach, Broccoli), that binds to a cell-permeable, non-fluorescent dye, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI).[1][2] Upon binding to the aptamer, this compound undergoes a conformational change that induces strong fluorescence, allowing for the detection and quantification of the target RNA.[1][2] This system is genetically encodable, enabling the tagging of specific RNAs of interest. Newer derivatives of this compound, such as this compound-1T, offer enhanced brightness and photostability, further improving the utility of this system for quantitative imaging.[3]
These application notes provide detailed protocols for the quantitative analysis of RNA levels using this compound fluorescence, including in vitro transcription and analysis, in-cell imaging, and flow cytometry.
Principle of the Technology
The core of this technology lies in the interaction between an RNA aptamer and the this compound fluorogen. The RNA aptamer, often a variant of Spinach or Broccoli, is a short, structured RNA sequence that can be genetically fused to an RNA of interest.[4] this compound is a small molecule that mimics the fluorophore of Green Fluorescent Protein (GFP) but is only fluorescent when bound to its cognate RNA aptamer. In its unbound state, this compound is essentially non-fluorescent.[4] When the aptamer-tagged RNA is expressed and correctly folded, it creates a specific binding pocket for this compound. This binding event restricts the rotational freedom of this compound, leading to a significant increase in its fluorescence quantum yield. The resulting fluorescence intensity is directly proportional to the amount of aptamer-bound this compound, which in turn correlates with the concentration of the target RNA.
Caption: Mechanism of this compound fluorescence activation by an RNA aptamer.
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound-based RNA quantification system.
Table 1: Properties of this compound and its Complexes
| Property | This compound | This compound-1T | Spinach2-DFHBI Complex | Spinach2-DFHBI-1T Complex |
| Molecular Weight | 252.22 g/mol | - | - | - |
| Excitation Maxima | - | - | 447 nm | ~472 nm |
| Emission Maxima | - | - | 501 nm | ~505 nm |
| Fluorescence Lifetime | - | - | 4.0 ± 0.1 ns[1][5][6] | - |
| Relative Brightness | - | - | 1x | ~1.6-2x brighter than Spinach2-DFHBI[3] |
| Dissociation Constant (Kd) | - | - | 0.3 - 4.4 µM[7] | - |
Table 2: Recommended Reagent Concentrations for Experiments
| Experiment Type | This compound/DFHBI-1T Concentration | RNA Concentration (in vitro) | Cell Density (in vivo) |
| In Vitro Fluorescence Measurement | 10 µM[3] | 1 µM[3] | N/A |
| In-Cell Imaging (Mammalian) | 20 µM this compound-1T[3] | N/A | Varies by cell type |
| In-Cell Flow Cytometry (E. coli) | 50 µM this compound-1T[8] | N/A | Varies by strain and growth phase |
| In-Gel Staining | 10 µM this compound-1T | N/A | N/A |
Experimental Protocols
Caption: General experimental workflow for RNA quantification using this compound.
Protocol 1: In Vitro RNA Quantification
This protocol is for quantifying the concentration of an aptamer-tagged RNA transcribed in vitro.
Materials:
-
Purified aptamer-tagged RNA
-
This compound or this compound-1T (e.g., 40 mM stock in DMSO)[3]
-
Binding Buffer (40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)[3]
-
Nuclease-free water
-
Fluorimeter
Procedure:
-
Prepare RNA sample: Dilute the purified RNA in binding buffer to a final concentration of approximately 1 µM.[3]
-
Prepare this compound solution: Dilute the this compound or this compound-1T stock solution in binding buffer to a final concentration of 10 µM.[3]
-
Mix components: In a suitable cuvette for the fluorimeter, mix the RNA solution and the this compound solution. The final volume will depend on the fluorimeter's requirements (e.g., 200 µl).[3]
-
Incubate: The reaction is typically rapid, and measurements can be taken immediately after mixing.[3] For kinetic studies, measurements can be initiated immediately upon mixing.
-
Measure fluorescence: Use a fluorimeter with the appropriate excitation and emission wavelengths (e.g., Ex: 447 nm, Em: 501 nm for this compound).
-
Data Analysis:
-
Measure the fluorescence of a blank sample containing only the binding buffer and this compound to determine the background fluorescence.
-
Subtract the background fluorescence from the sample reading.
-
To determine the absolute concentration of the RNA, a standard curve can be generated using known concentrations of a purified, folded aptamer.
-
Protocol 2: In-Cell RNA Quantification via Fluorescence Microscopy
This protocol describes the imaging and relative quantification of aptamer-tagged RNA in living mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or chamber slides
-
Plasmid encoding the aptamer-tagged RNA of interest
-
Transfection reagent
-
Cell culture medium
-
This compound-1T (e.g., 40 mM stock in DMSO)[3]
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP)[3]
Procedure:
-
Cell Transfection: Transfect the mammalian cells with the plasmid encoding the aptamer-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Incubation: Incubate the cells for 24-48 hours post-transfection to allow for RNA expression.
-
This compound-1T Staining:
-
Imaging:
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within individual cells or specific subcellular regions.
-
Subtract the background fluorescence from untransfected cells or cells not treated with this compound-1T.
-
The resulting fluorescence intensity provides a relative measure of the RNA level.
-
Protocol 3: In-Gel RNA Analysis
This protocol allows for the visualization of aptamer-tagged RNA in a polyacrylamide gel.
Materials:
-
Total RNA extract from cells expressing the aptamer-tagged RNA
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
TBE buffer (Tris-borate-EDTA)
-
This compound-1T
-
A non-specific RNA stain (e.g., SYBR Gold)
Procedure:
-
PAGE: Separate the total RNA using denaturing PAGE.
-
This compound-1T Staining:
-
After electrophoresis, incubate the gel in a solution of this compound-1T (e.g., in TBE buffer) for approximately 30 minutes at room temperature on an orbital shaker.[4]
-
Visualize the Broccoli-containing RNA bands using a gel imager with blue light excitation and a green emission filter. As little as ~1 fmole of Broccoli can be detected.[4]
-
-
Total RNA Staining:
-
Data Analysis:
-
Compare the bands visualized with this compound-1T to the total RNA bands to confirm the size and integrity of the expressed aptamer-tagged RNA.
-
Logical Relationships of the System
Caption: Logical relationships of the RNA-aptamer-DFHBI system.
Troubleshooting and Considerations
-
Low Signal:
-
RNA Folding: Ensure that the fusion of the aptamer to the RNA of interest does not disrupt the aptamer's folding. The folding efficiency can be tested in vitro.[4]
-
RNA Expression Levels: The expression level of the target RNA may be too low for detection. Consider using stronger promoters.
-
This compound Concentration: Optimize the this compound concentration, as insufficient dye will limit the signal.
-
-
High Background:
-
Autofluorescence: Measure the fluorescence of cells that are not expressing the aptamer or have not been treated with this compound to determine the level of cellular autofluorescence.
-
Dye Purity: Use high-purity this compound to minimize background from fluorescent impurities.
-
-
Photostability: The this compound-aptamer complex can be susceptible to photobleaching.[4] It is advisable to use minimal excitation light and appropriate imaging conditions, such as low-repetition-rate illumination, to mitigate this effect.[5][6] The photobleaching is reversible as bleached dye can be replaced by fresh dye from the solution.[3]
By following these protocols and considering the key quantitative parameters, researchers can effectively utilize the this compound-based system for the quantitative analysis of RNA levels in a variety of experimental contexts.
References
- 1. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence imaging of cellular metabolites with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. scispace.com [scispace.com]
- 8. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DFHBI-based RNA Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence and optimize signal-to-noise ratios in experiments utilizing the DFHBI fluorophore and its derivatives with RNA aptamers like Spinach and Broccoli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a small, cell-permeable molecule that is intrinsically non-fluorescent. It functions as a fluorogenic dye that specifically binds to and is activated by certain RNA aptamers, such as Spinach and Broccoli. Upon binding, the complex undergoes a conformational change that induces a bright green fluorescence, allowing for the visualization of the tagged RNA within living cells.[1][2]
Q2: I am observing high background fluorescence in my imaging experiments. What are the common causes?
A2: High background fluorescence in this compound-based imaging can stem from several factors:
-
Suboptimal this compound Concentration: Using a concentration of this compound that is too high can lead to increased non-specific binding and background signal.
-
Autofluorescence: Cells naturally contain molecules that fluoresce, contributing to the overall background.
-
Photoconversion of this compound: Intense or prolonged illumination can cause this compound to isomerize from its fluorescent cis form to a non-fluorescent trans form. While the trans form is non-fluorescent, this process can contribute to a decrease in the specific signal and affect the signal-to-noise ratio.[1][3]
-
Improper Aptamer Folding: The RNA aptamer needs to be correctly folded to bind this compound efficiently. Factors like incorrect buffer composition (e.g., suboptimal Mg2+ concentration) or temperature can lead to misfolding and reduced specific signal, making the background appear more prominent.[3][4][5]
-
Choice of this compound Derivative: The original this compound can exhibit higher background compared to its derivatives like this compound-1T.[6][7]
Q3: What is the difference between this compound and this compound-1T?
A3: this compound-1T is a derivative of this compound designed to have improved photophysical properties. Compared to this compound, this compound-1T generally exhibits a higher fluorescence signal when bound to RNA aptamers and, importantly, a lower intrinsic background fluorescence.[6][7] This results in a significantly better signal-to-noise ratio, making it a preferred choice for many imaging applications.
Q4: Are there alternatives to this compound and this compound-1T with even lower background?
A4: Yes, a derivative named BI has been developed and shown to have a higher affinity for the Broccoli aptamer.[3][8][9] This higher affinity can lead to a brighter signal from the target RNA. Studies have shown that background fluorescence in cells lacking the Broccoli aptamer was similar for both this compound-1T and BI, suggesting that the primary advantage of BI is its enhanced signal brightness which improves the signal-to-background ratio.[3][9]
Troubleshooting Guides
Problem 1: High Background Fluorescence Obscuring the Signal
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Suboptimal this compound/DFHBI-1T Concentration | Titrate the fluorophore concentration to find the optimal balance between signal and background. | See Experimental Protocol 1: Optimizing this compound/DFHBI-1T Concentration . |
| Photobleaching and Photoconversion | Implement a low-repetition illumination imaging protocol to minimize light-induced effects. | See Experimental Protocol 2: Low-Repetition Illumination for Reduced Phototoxicity and Background . |
| Suboptimal Buffer Conditions | Ensure proper RNA aptamer folding by optimizing the concentration of MgCl2 and other monovalent cations in your buffer. | For in vitro experiments, a typical starting point is 1 mM MgCl2. For live-cell imaging, the intracellular magnesium concentration is a key factor, and using aptamers like Broccoli, which have a lower magnesium dependence, can be beneficial.[4][5] |
| Inherent Autofluorescence | Image control cells that do not express the RNA aptamer to establish a baseline for autofluorescence. This baseline can be subtracted from the experimental images during analysis. | Acquire images of non-transfected or mock-transfected cells using the same imaging settings as your experimental samples. Use image analysis software to subtract the average background intensity of the control from your experimental images. |
Problem 2: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inefficient Aptamer Folding | Verify the folding and functionality of your RNA aptamer construct. | For in vitro studies, ensure your buffer contains adequate Mg2+ (typically 1-5 mM) and K+ (around 100 mM) to promote proper folding.[10] For cellular experiments, consider using aptamer variants like Broccoli that are less dependent on high magnesium concentrations for folding.[5] |
| Low Expression of the Tagged RNA | Confirm the expression of your RNA of interest. | Use a secondary method like RT-qPCR to quantify the expression level of your aptamer-tagged RNA. |
| Incorrect Imaging Settings | Ensure you are using the correct excitation and emission filters for the this compound-aptamer complex. | For this compound-Spinach2, the peak excitation is around 447 nm and emission is around 501 nm. For this compound-1T-Broccoli, the excitation is around 472 nm and emission is around 507 nm, which is well-suited for standard FITC/GFP filter sets.[6] |
Quantitative Data Summary
Table 1: Comparison of this compound Derivatives
| Fluorophore | Aptamer | Relative Brightness (in cells) | Key Advantages |
| This compound | Spinach/Broccoli | Baseline | First-generation fluorophore. |
| This compound-1T | Spinach2/Broccoli | ~40% brighter than this compound-Broccoli[6] | Lower background fluorescence, improved signal-to-noise ratio, better spectral match for standard filter sets.[6][7] |
| BI | Broccoli | Markedly higher than this compound-1T[3][9] | Higher affinity for Broccoli, promotes thermal stability of the aptamer, leading to a brighter signal in cells.[3][8] |
Table 2: Effect of Temperature on Broccoli Aptamer Fluorescence
| Fluorophore | Temperature | % Fluorescence Loss (relative to 20°C) |
| This compound-1T | 37°C | ~77% |
| BI | 37°C | ~32% |
| Data adapted from a thermal denaturation analysis of the Broccoli aptamer, highlighting the stabilizing effect of BI at physiological temperatures.[3] |
Experimental Protocols
Experimental Protocol 1: Optimizing this compound/DFHBI-1T Concentration
-
Cell Seeding: Plate cells expressing the RNA aptamer at an appropriate density in a multi-well imaging plate. Include a control group of cells not expressing the aptamer.
-
Prepare this compound/DFHBI-1T Dilutions: Prepare a series of dilutions of the fluorophore in your imaging medium. A typical starting range for live-cell imaging is 10-100 µM. A study found an optimal concentration of this compound-1T to be between 80 and 160 µM for microplate reader experiments.[9] For microscopy, lower concentrations are often sufficient.
-
Incubation: Replace the culture medium with the different concentrations of the this compound/DFHBI-1T-containing medium. Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter set. Use consistent acquisition settings (e.g., exposure time, laser power) across all conditions.
-
Analysis:
-
Quantify the mean fluorescence intensity in the cells expressing the aptamer (signal).
-
Quantify the mean fluorescence intensity in the control cells (background).
-
Calculate the signal-to-background ratio for each concentration.
-
Select the concentration that provides the highest signal-to-background ratio for future experiments.
-
Experimental Protocol 2: Low-Repetition Illumination for Reduced Phototoxicity and Background
This protocol is designed to mitigate the effects of photobleaching and photoconversion of this compound.
-
Microscope Setup: Use a fluorescence microscope equipped with a fast shutter or a laser that can be modulated.
-
Define Acquisition Parameters:
-
Exposure Time: Use the shortest possible exposure time that still provides a detectable signal.
-
Illumination Interval: Instead of continuous illumination, acquire images with a delay between frames (e.g., one image every 5-10 seconds). This "dark" period allows for the recovery of the fluorescent state of this compound. Studies have shown that pulsed illumination can lead to a more than 5-fold higher total photon flux and a 10-fold higher steady-state fluorescence intensity.
-
-
Image Acquisition: Acquire a time-lapse series of images using the defined low-repetition parameters.
-
Data Analysis: Analyze the resulting image series. You should observe a more stable fluorescence signal over time compared to continuous illumination.
Visualizations
Caption: A generalized workflow for live-cell RNA imaging using this compound.
Caption: The mechanism of this compound fluorescence and photoconversion.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labgagnon.com [labgagnon.com]
- 5. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal with DFHBI-Spinach system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered with the DFHBI-Spinach system, particularly concerning low fluorescence signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no fluorescence signal. What are the common causes and how can I troubleshoot this?
A1: Low fluorescence signal is a frequent issue with the this compound-Spinach system. The problem can stem from several factors, from RNA integrity to imaging conditions. Here is a step-by-step guide to pinpoint and resolve the issue.
Troubleshooting Workflow for Low Signal
-
RNA Integrity and Purity: Ensure your Spinach-tagged RNA is not degraded. Run a denaturing PAGE gel to check for a sharp, single band. Also, verify the purity of your RNA transcript; contaminants can interfere with folding and fluorescence.
-
Aptamer Folding: Proper folding of the Spinach aptamer is critical for this compound binding.[1] The original Spinach aptamer has a melting temperature (Tm) of 34 ± 0.6°C, meaning a significant fraction can be misfolded at a typical mammalian cell imaging temperature of 37°C.[2] Consider using the more thermostable Spinach2 variant, which was engineered for improved folding.[1][2] Always perform a thermal annealing step by heating the RNA to 65-95°C for a few minutes and then cooling it slowly to room temperature.
-
This compound/DFHBI-1T Concentration and Integrity: this compound and its derivatives are light-sensitive and should be stored at -20°C, protected from light.[3] The optimal concentration of the fluorophore can vary; it's recommended to titrate this compound-1T in a range of 40 µM to 200 µM to find the best signal-to-noise ratio.[4]
-
Buffer Conditions: The buffer composition, including salt concentration and pH, can affect RNA folding and fluorescence. A common buffer for in vitro experiments is Crush and Soak buffer (200 mM NaCl, 10 mM Tris pH 7.5, 1 mM EDTA pH 8).[5]
-
Photobleaching: The Spinach-DFHBI complex is susceptible to photobleaching due to light-induced cis-trans isomerization of this compound, which leads to fluorophore dissociation.[6] Minimize exposure time and illumination intensity during imaging.
Q2: My signal is bright initially but fades quickly. What causes this photobleaching and how can I mitigate it?
A2: Rapid signal loss is typically due to photobleaching. The this compound fluorophore, when bound to Spinach, can undergo a light-induced change from its fluorescent cis form to a non-fluorescent trans form.[6] This trans form has a slow dissociation rate from the aptamer, preventing a new, fluorescent cis-DFHBI molecule from binding quickly.[6]
Strategies to Reduce Photobleaching:
-
Reduce Excitation Light: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Use a More Photostable Fluorophore: Consider using this compound derivatives like this compound-1T, which in complex with aptamers like Broccoli, has shown improved photostability.
-
Imaging Conditions: Acquire images at a lower frequency (e.g., every 30 seconds instead of every 5 seconds) if your experimental design allows.
Q3: Which Spinach variant and fluorophore should I use for the best performance?
A3: The choice of aptamer and fluorophore depends on your experimental system and imaging setup.
-
Spinach vs. Spinach2: Spinach2 is a "superfolding" variant of the original Spinach aptamer.[1] It was developed to overcome issues of thermal instability and misfolding observed with the original Spinach aptamer at 37°C.[1][2] For experiments in mammalian cells or at physiological temperatures, Spinach2 is generally recommended.
-
This compound vs. This compound-1T: this compound-1T is a derivative of this compound that offers several advantages. When complexed with Spinach2, it exhibits excitation and emission spectra that are more compatible with standard GFP filter sets.[7] Additionally, this compound-1T often results in lower background fluorescence in cellular imaging compared to this compound.[7]
Signaling Pathway of Spinach-Aptamer System
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound-Spinach system to aid in experimental design and troubleshooting.
Table 1: Spectral Properties of Spinach-Fluorophore Complexes
| Aptamer-Fluorophore Complex | Excitation Max (nm) | Emission Max (nm) | Reference |
| Spinach-DFHBI | 447 | 501 | [7] |
| Spinach2-DFHBI | 447 | 501 | [7] |
| Spinach2-DFHBI-1T | 482 | 505 | [3] |
Table 2: Photophysical & Binding Properties
| Parameter | Spinach | Spinach2 | Reference |
| Melting Temperature (Tm) | 34 ± 0.6°C | Not specified, but higher than Spinach | [2] |
| Kd for this compound | Nearly identical to Spinach2 | Nearly identical to Spinach | [2] |
| In Vitro Folding Efficiency | ~30% | ~60% (two-fold better than Spinach) | [1] |
Table 3: Recommended Concentration Ranges
| Reagent | Recommended Concentration | Notes | Reference |
| This compound-1T (in cell culture) | 40 - 200 µM | Optimal concentration should be titrated for each cell line and experiment. | [4] |
| This compound (in vitro) | 10 - 43.5 µM | Used for in vitro folding and binding assays. | [2][8] |
| Spinach RNA (in vitro) | 0.1 - 10 µM | Concentration depends on the specific assay (e.g., folding vs. binding). | [2] |
Key Experimental Protocols
Protocol 1: In Vitro Transcription and Purification of Spinach RNA
-
Transcription: Synthesize Spinach-tagged RNA using an appropriate DNA template and a high-yield in vitro transcription kit (e.g., T7 RNA polymerase).
-
Purification: Purify the RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE). This is crucial to separate full-length transcripts from abortive products.
-
Elution: Excise the gel fragment containing the RNA band.[5] Elute the RNA overnight at 4°C in a suitable buffer (e.g., Crush and Soak buffer: 200 mM NaCl, 10 mM Tris pH 7.5, 1 mM EDTA).[5]
-
Precipitation: Isolate the RNA via ethanol precipitation.[5]
-
Quantification: Resuspend the RNA pellet in nuclease-free water and determine the concentration using a spectrophotometer.
Protocol 2: RNA Folding and this compound Binding Assay (In Vitro)
-
RNA Preparation: Dilute the purified Spinach RNA to the desired final concentration (e.g., 0.1 µM) in a reaction buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).
-
Annealing: To ensure proper folding, heat the RNA solution to 70°C for 5 minutes, then allow it to cool slowly to room temperature over 20-30 minutes.
-
This compound Preparation: Prepare a stock solution of this compound or this compound-1T in DMSO (e.g., 10-20 mM). Store protected from light. Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the same reaction buffer immediately before use.
-
Binding and Measurement: Add the diluted this compound to the folded RNA solution. Incubate for 5-10 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader or fluorometer with the appropriate excitation and emission wavelengths (see Table 1). Subtract the background fluorescence from a sample containing only this compound in buffer.[2]
Protocol 3: Live Cell Imaging with Spinach2
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and transfect with a plasmid encoding the Spinach2-tagged RNA of interest.
-
This compound-1T Staining: Approximately 24-48 hours post-transfection, replace the cell culture medium with fresh medium containing the optimized concentration of this compound-1T (e.g., 20-160 µM).
-
Incubation: Incubate the cells for at least 30 minutes at 37°C to allow for dye uptake and binding to the Spinach2-tagged RNA.[2]
-
Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a GFP filter cube for Spinach2-DFHBI-1T).[3][7]
-
Data Acquisition: Use minimal excitation power and exposure times to avoid phototoxicity and photobleaching. If there is background fluorescence, it can be computationally subtracted by measuring the signal in cell-free regions of the image.[7]
References
- 1. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A superfolding Spinach2 reveals the dynamic nature of trinucleotide repeat RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of the Split-Spinach Aptamer for Monitoring Nanoparticle Assembly Involving Multiple Contiguous RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Systematic reconstruction of binding and stability landscapes of the fluorogenic aptamer spinach - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing DFHBI Incubation Time for Live-Cell Imaging: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) incubation time for live-cell imaging experiments. Accurate incubation is critical for achieving a high signal-to-noise ratio while maintaining cell health and minimizing artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting incubation time and concentration for this compound in live-cell imaging?
A typical starting point for this compound incubation is 30 minutes at a concentration of 20-40 µM.[1][2][3] However, the optimal conditions can vary significantly depending on the cell type, the expression level of the RNA aptamer (e.g., Spinach, Broccoli), and the specific this compound derivative being used (e.g., this compound-1T).
Q2: How does this compound enter living cells?
This compound is a membrane-permeable dye, allowing it to diffuse across the cell membrane to interact with the intracellular RNA aptamer.[4][5][6]
Q3: Is this compound cytotoxic?
This compound and its derivatives, like this compound-1T, are generally considered to have low cytotoxicity and phototoxicity, making them suitable for live-cell imaging.[4][6] Studies have shown that varying this compound-1T concentrations did not have a significant effect on cell growth.[7] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging experiments.
Q4: What is the difference between this compound and this compound-1T?
This compound-1T is a derivative of this compound that exhibits a brighter fluorescence signal and lower background fluorescence, which improves the signal-to-noise ratio in imaging experiments.[2][3] Broccoli-DFHBI-1T is approximately 40% brighter than Broccoli-DFHBI.[2]
Q5: Can I reuse the this compound-containing media?
While it may be possible, it is generally not recommended to reuse this compound-containing media for multiple experiments. This is to ensure consistent and reproducible results, as the dye concentration and stability in the media may change over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Insufficient incubation time. | Increase the incubation time in increments (e.g., 15-30 minutes) and monitor the fluorescence signal. |
| Low this compound concentration. | Increase the this compound concentration. An optimal concentration for this compound-1T has been found to be between 80 and 160 µM in some experiments.[7] | |
| Low expression of the RNA aptamer. | Verify the expression of your RNA aptamer using a sensitive method like RT-qPCR or by staining total RNA on a gel with this compound.[2] | |
| Incorrect filter set. | Ensure that the excitation and emission filters on your microscope are appropriate for the this compound-aptamer complex (e.g., FITC filter sets).[2] | |
| High background fluorescence | Excess extracellular this compound. | After incubation, wash the cells with fresh, pre-warmed media to remove unbound this compound.[3] |
| Non-specific binding of this compound. | While this compound generally has low non-specific binding, some cell types may exhibit higher background. Optimize the washing steps and consider using a lower this compound concentration. | |
| Signal decreases rapidly during imaging (photobleaching) | Phototoxicity and photoisomerization of this compound. | Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. A low-repetition illumination scheme can also help mitigate this issue.[4] The photobleaching of the this compound-aptamer complex is often reversible as the photoisomerized, non-fluorescent this compound can unbind and be replaced by a fresh molecule from the surrounding medium.[2][4] |
| Cellular stress or death | Prolonged incubation or high this compound concentration. | Although generally non-toxic, perform a cytotoxicity assay to determine the optimal incubation time and concentration for your specific cell line. |
| Contamination of this compound stock solution. | Ensure your this compound stock solution is properly stored and free of contaminants. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Standard this compound Incubation for Live-Cell Imaging
This protocol provides a general guideline for incubating cells with this compound. Optimization may be required based on your specific experimental setup.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach, Broccoli)
-
This compound or this compound-1T stock solution (e.g., 10-20 mM in DMSO)
-
Pre-warmed cell culture medium
-
Imaging-compatible plates or dishes
Procedure:
-
Culture your cells to the desired confluency on imaging plates.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-40 µM).
-
Remove the existing media from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
(Optional) To reduce background fluorescence, you can wash the cells once with pre-warmed medium before imaging.
-
Proceed with live-cell imaging using appropriate filter sets.
Protocol 2: Optimization of this compound Incubation Time
This protocol describes a method to systematically determine the optimal this compound incubation time for your experiment by assessing the signal-to-noise ratio (SNR).
Materials:
-
Same as Protocol 1.
-
Image analysis software capable of measuring fluorescence intensity (e.g., ImageJ/Fiji).
Procedure:
-
Prepare multiple imaging plates with your cells of interest.
-
Prepare the this compound working solution at a fixed, appropriate concentration (e.g., 40 µM).
-
Incubate the cells with the this compound solution for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min, 90 min, 120 min).
-
At each time point, acquire fluorescence images from multiple fields of view. Be sure to include cells that are not expressing the RNA aptamer as a negative control for background measurement.
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the fluorescently labeled cells (Signal).
-
Measure the mean fluorescence intensity of the background region or non-expressing cells (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) for each time point using the formula: SNR = Signal / Noise .
-
-
Plot the SNR as a function of incubation time. The optimal incubation time will correspond to the point where the SNR reaches a plateau or its maximum value before potentially decreasing due to cytotoxicity or other artifacts.
Data Presentation
Table 1: Example Data for Optimization of this compound Incubation Time
| Incubation Time (minutes) | Mean Signal Intensity (a.u.) | Mean Noise Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 15 | 500 | 100 | 5.0 |
| 30 | 850 | 105 | 8.1 |
| 45 | 1100 | 110 | 10.0 |
| 60 | 1200 | 115 | 10.4 |
| 90 | 1250 | 120 | 10.4 |
| 120 | 1240 | 125 | 9.9 |
Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
DFHBI Technical Support Center: Troubleshooting Photostability & Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of the DFHBI fluorophore and strategies to mitigate photobleaching in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound photobleaching?
A1: The primary cause of photobleaching for this compound and its derivatives is not irreversible chemical degradation, but rather a reversible light-induced cis-trans isomerization.[1][2] The cis-isomer of this compound is fluorescent when bound to an RNA aptamer like Spinach or Broccoli. Upon excitation with light, it can convert to the non-fluorescent trans-isomer.[1][3]
Q2: Is the photobleaching of this compound permanent?
A2: No, the photobleaching is largely reversible. The fluorescence can recover in the dark.[4][5] This recovery occurs through a process called "fluorophore recycling," where the non-fluorescent trans-isomer unbinds from the RNA aptamer and is replaced by a fluorescent cis-isomer from the surrounding solution.[1][3]
Q3: What limits the rate of fluorescence recovery after photobleaching?
A3: The rate of fluorescence recovery is primarily limited by two factors: the slow dissociation of the trans-DFHBI isomer from the RNA aptamer and the relatively slow rebinding of a fresh cis-DFHBI molecule from the solution.[1][3]
Q4: Are there more photostable alternatives to this compound?
A4: Yes, several derivatives of this compound have been engineered to have improved photostability and faster fluorophore recycling kinetics. These include BI, TBI, and DFNS.[1] These derivatives often feature modifications that either reduce the rate of cis-trans isomerization or accelerate the unbinding of the trans-isomer.
Q5: Can I use commercial antifade reagents to improve this compound photostability?
A5: While many commercial antifade reagents are designed for fixed cells, some are available for live-cell imaging, such as ProLong™ Live Antifade Reagent.[3] Additionally, chemical agents like Trolox, a water-soluble analog of Vitamin E, can act as triplet state quenchers and may help reduce photobleaching.[6] Other commonly used antifade agents in microscopy include n-Propyl gallate (NPG) and 1,4-Diazabicyclo-octane (DABCO).[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | High illumination intensity: Excessive laser power or lamp intensity accelerates cis-trans isomerization. | Reduce the illumination intensity to the minimum level required for adequate signal-to-noise. Use neutral density filters if available.[2] |
| Long exposure times: Prolonged exposure to excitation light increases the probability of photoisomerization. | Use the shortest possible exposure time that still provides a clear image. | |
| Continuous illumination: Constant exposure to light leads to a rapid buildup of the non-fluorescent trans-isomer. | Employ a low-repetition illumination scheme (pulsed illumination) to allow for fluorescence recovery between acquisitions.[4] | |
| Slow or incomplete fluorescence recovery. | Slow dissociation of trans-DFHBI: The trans-isomer is slow to unbind from the aptamer, preventing a new cis-isomer from binding. | Consider using this compound derivatives with faster dissociation kinetics, such as BI or TBI.[1] |
| Low concentration of free this compound: Insufficient free cis-DFHBI in the media slows down the rebinding process. | Ensure an adequate concentration of this compound in the imaging medium to facilitate efficient fluorophore recycling. | |
| High background fluorescence. | Non-specific binding of this compound: The fluorophore may bind to cellular components other than the target RNA aptamer. | Perform thorough washing steps after this compound incubation. Optimize the this compound concentration to find the best balance between signal and background. |
| Autofluorescence: Cells naturally fluoresce, which can contribute to background noise. | Image a control sample of cells not expressing the RNA aptamer to determine the level of autofluorescence and subtract it from your experimental images. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the photostability of this compound and its derivatives.
Table 1: Photobleaching Half-Life of this compound-1T and BI
| Fluorophore | Photobleaching Half-Life (seconds) |
| This compound-1T | ~0.6 |
| BI | ~2.9 |
Data from live-cell imaging of HEK293T cells expressing Broccoli RNA.
Table 2: Kinetic Parameters for this compound-1T and DFNS
| Fluorophore | kon (M-1s-1) | koff (s-1) |
| This compound-1T | 14,900 | - |
| DFNS | 209,200 | Higher than this compound-1T |
kon: Association rate constant; koff: Dissociation rate constant. A higher kon indicates faster binding, and a higher koff for the trans-isomer leads to faster recovery.
Experimental Protocols
Protocol 1: Live-Cell Imaging to Minimize this compound Photobleaching
This protocol provides a general framework for imaging cells expressing a this compound-binding RNA aptamer while minimizing photobleaching.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach or Broccoli)
-
Cell culture medium
-
This compound or a derivative (e.g., BI, TBI, or DFNS)
-
Imaging-compatible plates or chambered coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP cube)
-
(Optional) Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or Trolox)
Procedure:
-
Cell Seeding: Seed the cells in your imaging vessel of choice and allow them to adhere and grow to the desired confluency.
-
This compound Incubation:
-
Prepare a working solution of this compound or its derivative in pre-warmed cell culture medium. The optimal concentration may need to be determined empirically but is typically in the range of 10-50 µM.
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator to allow for fluorophore uptake and binding to the RNA aptamer.
-
-
(Optional) Antifade Reagent Addition: If using a live-cell antifade reagent, add it to the medium according to the manufacturer's instructions. If using Trolox, a final concentration of 1-2 mM is often effective.
-
Microscopy Setup:
-
Turn on the fluorescence microscope and allow the lamp to warm up.
-
Place the imaging vessel on the microscope stage.
-
Select the appropriate filter set for this compound (Excitation ~460 nm, Emission ~500 nm).
-
-
Image Acquisition:
-
Minimize Light Exposure:
-
Use the lowest possible illumination intensity that provides a detectable signal.
-
Use the shortest possible exposure time.
-
If your system allows, use a shutter to block the excitation light when not actively acquiring an image.
-
-
Pulsed Illumination: For time-lapse imaging, acquire images with a time interval between frames to allow for fluorescence recovery. A longer interval will result in better recovery.
-
Focusing: Use a transmitted light source (e.g., DIC or phase contrast) to find and focus on the cells of interest before exposing them to excitation light.
-
-
Data Analysis: Quantify the fluorescence intensity of your cells over time to assess photostability.
Protocol 2: Quantifying and Comparing Fluorophore Photostability
This protocol describes a method to quantify the photostability of different this compound derivatives.
Materials:
-
Same as Protocol 1, with multiple this compound derivatives to be tested.
Procedure:
-
Prepare Parallel Samples: Prepare separate samples of cells for each this compound derivative you wish to test, following steps 1 and 2 of Protocol 1.
-
Define Imaging Parameters: It is crucial to use the exact same imaging parameters (illumination intensity, exposure time, objective, etc.) for all samples to ensure a fair comparison.
-
Acquire Photobleaching Time-Lapse:
-
For each sample, focus on a field of view with several healthy cells.
-
Acquire a time-lapse series of images with continuous illumination. The time interval between frames should be as short as possible.
-
Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 20% of the initial intensity).
-
-
Data Analysis:
-
For each time-lapse series, select several regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for every frame.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the cellular fluorescence values.
-
Normalize the fluorescence intensity of each cell to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each fluorophore. This will provide a quantitative measure of their relative photostability.
-
Visualizations
Caption: Figure 1. This compound Photobleaching and Recovery Cycle
Caption: Figure 2. Experimental Workflow for Comparing Photostability
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ProLong™ Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online [thermofisher.com]
- 4. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
Cell toxicity of DFHBI at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cell toxicity of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) at high concentrations. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered cytotoxic at high concentrations?
Generally, this compound and its derivatives like this compound-1T are considered to have low to no cytotoxicity and are often described as non-toxic and non-phototoxic in the literature.[1] These characteristics have made them popular for live-cell imaging applications when complexed with RNA aptamers such as Spinach or Broccoli. Studies in bacterial cells have shown no effect on cell growth at concentrations up to 200 μM.[2][3] Additionally, experiments in yeast have utilized this compound-1T at concentrations as high as 500 μM for 30 minutes without reports of acute toxicity.
However, the absence of widespread reports on toxicity does not preclude the possibility of cell-type-specific or concentration-dependent effects. Therefore, it is always best practice to validate the lack of cytotoxicity in your specific cell line and experimental conditions.
Q2: What is the recommended working concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific application, the expression level of the RNA aptamer, and the cell type. For imaging, concentrations typically range from 20 μM to 160 μM.[2][3] One study noted an optimal concentration of this compound-1T between 80 and 160 μM for fluorescence signal activation in bacterial cells.[2][3] It is recommended to perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio for your experiment while minimizing the potential for any off-target effects.
Q3: Are there any known signaling pathways affected by high concentrations of this compound?
Currently, there is no specific information in the published literature detailing signaling pathways that are activated or inhibited by high concentrations of this compound. Given its general characterization as non-toxic, it is plausible that it does not significantly perturb major cellular signaling pathways at typical working concentrations. However, if you observe unexpected cellular phenotypes at high concentrations, it would be prudent to investigate common stress-response pathways.
Proactive Troubleshooting Guide
This guide addresses potential issues that may arise when using this compound at high concentrations.
| Potential Issue | Possible Cause | Recommended Solution |
| Reduced cell viability or proliferation in this compound-treated cells. | Although generally considered non-toxic, high concentrations of this compound may have cell-type-specific cytotoxic effects. | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line using a standard cytotoxicity assay (e.g., XTT, MTT, or CellTiter-Glo®). Include untreated and vehicle-only (e.g., DMSO) controls. |
| Precipitation of this compound in culture medium. | The solubility of this compound may be exceeded at very high concentrations in aqueous media. | Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). Prepare a high-concentration stock solution in an appropriate solvent (e.g., 100 mM in DMSO) and dilute it to the final working concentration in pre-warmed culture medium just before use. Visually inspect the medium for any signs of precipitation. |
| High background fluorescence. | Excess unbound this compound can contribute to background fluorescence, potentially masking the specific signal. | After incubation with this compound, consider washing the cells with fresh medium to remove any excess unbound fluorophore. Optimize the incubation time and concentration to maximize the specific signal while minimizing background. |
| Interference with fluorescence-based viability assays. | The intrinsic fluorescence of this compound could interfere with other fluorescent dyes used in viability or apoptosis assays (e.g., propidium iodide, Annexin V-FITC). | When possible, use viability assays that are not based on fluorescence, such as colorimetric assays (e.g., XTT, MTT) or luminescence-based assays (e.g., CellTiter-Glo®). If a fluorescence-based assay must be used, include a "this compound only" control to measure and subtract its background fluorescence. |
| Inconsistent or non-reproducible results. | The stability of this compound in solution or its interaction with components of the culture medium could lead to variability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure consistent incubation times and conditions across all experiments. |
Quantitative Data Summary
The following table summarizes this compound concentrations used in various published studies. Note the absence of reported IC50 values, which aligns with the general consensus of its low toxicity.
| Compound | Cell Type | Concentration Range | Application | Observed Effect | Reference |
| This compound-1T | E. coli | 40 - 200 μM | Gene expression reporting | No effect on cell growth | [2][3] |
| This compound-1T | Yeast | 500 μM | Live-cell imaging | No reported toxicity | |
| This compound-1T | HEK293T, SKBR3 | 40 μM | Live-cell imaging | Not specified |
Experimental Protocols
Protocol: Assessing Cell Viability in the Presence of this compound using the XTT Assay
This protocol provides a method to assess the potential cytotoxicity of this compound in a mammalian cell line.
1. Materials:
-
This compound (stock solution in DMSO)
-
Target mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent
-
Microplate reader capable of measuring absorbance at 450 nm and 660 nm
2. Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range to test is 1 µM to 500 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a medium-only control (no cells).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Incubation: Add 50 µL of the prepared XTT solution to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized for your cell line.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm (measurement wavelength) and 660 nm (reference wavelength) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance at 660 nm from the absorbance at 450 nm for each well to correct for non-specific background.
-
Subtract the absorbance of the medium-only control from all other values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Workflow for investigating unexpected cytotoxicity of a research compound.
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for Spectral Bleed-Through with DFHBI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of spectral bleed-through when using the fluorescent probe DFHBI and its derivatives in imaging experiments.
Understanding Spectral Bleed-Through with this compound
What is spectral bleed-through?
Spectral bleed-through, or crosstalk, is a common issue in multi-color fluorescence microscopy where the fluorescence emission from one fluorophore is detected in the channel designated for another.[1] This occurs because fluorophores often have broad emission spectra, and the emission tail of one fluorophore can overlap with the detection window of another.
Why is spectral bleed-through a concern with this compound?
This compound and its brighter analogue, this compound-1T, are fluorogenic dyes that become fluorescent upon binding to RNA aptamers like Spinach and Broccoli.[2] While they are valuable tools for imaging RNA in living cells, their emission spectra, like those of many other fluorophores, are not infinitely narrow. When used in combination with other fluorescent proteins or dyes, particularly those with excitation or emission spectra in close proximity, bleed-through can occur, leading to inaccurate co-localization analysis and quantification. For instance, the emission of this compound-1T, which peaks around 505-507 nm, could potentially bleed into the detection channel for a red fluorescent protein like mCherry if the emission filter for the red channel is not sufficiently stringent.[2]
Troubleshooting Guide & FAQs
Q1: I am seeing a signal in my red channel (e.g., for mCherry) in cells that only express the this compound-binding aptamer. What is happening?
This is a classic example of spectral bleed-through. The tail of the this compound emission spectrum is likely extending into the detection window of your red channel.
Q2: How can I minimize spectral bleed-through during image acquisition?
-
Optimize Filter Selection: Use the narrowest possible emission filters for each fluorophore that still allow for adequate signal detection. For this compound-1T, with an emission maximum around 507 nm, a filter that cuts off sharply above 530 nm can help reduce bleed-through into red channels.[2]
-
Sequential Scanning: If your microscope allows, acquire images for each channel sequentially rather than simultaneously. This prevents the excitation of one fluorophore from causing emission that bleeds into another's detection window.
-
Control Experiments: Always prepare single-color control samples (e.g., cells expressing only the this compound aptamer and incubated with this compound, and cells expressing only the other fluorophore). These are essential for identifying and correcting bleed-through.
Q3: How can I computationally correct for spectral bleed-through?
Spectral unmixing is a powerful post-acquisition technique to correct for bleed-through. This method uses the known emission spectra of the individual fluorophores to calculate and separate their respective contributions to the signal in each pixel of the image.
Experimental Protocol: Spectral Unmixing for this compound and mCherry
This protocol outlines the steps for correcting spectral bleed-through from this compound-1T into the mCherry channel using linear spectral unmixing in ImageJ/Fiji.
1. Sample Preparation:
-
Control Sample 1 (this compound-1T only): Prepare a sample expressing the RNA aptamer (e.g., Spinach or Broccoli) and incubate with this compound-1T according to your standard protocol.[3]
-
Control Sample 2 (mCherry only): Prepare a sample expressing mCherry.
-
Experimental Sample: Prepare a sample co-expressing the this compound-1T-bound aptamer and mCherry.
2. Image Acquisition:
-
Use a confocal or widefield fluorescence microscope equipped with at least two detection channels.
-
Channel 1 (this compound-1T): Excite with a 488 nm laser and collect emission from approximately 500 nm to 550 nm.
-
Channel 2 (mCherry): Excite with a 561 nm laser and collect emission from approximately 580 nm to 650 nm.
-
Crucially, acquire images of all three samples (the two controls and the experimental sample) using the exact same microscope settings (laser power, gain, pinhole size, etc.) for both channels.
3. Spectral Unmixing in ImageJ/Fiji:
-
Install the "Spectral Unmixing" plugin. You may also need to install the "Jama" library.[4]
-
Measure the "Mixing Matrix":
-
Open the images of your "this compound-1T only" control for both channels.
-
Go to Plugins > Spectral Unmixing > Measure Mixing Matrix.
-
Select a region of interest (ROI) that contains only background in both images and click "Get Background".
-
Select an ROI that contains the this compound-1T signal and click "Get Fluorophore 1".
-
Open the images of your "mCherry only" control for both channels.
-
Select an ROI with mCherry signal and click "Get Fluorophore 2".
-
The plugin will calculate a "mixing matrix" that quantifies the bleed-through. Save this matrix.
-
-
Unmix the Experimental Image:
-
Open the two-channel image of your experimental sample.
-
Go to Plugins > Spectral Unmixing > Unmix.
-
Load the saved mixing matrix.
-
The plugin will generate two new images, one for the corrected this compound-1T signal and one for the corrected mCherry signal.
-
Quantitative Data
The degree of spectral bleed-through is dependent on the specific fluorophores and filter sets used. The following table provides a hypothetical but realistic example of a mixing matrix that might be generated for this compound-1T and mCherry with a standard filter set.
| Fluorophore | Detected in this compound-1T Channel (%) | Detected in mCherry Channel (%) |
| This compound-1T | 100 | 15 |
| mCherry | 2 | 100 |
In this example, 15% of the signal from this compound-1T is incorrectly detected in the mCherry channel.
Visualizations
Conceptual Diagram of Spectral Bleed-Through
Caption: Overlap of this compound emission into the mCherry detection channel.
Workflow for Spectral Unmixing
Caption: Workflow for correcting spectral bleed-through using spectral unmixing.
References
DFHBI Technical Support Center: Troubleshooting & Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of DFHBI and its analogs. Find answers to common questions and troubleshoot experimental issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound and its analogs?
A1: Proper storage is critical to maintain the integrity of this compound. For long-term stability, it is recommended to store this compound and its analog, this compound-1T, lyophilized at -20°C.[1][2] Under these conditions, the compounds are stable for up to two years from the date of shipment.[1] For experimental use, stock solutions should be prepared.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound, typically up to 100 mM.[2] For this compound-1T, resuspension in DMSO at a concentration of 20-40 mM is advised before further dilution into the desired experimental buffer.[1]
Q3: Can I dissolve this compound in aqueous solutions?
A3: While DMSO is preferred for high-concentration stocks, this compound-1T can be resuspended in water at a concentration of 100 µM, provided the pH is greater than 9.0. It is crucial to titrate the solution back to a neutral pH after the dye is fully dissolved to ensure its stability.[1]
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: When bound to the Spinach2 aptamer, this compound exhibits a peak excitation maximum at 447 nm and a peak fluorescence emission at 501 nm.[2] The analog this compound-1T, when complexed with the Spinach™ aptamer family, has an excitation maximum of 482 nm and an emission maximum of 505 nm.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound and its analogs with fluorescent RNA aptamers like Spinach and Broccoli.
Issue 1: Low or No Fluorescence Signal
A weak or absent fluorescent signal is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low fluorescence signal.
Detailed Troubleshooting Steps:
-
Verify Component Presence: Confirm that the RNA aptamer, this compound, and the appropriate buffer are all present in the reaction.
-
Optimize this compound Concentration: The optimal concentration of this compound can vary. For in-cell experiments, a concentration range of 80-160 µM for this compound-1T has been found to be effective.[3]
-
Ensure Proper Aptamer Folding: The correct folding of the RNA aptamer is essential for this compound binding and fluorescence. This is often achieved by heating the RNA to 90°C for 2 minutes, followed by slow cooling to room temperature in a buffer containing magnesium chloride (MgCl2).[4]
-
Check Buffer Composition: The fluorescence of the this compound-aptamer complex can be sensitive to the buffer conditions. For instance, the presence of monovalent cations like potassium (K+) is important for the stability and fluorescence of some aptamers.[5] Ensure the pH of your buffer is appropriate, typically around 7.4.[1]
-
Assess for Photobleaching: this compound is susceptible to photobleaching, which is a light-induced decay of fluorescence.[4][6] This can be mitigated by reducing the intensity and duration of the excitation light.[4] Using a pulsed illumination scheme can also help maximize the fluorescence signal.[4][7]
-
Consider Aptamer/Fluorophore Variants: If low signal persists, consider using an improved RNA aptamer like Broccoli, which has shown superior properties in vivo, or a this compound analog like this compound-1T, which exhibits lower background fluorescence and increased brightness in living cells.[1][8][9]
Issue 2: High Background Fluorescence
High background can obscure the specific signal from the this compound-aptamer complex.
Possible Causes and Solutions:
-
Nonspecific Binding: this compound can sometimes be weakly activated by intracellular components, leading to background fluorescence.[9] Using this compound-1T can help reduce this nonspecific activation.[9]
-
Excess Fluorophore: While a sufficient concentration of this compound is necessary, excessive amounts can contribute to background. Titrate the this compound concentration to find the optimal balance between signal and background.
Issue 3: Signal Instability and Decay
Rapid decay of the fluorescent signal can be problematic, especially for time-lapse imaging.
Underlying Mechanism and Mitigation:
-
Photoconversion and Dissociation: Illumination can induce a change in the this compound molecule (photoconversion) that leads to its dissociation from the RNA aptamer, causing a rapid decay in fluorescence.[4][7] The fluorescence can recover as new this compound molecules from the solution bind to the aptamer.[4][7]
-
Low-Repetition Illumination: To minimize this effect and improve the stability of the signal, a low-repetition-rate illumination scheme is recommended for live-cell imaging.[4][7]
Data Summary Tables
Table 1: Storage and Handling of this compound and this compound-1T
| Parameter | This compound | This compound-1T |
| Storage (Lyophilized) | -20°C[2] | -20°C[1] |
| Long-term Stability | Up to 2 years at -20°C | Up to 2 years at -20°C[1] |
| Stock Solution Solvent | DMSO (up to 100 mM)[2] | DMSO (20-40 mM)[1] |
| Aqueous Resuspension | Not specified | 100 µM in water (pH > 9.0), then neutralize[1] |
Table 2: Spectroscopic Properties of this compound and this compound-1T with Spinach Aptamers
| Fluorophore | Aptamer | Excitation Max (nm) | Emission Max (nm) |
| This compound | Spinach2 | 447[2] | 501[2] |
| This compound-1T | Spinach™ family | 482[1] | 505[1] |
Key Experimental Protocols
Protocol 1: In Vitro RNA Aptamer Folding
This protocol is essential for ensuring the correct conformation of the RNA aptamer to bind this compound.
-
RNA Resuspension: Resuspend the purified RNA aptamer in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 10 mM KCl).[4]
-
Folding Buffer Preparation: Prepare a folding buffer such as 40 mM HEPES (pH 7.5) with 125 mM KCl.[4]
-
Heating and Annealing:
-
Magnesium Addition: During the cooling process, at approximately 65°C, add MgCl2 to a final concentration of 1 mM.[4][5]
Protocol 2: Assessment of this compound-Aptamer Complex Formation and Fluorescence
This protocol allows for the measurement of the fluorescent signal upon this compound binding to the folded aptamer.
-
Component Mixing: In a suitable container (e.g., a cuvette for a fluorometer), mix the folded RNA aptamer with the desired concentration of this compound in the appropriate reaction buffer.[5]
-
Incubation: Allow the mixture to incubate for a sufficient time to reach a stable fluorescence signal, which can be around 10 minutes.[10]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the specific this compound-aptamer complex.[4]
Caption: General experimental workflow for this compound-aptamer fluorescence assay.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. This compound | Light-up Aptamers: R&D Systems [rndsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Quantifying RNA Expression with DFHBI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the DFHBI dye system for RNA quantification. The following sections address common challenges and offer solutions to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for RNA quantification?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a fluorogenic dye that is a synthetic analog of the chromophore found in Green Fluorescent Protein (GFP).[1][2][3] By itself, this compound exhibits minimal fluorescence.[4] However, upon binding to a specific RNA aptamer, such as Spinach or Broccoli, it becomes highly fluorescent.[1][5] This property allows for the quantification of RNA expression in living cells and in vitro, as the fluorescence intensity is proportional to the amount of RNA-aptamer-DFHBI complex formed.
Q2: What are the main advantages of using this compound for RNA quantification?
The primary advantage of the this compound system is its ability to visualize and quantify RNA in real-time in living cells without the need for fixation or cell lysis. The dye is cell-permeable and has low cytotoxicity.[6] The "light-up" nature of the aptamer-dye complex provides a direct readout of RNA levels.
Q3: What are the most common challenges encountered when using this compound?
Researchers often face challenges with photostability, signal-to-noise ratio, and the intrinsic properties of the RNA aptamers. Specific issues include:
-
Photobleaching: The this compound-aptamer complex can undergo rapid fluorescence loss upon continuous illumination.[6][7][8]
-
Low Signal-to-Noise Ratio: High background fluorescence or low signal intensity can make quantification difficult.[5]
-
RNA Aptamer Folding: Improper folding of the RNA aptamer can prevent this compound binding and fluorescence activation.[6]
-
Suboptimal this compound Concentration: The concentration of this compound needs to be carefully optimized for each experimental system.[5][9]
Troubleshooting Guide
Problem 1: Weak or No Fluorescence Signal
Possible Causes and Solutions:
-
Suboptimal this compound Concentration:
-
Too Low: Insufficient this compound will result in incomplete binding to the RNA aptamer. Increase the this compound concentration in a stepwise manner to find the optimal range. An optimal concentration for F30-2xdBroccoli aptamer was found to be between 80 and 160 μM.[5][9]
-
Too High: While less common, excessively high concentrations can sometimes increase background fluorescence.
-
-
Poor RNA Aptamer Expression or Folding:
-
Promoter Strength: Use a stronger promoter to drive higher expression of the RNA aptamer. The fluorescence signal generally increases with promoter strength.[9]
-
Temperature: While lower temperatures are sometimes thought to improve RNA folding, studies have shown that for cell cultures, 37°C can yield better results than lower temperatures.[5][9]
-
tRNA Scaffolding: For in vivo experiments, flanking the RNA aptamer with tRNA sequences can improve its stability and folding.[10]
-
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the this compound-aptamer complex (Peak excitation ~447 nm, peak emission ~501 nm for Spinach2).[1]
Problem 2: High Background Fluorescence
Possible Causes and Solutions:
-
Excess Unbound this compound: While this compound is largely non-fluorescent when unbound, very high concentrations can contribute to background. Optimize the this compound concentration as described above.
-
Autofluorescence: Cells and media components can have intrinsic fluorescence.
-
Control Samples: Always include control samples (e.g., cells not expressing the aptamer, cells without this compound) to measure and subtract the background fluorescence.
-
Media Choice: Use a low-fluorescence imaging medium if possible.
-
Problem 3: Rapid Photobleaching
Possible Causes and Solutions:
-
Continuous High-Intensity Illumination:
-
Pulsed Illumination: Employing a pulsed illumination scheme (e.g., 50 ms illumination followed by a 5-second dark interval) can significantly reduce photobleaching and increase the total photon flux by allowing for the recovery of the fluorescent state.[10]
-
Reduce Excitation Power: Use the lowest laser power or illumination intensity that still provides a detectable signal.
-
-
Inefficient Fluorophore Recycling: Photobleaching of the this compound-aptamer complex is often due to a reversible photoisomerization of this compound from the fluorescent cis form to a non-fluorescent trans form.[6][7][11] The recovery of fluorescence depends on the dissociation of the trans-DFHBI and rebinding of a fresh cis-DFHBI molecule from the solution.[7][11]
-
Use this compound Derivatives: Consider using derivatives of this compound, such as BI, which have been designed for improved photostability. BI exhibits a faster dissociation of the trans isomer, leading to quicker fluorescence recovery.[7]
-
Quantitative Data Summary
Table 1: Comparison of this compound and its Derivative BI with the Broccoli Aptamer
| Property | This compound-1T | BI | Reference |
| Binding Affinity (KD) | 305 nM | 51 nM | [7] |
| Photostability (50% loss of fluorescence) | ~0.6 sec | ~2.9 sec | [7] |
| Brightness in Cells (relative to this compound-1T) | 1x | ~10.5x | [7] |
Table 2: In Vitro Kinetics of this compound Binding to RNA Aptamers
| Aptamer | Kinetic Model | Fast Association (t1/2) | Slow Association (t1/2) | Reference |
| Spinach2 | Two-phase association | - | - | [12] |
| Broccoli | Two-phase association | - | - | [12] |
Note: Specific rate constants and half-life values from the referenced study would be inserted here.
Experimental Protocols
Protocol 1: In Vitro this compound-Aptamer Binding Kinetics Assay
This protocol is adapted from methods for determining the kinetics of this compound binding to RNA aptamers using a plate reader.[12]
Materials:
-
Renatured RNA aptamer solution
-
This compound solution (e.g., 10 μM)
-
Binding Buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 3 mM MgCl2)
-
96-well clear-bottom plate
-
Plate reader with an injector system
Procedure:
-
Prepare Master Mix: Prepare a master mix of the binding buffer.
-
Plate Preparation: Add 80 μL of the binding buffer master mix to each well of the 96-well plate.
-
Add RNA: Add 10 μL of the renatured RNA aptamer to each well.
-
Equilibration: Incubate the plate and the this compound solution in the injector at 37°C for 15 minutes in the plate reader.
-
Initiate Reading: Program the plate reader to inject 10 μL of the this compound solution into the well and immediately begin fluorescence readings at set time intervals. The time of this compound injection is considered t=0.
-
Data Analysis: Export the fluorescence data over time. The data can be fitted to a one-phase or two-phase association model to determine the binding kinetics.
Protocol 2: Cellular Imaging and Photostability Measurement
This protocol provides a general workflow for imaging cells expressing a this compound-binding aptamer and assessing photostability.
Materials:
-
Cells expressing the RNA aptamer of interest
-
This compound-1T or other derivatives (e.g., 10 µM)
-
Cell culture medium
-
Epifluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells on a suitable imaging dish or plate.
-
This compound Incubation: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) for 1 hour.
-
Imaging:
-
Place the dish on the microscope stage.
-
Locate the cells expressing the RNA aptamer.
-
For photostability measurements, continuously irradiate a region of interest and record the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the region of interest over the time course of irradiation.
-
Subtract the background fluorescence from a region without expressing cells.
-
Calculate the time it takes for the fluorescence to decrease by 50% to determine the photobleaching half-life.
-
Visualizations
Caption: Photobleaching and recovery pathway of the this compound-aptamer complex.
Caption: General experimental workflow for quantifying RNA expression using this compound.
References
- 1. This compound | Light-up Aptamers: R&D Systems [rndsystems.com]
- 2. lsi.zju.edu.cn [lsi.zju.edu.cn]
- 3. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 11. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Validating DFHBI Results with Single-Molecule FISH (smFISH) for RNA Analysis
For researchers navigating the landscape of RNA visualization, the choice between genetically encoded reporters and in situ hybridization techniques is a critical one. This guide provides an objective comparison of the DFHBI-based RNA aptamer system and single-molecule fluorescence in situ hybridization (smFISH), offering a comprehensive overview of their respective methodologies, performance metrics, and ideal applications. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific experimental needs.
The detection and quantification of RNA molecules within their native cellular environment are paramount to understanding gene expression dynamics and cellular function. Two powerful techniques that have emerged for this purpose are the use of the fluorogenic aptamer system based on the 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) dye and the well-established single-molecule fluorescence in situ hybridization (smFISH) method. While both aim to illuminate RNA molecules, they operate on fundamentally different principles, leading to distinct advantages and limitations.
This compound is a cell-permeable, non-toxic small molecule that exhibits minimal fluorescence on its own. However, upon binding to a specific RNA aptamer, such as Spinach or Broccoli, which can be genetically fused to a target RNA, its fluorescence is dramatically enhanced.[1] This system offers the significant advantage of enabling live-cell imaging of RNA dynamics. In contrast, smFISH is a robust technique for fixed cells that utilizes a pool of fluorescently labeled oligonucleotide probes that bind along the length of a target RNA molecule. The cumulative fluorescence of these probes allows for the detection and quantification of individual RNA molecules with high specificity and sensitivity.[2]
Quantitative Performance Metrics: A Comparative Overview
Direct, side-by-side quantitative comparisons of this compound-based systems and smFISH in the same study are limited. However, by synthesizing data from multiple sources, we can construct a comparative overview of their performance. A key consideration for single-molecule detection with this compound-based systems is the need for signal amplification, often achieved by concatenating multiple aptamer copies. For instance, studies have shown that single mRNA transcripts can be visualized when tagged with an array of 24 Broccoli aptamers.[1]
| Performance Metric | This compound-based Aptamers (e.g., Broccoli) | single-molecule FISH (smFISH) | Key Considerations |
| Signal-to-Noise Ratio (SNR) | Moderate to High (dependent on aptamer repeats and fluorophore) | High | smFISH generally offers a higher SNR due to the large number of fluorophores per target molecule.[2][3] this compound systems can be limited by cellular autofluorescence and the intrinsic brightness of the fluorophore-aptamer complex. |
| Detection Efficiency | Feasible for single molecules with sufficient aptamer repeats | High (considered the gold standard for RNA counting)[4] | The efficiency of this compound-based detection is highly dependent on the proper folding of the RNA aptamer and the number of tandem repeats. smFISH, with its multiple probes, offers robust and reliable detection.[1] |
| Photostability | Moderate (subject to photobleaching) | High (dependent on the choice of organic dyes) | This compound and its derivatives can be susceptible to photobleaching.[1] smFISH probes can be labeled with a wide variety of photostable organic dyes.[5] |
| Live/Fixed Cell Imaging | Live-cell imaging | Fixed-cell imaging | This is a primary distinguishing feature. This compound allows for the dynamic tracking of RNA in living cells, while smFISH provides a static snapshot of RNA populations.[1][2] |
| Quantification Accuracy | Relative to Semi-quantitative | High (enables absolute quantification of RNA molecules)[4] | smFISH is widely regarded as a gold standard for absolute RNA quantification.[4] Quantification with this compound systems can be more challenging due to factors like incomplete aptamer folding and photobleaching. |
Experimental Protocols: A Step-by-Step Comparison
The workflows for this compound-based imaging and smFISH are distinct, reflecting their different underlying principles.
This compound-based RNA Imaging Protocol
This protocol is designed for live-cell imaging of RNA tagged with a this compound-binding aptamer.
-
Construct Design and Transfection:
-
Genetically fuse the RNA of interest with a tandem array of a this compound-binding aptamer (e.g., 24xBroccoli).
-
Clone the construct into a suitable expression vector.
-
Transfect the construct into the cells of interest.
-
-
Cell Culture and Staining:
-
Culture the transfected cells under appropriate conditions to allow for expression of the tagged RNA.
-
Prepare a staining solution of this compound or its derivatives (e.g., BI) in imaging medium.
-
Incubate the cells with the staining solution to allow the fluorophore to enter the cells and bind to the RNA aptamers.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the this compound fluorophore (e.g., GFP filter set).
-
Acquire time-lapse images to observe the dynamics of the RNA molecules.
-
single-molecule FISH (smFISH) Protocol
This protocol is for the detection and quantification of endogenous RNA in fixed cells.[2]
-
Probe Design and Synthesis:
-
Design a set of 20-48 short (e.g., 20-mer) oligonucleotide probes that are complementary to the target RNA sequence.
-
Synthesize the probes and label them with a fluorescent dye.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a crosslinking agent like formaldehyde to preserve cellular structures.
-
Permeabilize the cells with a detergent (e.g., Triton X-100) or alcohol to allow the probes to enter the cells.
-
-
Hybridization:
-
Prepare a hybridization buffer containing the fluorescently labeled probes.
-
Incubate the fixed and permeabilized cells with the hybridization buffer to allow the probes to bind to the target RNA.
-
-
Washing and Mounting:
-
Wash the cells to remove unbound probes and reduce background fluorescence.
-
Mount the coverslips on microscope slides with an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Image the cells using a fluorescence microscope.
-
Acquire z-stacks to capture all the RNA molecules within the cells.
-
Use specialized software to detect and count the individual fluorescent spots, each representing a single RNA molecule.[3]
-
Visualizing the Workflows
To further clarify the distinct processes of each technique, the following diagrams illustrate the experimental workflows.
References
- 1. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized protocol for single-molecule RNA FISH to visualize gene expression in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Improved methods for single-molecule fluorescence in situ hybridization and immunofluorescence in Caenorhabditis elegans embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for RNA Illumination: DFHBI-based Aptamers versus RNA Mango
For researchers, scientists, and drug development professionals navigating the landscape of RNA imaging, the choice of a fluorescent reporter system is critical. This guide provides an objective, data-driven comparison of two prominent fluorogenic RNA aptamer systems: those activated by the fluorophore DFHBI and its derivatives, and the RNA Mango aptamer system. We delve into their mechanisms, performance metrics, and experimental considerations to aid in the selection of the optimal tool for your research needs.
Executive Summary
Both this compound-based aptamers (e.g., Spinach, Broccoli) and the Mango aptamer family offer powerful, genetically encodable tools for visualizing RNA in living cells and in vitro. The fundamental principle for both involves an RNA aptamer that binds to a specific, otherwise dimly fluorescent small molecule (a fluorophore), causing a significant increase in its fluorescence. However, they differ in their specific fluorophores, binding affinities, and overall performance characteristics. Generally, Mango aptamers exhibit higher affinity and brightness, while this compound-based systems have a longer history of development with a wider range of published applications.
Mechanism of Action
The signaling pathway for both systems is conceptually similar, relying on a conformational change in the fluorophore upon binding to the structured RNA aptamer. This interaction restricts the fluorophore's rotational freedom, leading to a dramatic increase in quantum yield and, consequently, fluorescence.
Quantitative Performance Comparison
The selection of an RNA imaging agent often hinges on key performance indicators such as binding affinity, fluorescence enhancement, and photostability. The following table summarizes a compilation of reported quantitative data for popular variants of both systems. It is important to note that values can vary between studies due to different experimental conditions.
| Parameter | This compound-based Aptamers (Spinach/Broccoli) | Mango Aptamers (I, II, III, IV) | References |
| Fluorophore | This compound, this compound-1T | TO1-Biotin, TO3-Biotin | [1] |
| Dissociation Constant (Kd) | ~420 nM (Spinach-DFHBI) | 1.7 - 11 nM (Mango I-IV with TO1-Biotin) | [2][3] |
| Fluorescence Enhancement | ~1,590-fold (Spinach-DFHBI) | ~1,020-fold (Mango-TO1-Biotin) | [2] |
| Quantum Yield | ~0.72 (Spinach-DFHBI) | ~0.13 - 0.43 (Mango I, II, IV with TO1-Biotin) | [2][4] |
| Brightness (relative to eGFP) | Spinach2 is about half as bright as eGFP. Some Mango variants are as bright or brighter than eGFP. | Two Mango variants are reported to be as bright or brighter than eGFP. | [5] |
| Photostability | Spinach-DFHBI is known to photobleach, though this can be reversible. | Mango-based aptamers show >10-fold improvement in photostability compared to dBroccoli under constant illumination. | [5] |
| Signal-to-Background Ratio | Generally lower than Mango systems due to weaker affinity and lower brightness in some cellular contexts. | Marked improvements in signal-to-noise ratio compared to other systems. | [6] |
Experimental Protocols
Successful RNA imaging requires robust and well-defined protocols. Below are generalized methodologies for in vitro transcription of the aptamer-tagged RNA and subsequent live-cell imaging.
In Vitro Transcription of Aptamer-Tagged RNA
This protocol outlines the synthesis of RNA aptamers for in vitro studies or for transfection into cells.
1. DNA Template Preparation:
-
Amplify the DNA template encoding the RNA aptamer fused to the RNA of interest using PCR.[7]
-
Purify the PCR product using a standard kit.[8]
2. In Vitro Transcription:
-
Set up a transcription reaction using a high-yield T7 RNA polymerase kit. A typical 100 µL reaction includes:
-
10 µL 10x transcription buffer
-
20 µL 10 mM rNTPs
-
1 µg of purified DNA template
-
2 µL T7 RNA Polymerase
-
Nuclease-free water to 100 µL[7]
-
-
Incubate at 37°C for 2-4 hours.[8]
-
Treat with DNase to remove the DNA template.
3. RNA Purification:
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).[7]
-
Elute the RNA from the gel and precipitate with ethanol.
-
Resuspend the purified RNA in nuclease-free water.
Live-Cell RNA Imaging
This protocol provides a general framework for imaging aptamer-tagged RNAs in mammalian cells.
1. Cell Culture and Transfection:
-
Plate mammalian cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with a plasmid expressing the RNA of interest tagged with the chosen aptamer (e.g., Broccoli or Mango) using a standard transfection reagent.
-
For some applications, in vitro transcribed RNA can be directly transfected into cells.[5]
2. Fluorophore Incubation:
-
Approximately 24-48 hours post-transfection, replace the cell culture medium with imaging medium.
-
Add the corresponding fluorophore at the recommended concentration (e.g., 20-200 µM for this compound-1T, or a suitable concentration for TO1-Biotin).[9]
-
Incubate the cells for 30-90 minutes at 37°C to allow for fluorophore uptake and binding to the aptamer.[9]
3. Imaging:
-
Wash the cells with fresh imaging medium to remove excess fluorophore and reduce background fluorescence.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the specific fluorophore.
-
This compound/Broccoli: Excitation ~470 nm, Emission ~507 nm.[10]
-
TO1-Biotin/Mango: Excitation ~510 nm, Emission ~535 nm.
-
Concluding Remarks
The choice between this compound-based and Mango aptamer systems for RNA imaging will depend on the specific experimental goals and constraints.
-
This compound-based systems , particularly the improved variants like Broccoli and Spinach2, are well-established and have been used in a variety of cellular contexts. They represent a solid choice for many applications, though their lower binding affinity might be a limitation for imaging low-abundance RNAs.
-
The Mango aptamer family offers significant advantages in terms of brightness and binding affinity, making it particularly well-suited for detecting and tracking low-copy-number RNAs with a high signal-to-background ratio.[6] The enhanced photostability is also a major benefit for time-lapse imaging.[5]
For researchers prioritizing high sensitivity and photostability, the Mango aptamer system is an excellent choice. For those working with highly expressed RNAs or leveraging a wealth of existing literature and protocols, the more established this compound-based systems remain a viable and effective option. As the field of RNA imaging continues to evolve, both of these powerful toolsets are likely to see further improvements and broader applications in elucidating the complex roles of RNA in cellular function and disease.
References
- 1. RNA Peach and Mango: orthogonal two-color fluorogenic aptamers distinguish nearly identical ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aptamer Innovations - RNA Mango [aptamerinnovations.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogenic RNA Mango aptamers for imaging small non-coding RNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live cell imaging of single RNA molecules with fluorogenic Mango II arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of In Vitro and Cellular Turn-on Kinetics for Fluorogenic RNA Aptamers [app.jove.com]
- 9. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic RNA Aptamer Systems: DFHBI vs. The Field
For researchers, scientists, and drug development professionals navigating the landscape of RNA imaging, the choice of a fluorogenic RNA aptamer system is critical. This guide provides an objective comparison of the DFHBI-binding aptamers, Spinach and Broccoli, with other prominent systems like Mango, Corn, and Pepper. We present a comprehensive analysis of their performance based on experimental data, detailed protocols for their application, and visual representations of their signaling pathways.
Fluorogenic RNA aptamers are short RNA sequences that bind to specific, otherwise non-fluorescent small molecules (fluorogens) and cause them to fluoresce brightly. This technology has revolutionized the study of RNA localization, trafficking, and dynamics in living cells. The this compound-based systems, Spinach and its derivatives, were pioneers in this field. However, a growing number of alternative systems now offer a range of spectral properties, brightness, and photostability. This guide aims to equip researchers with the necessary information to select the most suitable system for their experimental needs.
Quantitative Performance Comparison
The selection of a fluorogenic RNA aptamer system often hinges on key performance metrics such as quantum yield (QY), extinction coefficient (ε), brightness (QY × ε), and the dissociation constant (Kd) of the aptamer-fluorogen complex. Lower Kd values indicate tighter binding, which is often desirable for robust signaling. The following table summarizes these quantitative parameters for this compound-based systems and their alternatives.
| Aptamer System | Fluorogen | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Brightness (Φ × ε, M⁻¹cm⁻¹) | Dissociation Constant (Kd, nM) |
| Spinach2 | This compound | 470 | 500-520 | ~0.72 | ~35,000 | ~25,200 | ~420 |
| Spinach2 | This compound-1T | 470 | 500-520 | ~0.80 | ~35,000 | ~28,000 | - |
| Broccoli | This compound-1T | 472 | 507 | ~0.66 | ~35,000 | ~23,100 | ~18 |
| Mango I | TO1-Biotin | 510 | 535 | ~0.13 | ~50,000 | ~6,500 | ~3.2 |
| Mango II | TO1-Biotin | 510 | 535 | ~0.39 | ~50,000 | ~19,500 | - |
| Corn | DFHO | 505 | 545 | - | - | - | - |
| Pepper530 | HBC530 | 530 | 580 | - | - | - | - |
| SiRA | SiRA | 650 | 670 | ~0.98 | ~86,000 | ~84,280 | - |
Note: The values presented are compiled from various sources and may vary depending on the experimental conditions. This compound-1T is a derivative of this compound with improved brightness.[1][2]
Signaling Pathways and Experimental Workflows
The underlying principle of all these systems is the induced fluorescence of a small molecule upon binding to its cognate RNA aptamer. This interaction is highly specific and reversible. The general workflow for utilizing these systems in live-cell imaging involves the genetic encoding of the aptamer fused to an RNA of interest, followed by the addition of the cell-permeable fluorogen.
General Signaling Pathway
The following diagram illustrates the fundamental mechanism of fluorescence activation in a fluorogenic RNA aptamer system.
Caption: Fluorescence activation by RNA aptamer binding.
Experimental Workflow for Live-Cell Imaging
This diagram outlines the typical steps involved in imaging RNA in living cells using a fluorogenic aptamer system.
Caption: Workflow for live-cell RNA imaging.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for in vitro fluorescence assays and live-cell imaging using fluorogenic RNA aptamers.
In Vitro Fluorescence Assay
This protocol is used to characterize the fluorescence properties of an aptamer-fluorogen pair in a controlled environment.
Materials:
-
Purified RNA aptamer
-
Fluorogen stock solution (e.g., this compound in DMSO)
-
Assay buffer (e.g., 40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)[1]
-
Fluorimeter
Procedure:
-
RNA Preparation: Dilute the purified RNA aptamer to the desired concentration (e.g., 1 µM) in the assay buffer. To ensure proper folding, heat the RNA solution to 70-90°C for 2-5 minutes, followed by slow cooling to room temperature.
-
Fluorogen Preparation: Prepare a working solution of the fluorogen (e.g., 10 µM this compound) in the assay buffer.[1] Protect the solution from light.
-
Measurement: In a quartz cuvette or a microplate, mix the folded RNA aptamer solution with the fluorogen working solution. The final concentrations will depend on the specific experiment (e.g., for measuring fluorescence enhancement or determining Kd).
-
Data Acquisition: Measure the fluorescence emission spectrum using a fluorimeter with the appropriate excitation wavelength for the fluorogen. For this compound, use an excitation wavelength of ~470 nm and measure the emission from 500 to 520 nm.[1]
-
Analysis: Calculate the fluorescence enhancement by comparing the fluorescence intensity of the aptamer-fluorogen complex to that of the fluorogen alone in the assay buffer. For Kd determination, perform a titration experiment with varying concentrations of the RNA aptamer or fluorogen and fit the data to a binding curve.
Live-Cell Imaging Protocol
This protocol outlines the general steps for visualizing aptamer-tagged RNAs in living cells.
Materials:
-
Mammalian cells (e.g., HEK293T) cultured on glass-bottom dishes or coverslips.
-
Plasmid DNA encoding the aptamer-tagged RNA of interest.
-
Transfection reagent.
-
Cell culture medium.
-
Fluorogen stock solution (e.g., this compound-1T in DMSO).[1]
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture and Transfection: One day before transfection, seed the cells to achieve 50-70% confluency on the day of transfection. Transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the aptamer-tagged RNA for 24-48 hours post-transfection.
-
Fluorogen Labeling: Prepare a working solution of the fluorogen in pre-warmed cell culture medium. The optimal concentration needs to be determined empirically but typically ranges from 20 to 200 µM for this compound derivatives.[3] Replace the existing medium with the fluorogen-containing medium.
-
Incubation: Incubate the cells with the fluorogen for 30-90 minutes at 37°C to allow for cellular uptake and binding to the aptamer.[3]
-
Imaging: Mount the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the appropriate filter set for the chosen fluorogen (e.g., a FITC/EGFP filter set for this compound).[1] Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[4]
-
Image Analysis: Analyze the acquired images to determine the localization and dynamics of the tagged RNA. The signal-to-noise ratio can be improved by using image processing software.[5]
Concluding Remarks
The this compound-based systems, particularly the improved Spinach2 and Broccoli variants, remain valuable tools for RNA imaging due to their good brightness and well-established protocols. However, the emergence of alternative systems like Mango, with its high affinity and potential for multicolor imaging, and the exceptionally bright SiRA, offer researchers a broader palette of tools to address specific biological questions.[6][7] The choice of the optimal system will depend on factors such as the abundance of the target RNA, the desired spectral properties, and the imaging modality. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make informed decisions and advance our understanding of the complex world of RNA biology.
References
- 1. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Live cell imaging of DNA and RNA with fluorescent signal amplification and background reduction techniques [frontiersin.org]
- 6. Confocal and Super-resolution Imaging of RNA in Live Bacteria Using a Fluorogenic Silicon Rhodamine-binding Aptamer [bio-protocol.org]
- 7. Advances in fluorogenic RNA aptamer systems for live cell imaging: Towards orthogonality and multicolour applications [summit.sfu.ca]
Characterization of DFHBI Specificity and Potential for Off-Target Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic probe 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivatives. It focuses on their on-target binding to RNA aptamers like Spinach and Broccoli, while also addressing the potential for non-specific interactions and background fluorescence, which can be considered off-target effects in imaging and detection assays. Experimental data is presented to objectively compare the performance of this compound and its alternatives.
Overview of this compound and Fluorogenic RNA Aptamers
This compound is a synthetic analog of the chromophore found in Green Fluorescent Protein (GFP).[1][2] By itself, this compound is largely non-fluorescent.[2] However, upon binding to specific RNA aptamers, such as Spinach and Broccoli, it undergoes a conformational change that results in bright green fluorescence.[1][2] This "light-up" property makes the this compound-aptamer system a powerful tool for visualizing RNA in living cells and for developing RNA-based biosensors.[1][3] The specificity of this interaction is crucial for minimizing background signal and ensuring that the fluorescence originates from the intended target.
Comparative Performance of this compound and Derivatives
The performance of this compound can be influenced by factors such as its binding affinity for the aptamer, the photostability of the complex, and the cellular environment. To enhance these properties, several derivatives of this compound have been developed, including this compound-1T and BI. The following tables summarize the quantitative data for these compounds.
Table 1: Comparison of Binding Properties of this compound and its Derivatives to RNA Aptamers
| Fluorophore | Aptamer | Dissociation Constant (Kd) | On-rate (kon) (μM-1s-1) | Off-rate (koff) (s-1) |
| This compound | Spinach2 | ~0.45 μM | 0.0002 | Not explicitly measured, but the same as PFP-DFHBI |
| PFP-DFHBI | Spinach2 | ~0.25 μM | 0.0004 | Not explicitly measured, but the same as this compound |
| This compound | Surface-attached Spinach | Not specified | 0.062 | Not specified |
| BI | Broccoli | Higher affinity than this compound-1T | Not specified | Not specified |
| This compound-1T | Broccoli | Not specified | Not specified | Not specified |
Note: Kinetic parameters can vary depending on the specific aptamer variant and experimental conditions.
Table 2: Photophysical Properties of this compound and its Derivatives with RNA Aptamers
| Fluorophore-Aptamer Complex | Excitation Max (nm) | Emission Max (nm) | Brightness/Fluorescence | Key Advantages |
| This compound-Spinach2 | 447 | 501 | Bright in vitro | Well-characterized |
| This compound-1T-Aptamer | Red-shifted vs. This compound | Red-shifted vs. This compound | Brighter signal than this compound, lower background | Improved signal-to-noise ratio in cells[4][5] |
| BI-Broccoli | Not specified | Not specified | Markedly higher fluorescence in cells | Promotes aptamer folding and thermal stability[6][7] |
| DFHO-Aptamer | Not specified | Not specified | Not specified | Improved photostability[1] |
Experimental Protocols
1. Characterization of Binding Affinity and Kinetics by Fluorescence Titration
This method is used to determine the dissociation constant (Kd) and the on- and off-rates (kon and koff) of the fluorophore-aptamer interaction.
-
Materials:
-
Purified RNA aptamer (e.g., Spinach2, Broccoli)
-
This compound or its derivative
-
Reaction buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2)
-
Fluorometer
-
-
Protocol:
-
Binding Affinity (Kd):
-
Prepare a series of solutions with a fixed concentration of the RNA aptamer and varying concentrations of this compound.
-
Incubate the solutions at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity of each solution using a fluorometer with excitation and emission wavelengths appropriate for the specific this compound derivative.
-
Plot the fluorescence intensity as a function of the this compound concentration and fit the data to a binding curve (e.g., a one-site binding model) to determine the Kd.
-
-
Kinetics (kon and koff):
-
On-rate (kon): Rapidly mix a solution of the RNA aptamer with a solution of this compound in a fluorometer cuvette.[8] Record the increase in fluorescence over time.[8] The rate of this increase is related to the on-rate.[8]
-
Off-rate (koff): To a pre-formed solution of the fluorescent this compound-aptamer complex, add a high concentration of a non-fluorescent competitor that binds to the same aptamer. Measure the decay in fluorescence over time. This decay rate corresponds to the off-rate of this compound.
-
-
2. In-Cell Fluorescence Imaging to Assess Performance and Specificity
This method evaluates the brightness and signal-to-noise ratio of a this compound-based reporter in a cellular context.
-
Materials:
-
Mammalian cells or bacteria
-
Expression vector encoding the RNA aptamer
-
This compound or its derivative
-
Cell culture medium
-
Fluorescence microscope
-
-
Protocol:
-
Transfect or transform the cells with the expression vector for the RNA aptamer.
-
Culture the cells to allow for the expression of the aptamer.
-
Add this compound or its derivative to the cell culture medium at an optimal concentration (e.g., 20-40 µM).
-
Incubate the cells with the fluorophore for a sufficient time to allow for cell entry and binding to the aptamer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
As a negative control, image cells that do not express the RNA aptamer but are treated with the same concentration of this compound to assess background fluorescence.
-
Quantify the fluorescence intensity in the aptamer-expressing cells versus the control cells to determine the signal-to-noise ratio.
-
Visualizing Workflows and Mechanisms
Caption: Experimental workflow for characterizing this compound binding.
Caption: Mechanism of this compound fluorescence activation.
Discussion on Off-Target Binding and Specificity
While the this compound-aptamer system is designed to be highly specific, potential for off-target effects exists, primarily in the form of background fluorescence. This can arise from several sources:
-
Intrinsic Fluorescence of this compound: Unbound this compound has very low but non-zero fluorescence. High concentrations of this compound can therefore lead to an increase in background signal.[5]
-
Non-specific Interactions: While not extensively characterized, it is possible that this compound could have weak interactions with other cellular components, contributing to background noise. However, the primary mechanism of fluorescence is through specific binding to the structured pocket of the RNA aptamer.
-
Aptamer Folding: The fluorescence of the this compound-aptamer complex is highly dependent on the correct folding of the RNA aptamer.[7] In cellular environments, factors like temperature and magnesium concentration can affect aptamer folding, potentially leading to a heterogeneous population of folded (fluorescent) and misfolded (non-fluorescent) aptamers.[7] This can reduce the overall signal intensity and signal-to-noise ratio. The development of thermostable aptamers and ligands like BI that promote folding helps to mitigate this issue.[7]
Conclusion
The this compound-RNA aptamer system is a valuable tool for RNA imaging. The specificity of the interaction between this compound and its cognate aptamers is generally high, leading to a good signal-to-noise ratio. Derivatives like this compound-1T and BI offer improved brightness and stability, further enhancing the performance of this system in living cells. While off-target binding in the classical sense has not been a major reported issue, careful optimization of fluorophore concentration and the use of engineered aptamers are crucial for minimizing background fluorescence and maximizing the specificity of detection. The experimental protocols outlined in this guide provide a framework for researchers to characterize and validate the performance of this compound and its derivatives for their specific applications.
References
- 1. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating this compound-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
DFHBI vs. DFHBI-1T: A Comparative Guide to Brighter and More Stable RNA Imaging
For researchers utilizing RNA aptamers like Spinach and Broccoli for live-cell imaging and in vitro assays, the choice of fluorogenic dye is critical to achieving high-quality, reliable data. This guide provides a detailed comparison of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivative, this compound-1T, focusing on their performance in terms of brightness and stability.
This compound-1T was developed to improve upon the characteristics of the original this compound dye. It incorporates a 1,1,1-trifluoroethyl substituent on the imidazolinone ring, a modification that enhances its photophysical properties and performance in cellular environments.[1] this compound-1T is reported to have a higher extinction coefficient and lower background fluorescence in cells compared to this compound.[2]
Quantitative Performance Data
The following table summarizes the key photophysical properties of this compound and this compound-1T when complexed with RNA aptamers. This data highlights the superior performance of this compound-1T.
| Property | This compound with Spinach2 | This compound-1T with Spinach2 | This compound-1T with Broccoli |
| Excitation Maximum (nm) | ~450 | 482 | 472 |
| Emission Maximum (nm) | ~501 | 505 | 507 |
| Extinction Coefficient (M⁻¹cm⁻¹) | Not explicitly stated | 35,400 | ~33,600 |
| Quantum Yield | Not explicitly stated | 0.94 | 0.67 |
| Relative Brightness | 100 | 184 | Not directly compared |
| Dissociation Constant (K_d) | Not explicitly stated | 560 nM | 51 ± 5 nM |
Note: Data is compiled from multiple sources and may have been determined under slightly different experimental conditions.[1][2][3][4]
Key Performance Comparison
Brightness: The brightness of a fluorophore is a product of its extinction coefficient and quantum yield. This compound-1T exhibits a significantly higher brightness compared to this compound. When bound to the Spinach2 aptamer, this compound-1T is approximately 1.84 times brighter than this compound.[1] This increased brightness is attributed to a higher extinction coefficient and quantum yield.[1][2] This allows for the detection of RNA with greater sensitivity and a better signal-to-noise ratio.[5][6]
Stability: While direct quantitative comparisons of photostability are limited, the improved brightness of this compound-1T suggests a more stable interaction with the RNA aptamer, leading to a more consistent fluorescent signal. However, it is important to note that even with this compound-1T, photobleaching can occur due to light-induced cis-trans isomerization of the fluorophore.[5] The trans isomer is non-fluorescent, and its dissociation from the aptamer is a key step in restoring fluorescence.[5]
Experimental Protocols
In Vitro Fluorescence Activation Assay
This protocol is designed to measure the fluorescence enhancement of this compound or this compound-1T upon binding to an RNA aptamer in a cell-free system.
Materials:
-
Lyophilized this compound or this compound-1T
-
Anhydrous DMSO
-
In vitro transcribed and purified RNA aptamer (e.g., Spinach, Broccoli)
-
Folding Buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)
-
Fluorometer or microplate reader with appropriate filter sets
Procedure:
-
Prepare a stock solution of the dye: Dissolve lyophilized this compound or this compound-1T in anhydrous DMSO to a concentration of 20-40 mM. Store in aliquots at -20°C, protected from light.[1]
-
Prepare RNA aptamer solution: Dilute the purified RNA aptamer in Folding Buffer to the desired concentration (e.g., 10 µM).
-
Induce RNA folding: Heat the RNA solution to 70-95°C for 2-5 minutes, then allow it to cool to room temperature slowly to ensure proper folding.
-
Prepare reaction mixture: In a microplate or cuvette, mix the folded RNA aptamer with the dye to the final desired concentrations (e.g., 1 µM RNA and 0.1 µM dye).[5]
-
Incubate: Allow the mixture to incubate at room temperature for 5-10 minutes to allow for binding.
-
Measure fluorescence: Measure the fluorescence intensity using an excitation wavelength of ~450-482 nm and an emission wavelength of ~501-507 nm, depending on the dye and aptamer used.
Live-Cell Imaging of RNA
This protocol outlines the steps for visualizing RNA tagged with a fluorescent aptamer in living cells.
Materials:
-
Cells expressing the RNA of interest tagged with an aptamer (e.g., Spinach, Broccoli)
-
Cell culture medium
-
This compound or this compound-1T stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with a suitable filter set (e.g., GFP filter cube) and an environmental chamber to maintain 37°C and 5% CO₂.
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.
-
Prepare dye working solution: Dilute the this compound or this compound-1T stock solution in pre-warmed cell culture medium to the final working concentration (e.g., 10-20 µM).[1]
-
Labeling: Aspirate the old medium from the cells and add the dye-containing medium.
-
Incubation: Incubate the cells at 37°C and 5% CO₂ for 10-30 minutes.[1]
-
Washing (Optional but Recommended): To reduce background fluorescence, you can wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope. It is crucial to minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation light intensity and the shortest possible exposure times that still provide a good signal.
Signaling Pathways and Experimental Workflows
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
Spinach2 vs. Broccoli: A Comparative Analysis of RNA Aptamers for Live-Cell Imaging
A detailed guide for researchers on the performance, protocols, and practical considerations of two popular light-up RNA aptamers in conjunction with the fluorogen DFHBI.
In the realm of live-cell RNA imaging, fluorescent light-up RNA aptamers have emerged as powerful tools, enabling the visualization of RNA dynamics in real-time. Among the most prominent of these are Spinach2 and Broccoli, both of which bind to the fluorogen 3,5-difluoro-4-hydroxybenzylidene imidazolinone (this compound) to elicit a fluorescent signal. This guide provides a comprehensive comparative analysis of Spinach2 and Broccoli, offering researchers the critical data and methodologies needed to select the optimal aptamer for their experimental needs.
Performance Characteristics: A Side-by-Side Comparison
The selection of an appropriate RNA aptamer hinges on a variety of factors, including its brightness, folding efficiency, and performance under physiological conditions. While both Spinach2 and Broccoli function through a similar mechanism of binding this compound, they exhibit key differences in their photophysical and biochemical properties.
Broccoli was developed through a combination of in vitro selection (SELEX) and fluorescence-activated cell sorting (FACS) in E. coli, a process designed to enrich for aptamers that are not only fluorescent but also fold and perform well within a cellular environment.[1][2][3] This has resulted in an aptamer with several advantages over its predecessor, Spinach2.
Table 1: Quantitative Comparison of Spinach2-DFHBI-1T and Broccoli-DFHBI-1T
| Property | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T | Reference(s) |
| Size (nucleotides) | ~98 nt | 49 nt | [2][4] |
| Excitation Max (nm) | ~470 | ~470 | [1][5] |
| Emission Max (nm) | ~505 | ~505 | [1][5] |
| Quantum Yield | 0.414 | 0.414 | [6] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 28,900 | 28,900 | [6] |
| Dissociation Constant (Kd, nM) | 305 ± 39 | 305 ± 39 | [6] |
| Thermostability (Tm, °C) | ~37 | Higher than Spinach2 | [1][2] |
| Magnesium Dependence | High | Markedly Lower | [1][2] |
| In Vitro Folding Efficiency | ~60% | ~60% | [1] |
| Relative Brightness in E. coli | Lower | Nearly 100% increase | [1][2] |
Note: Data presented is primarily for the this compound-1T variant, an improved fluorophore that exhibits brighter fluorescence with both aptamers compared to the original this compound.[5][7][8]
One of the most significant distinctions between the two aptamers is their dependence on magnesium ions for proper folding and fluorescence. Broccoli demonstrates a markedly reduced dependence on magnesium, exhibiting 61% of its maximal fluorescence in magnesium-free buffers, whereas Spinach2 only reaches 11% under the same conditions.[1][2] This is a critical advantage for in vivo applications, as the concentration of free magnesium in the cytoplasm is relatively low.[1] Consequently, Broccoli often exhibits significantly brighter fluorescence in cellular contexts.[1][2][9]
Furthermore, Broccoli is smaller and more thermostable than Spinach2, which can contribute to better folding and performance, especially when tagged to other RNAs.[1][2][3] While their in vitro folding efficiencies are similar, the enhanced stability and lower magnesium requirement of Broccoli often translate to superior performance in live cells.[1][4]
Signaling Pathway and Experimental Workflow
The underlying principle for both Spinach2 and Broccoli is the induction of fluorescence upon binding to a specific fluorogen, most commonly this compound or its derivatives. The following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: Aptamer-fluorogen signaling pathway.
Caption: Experimental workflow for aptamer fluorescence.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are generalized protocols for key experiments involving Spinach2 and Broccoli aptamers.
In Vitro Transcription of RNA Aptamers
-
Template Generation: Amplify the DNA template encoding the T7 promoter followed by the aptamer sequence (Spinach2 or Broccoli) using PCR.[10][11]
-
Transcription Reaction: Set up an in vitro transcription reaction using a commercial T7 RNA polymerase kit. A typical reaction includes the DNA template, NTPs, T7 RNA polymerase, and transcription buffer.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.[12]
-
DNase Treatment: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.[12]
-
Quality Control: Verify the integrity and size of the transcribed RNA on a denaturing polyacrylamide gel. The gel can be stained with a fluorescent dye like SYBR Gold or specifically with this compound to confirm the presence of a functional aptamer.[13]
In Vitro Fluorescence Measurement
-
RNA Folding: Resuspend the purified RNA in a folding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).[8][13] Heat the RNA solution to 95°C for 2 minutes and then cool slowly to room temperature to ensure proper folding. For some aptamers, a "snap cool" on ice may be preferred.[4]
-
Fluorogen Addition: In a microplate well, mix the folded RNA aptamer (typically at a final concentration of 1 µM) with this compound or this compound-1T (typically at a final concentration of 10 µM).[8][13] Include a control with the fluorogen alone to measure background fluorescence.
-
Fluorescence Reading: Immediately measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the this compound complex (e.g., excitation at ~470 nm and emission at ~505-525 nm).[4][8]
-
Data Analysis: Subtract the background fluorescence from the aptamer-containing samples to determine the net fluorescence signal.
Live-Cell Imaging in Mammalian Cells
-
Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T or COS-7) to an appropriate confluency and transfect them with a plasmid encoding the Spinach2- or Broccoli-tagged RNA of interest using a suitable transfection reagent.[8]
-
Incubation: Allow the cells to express the RNA for 24-48 hours post-transfection.
-
Fluorogen Loading: Thirty minutes to an hour before imaging, replace the cell culture medium with imaging medium (e.g., phenol red-free DMEM) containing this compound or this compound-1T at a final concentration of 20-200 µM.[4][8][13]
-
Imaging: Mount the cells on a fluorescence microscope equipped with a suitable filter set (e.g., a GFP or FITC filter cube).[5][8] Acquire images using appropriate exposure times.
-
Image Analysis: Perform background subtraction using images of untransfected cells treated with the fluorogen to isolate the specific signal from the RNA aptamer.[8]
Logical Comparison Framework
The choice between Spinach2 and Broccoli can be guided by a logical assessment of experimental priorities.
Caption: Logical framework for aptamer selection.
Conclusion
Both Spinach2 and Broccoli are valuable tools for the study of RNA in living cells. However, for most in vivo applications, Broccoli presents a clear advantage due to its smaller size, higher thermostability, and significantly lower dependence on magnesium concentration, which collectively contribute to brighter and more robust fluorescence in the complex intracellular environment. Researchers should carefully consider the specific demands of their experimental system when choosing between these two powerful RNA imaging agents. For new projects, particularly those focused on live-cell imaging, Broccoli is often the recommended starting point.
References
- 1. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ProtocolsBroccoliAptamerInVitroAssays < Lab < TWiki [barricklab.org]
- 11. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protobiology.org [protobiology.org]
- 13. media.addgene.org [media.addgene.org]
Navigating the Green Maze: A Comparative Guide to Fluorescent RNA Imaging Systems Beyond DFHBI-Spinach
For researchers, scientists, and drug development professionals delving into the world of live-cell RNA imaging, the DFHBI-Spinach system represented a groundbreaking advance. However, its limitations in quantitative studies have spurred the development of a new generation of fluorescent RNA aptamers. This guide provides an objective comparison of the this compound-Spinach system with its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The advent of fluorescent RNA aptamers has revolutionized the study of RNA localization and dynamics in living cells. By genetically encoding an RNA sequence that binds to a cell-permeable, non-toxic fluorophore and activates its fluorescence, researchers can visualize RNA in real-time. The first widely adopted system, Spinach, and its fluorophore this compound, demonstrated the potential of this technology. However, its practical application in quantitative studies is hampered by several key limitations, including low fluorescence intensity in cellular environments, poor thermal stability at 37°C, and rapid photobleaching[1][2][3][4]. These drawbacks have led to the evolution of more robust and brighter alternatives.
Quantitative Comparison of Fluorescent RNA Aptamer Systems
The performance of a fluorescent RNA aptamer system is determined by several key photophysical and biophysical parameters. The following tables summarize the available quantitative data for the this compound-Spinach system and its prominent alternatives: Spinach2, Broccoli, Corn, and Mango.
| Aptamer | Fluorophore | Dissociation Constant (Kd) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ × ε) |
| Spinach | This compound | ~1.1 µM | ~0.72 | ~36,000 | ~25,920 |
| Spinach2 | This compound-1T | ~0.5 µM | Not Reported | Not Reported | Brighter than Spinach |
| Broccoli | This compound-1T | ~0.24 µM | ~0.6 | ~40,000 | ~24,000 |
| Corn | DFHO | ~0.1 µM | Not Reported | Not Reported | More photostable than Spinach/Broccoli |
| Mango I | TO1-Biotin | ~3 nM | ~0.53 | ~45,000 | ~23,850 |
| Mango II | TO1-Biotin | ~1.7 nM | ~0.87 | ~45,000 | ~39,150 |
| Mango III | TO3-Biotin | ~1.9 nM | ~0.35 | ~50,000 | ~17,500 |
| Aptamer | Size (nucleotides) | Melting Temperature (Tm) | Relative in vivo Brightness | Photostability |
| Spinach | ~98 | ~37°C | Low | Low |
| Spinach2 | ~98 | ~37°C | Moderate | Moderate |
| Broccoli | ~49 | ~48°C | High (twice as bright as Spinach2)[1] | Moderate |
| Corn | ~60 | Not Reported | Moderate | High |
| Mango (variants) | ~39-41 | Not Reported | High | High |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate quantitative comparison of fluorescent RNA aptamer systems. Below are methodologies for key experiments.
Protocol 1: In Vitro Characterization of Aptamer-Fluorophore Interaction
This protocol outlines the steps to determine the binding affinity (Kd) and fluorescence enhancement of an RNA aptamer-fluorophore pair.
1. In Vitro Transcription of RNA Aptamer:
-
Synthesize a DNA template for the RNA aptamer with a T7 promoter sequence at the 5' end.
-
Perform in vitro transcription using a T7 RNA polymerase kit.
-
Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Resuspend the purified RNA in an appropriate buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2).
2. Measurement of Binding Affinity (Kd) by Steady-State Fluorescence:
-
Prepare a solution of the fluorophore (e.g., this compound-1T) in the binding buffer at a concentration below the expected Kd.
-
Place the fluorophore solution in a quartz cuvette and measure the initial fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths.
-
Titrate the fluorophore solution with increasing concentrations of the purified RNA aptamer.
-
After each addition of RNA, allow the solution to equilibrate and then measure the fluorescence intensity.
-
Correct for dilution effects at each step.
-
Plot the change in fluorescence as a function of the RNA concentration and fit the data to a one-site binding model to determine the Kd.[5]
3. Determination of Fluorescence Enhancement:
-
Measure the fluorescence intensity of a solution of the fluorophore alone.
-
Measure the fluorescence intensity of a solution of the fluorophore saturated with a high concentration of the RNA aptamer.
-
The fluorescence enhancement is the ratio of the fluorescence of the bound complex to that of the free fluorophore.
Protocol 2: Live-Cell Imaging and Brightness Comparison in E. coli
This protocol details the procedure for comparing the in-cell brightness of different RNA aptamer systems expressed in bacteria.
1. Plasmid Construction:
-
Clone the DNA sequences of the different RNA aptamers (e.g., Spinach2, Broccoli, Mango) into an inducible expression vector suitable for E. coli (e.g., a pET vector with a T7 promoter).
2. Bacterial Transformation and Culture:
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial cultures to mid-log phase (OD600 ≈ 0.4-0.6).
-
Induce the expression of the RNA aptamers by adding the appropriate inducer (e.g., IPTG for the T7 promoter).
3. Sample Preparation for Imaging:
-
After induction, add the cell-permeable fluorophore (e.g., this compound-1T) to the culture medium at a final concentration of 20-100 µM.
-
Incubate the cells with the fluorophore for 30-60 minutes at 37°C.
-
Pellet the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove excess fluorophore.
-
Resuspend the cells in PBS and mount them on a glass slide with an agar pad.
4. Confocal Microscopy and Image Analysis:
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the specific fluorophore.
-
Acquire images of multiple fields of view for each RNA aptamer construct.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Compare the average fluorescence intensity between the different RNA aptamer systems to determine their relative in-cell brightness.[6]
Signaling Pathways and Experimental Workflows
To better understand the function and evaluation of these systems, the following diagrams illustrate their underlying mechanisms and experimental designs.
Caption: Mechanism of fluorescent RNA aptamers.
References
- 1. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing Fluorescence Properties of Turn-on RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Illuminating the Dance of Molecules: A Guide to Cross-Validating Protein-RNA Colocalization with DFHBI
For researchers, scientists, and drug development professionals, understanding the intricate interactions between proteins and RNA is paramount to unraveling cellular processes and developing novel therapeutics. The ability to visualize and validate the colocalization of these key biomolecules in living cells is a critical aspect of this research. This guide provides a comprehensive comparison of the DFHBI-based RNA imaging system with alternative methods for cross-validating protein-RNA colocalization, supported by experimental data and detailed protocols.
The this compound system, which utilizes a small molecule fluorophore (3,5-difluoro-4-hydroxybenzylidene imidazolinone) that becomes fluorescent upon binding to a specific RNA aptamer such as Spinach or Broccoli, offers a powerful tool for genetically encoding fluorescent reporters for RNA. This allows for real-time imaging of RNA dynamics in living cells. However, robust scientific inquiry demands cross-validation of findings with independent methodologies. This guide will delve into the specifics of the this compound system and compare it with established techniques like Fluorescence In Situ Hybridization (FISH), the MS2 system, Förster Resonance Energy Transfer (FRET), and Bimolecular Fluorescence Complementation (BiFC).
Comparative Analysis of Protein-RNA Colocalization Methods
To facilitate an objective comparison, the following table summarizes the key performance metrics of the this compound system and its alternatives.
| Method | Principle | Signal-to-Noise Ratio | Photostability | Resolution | Live-Cell Imaging | Key Advantages | Key Limitations |
| This compound-Aptamer | Genetically encoded RNA aptamer binds to the this compound fluorophore, inducing fluorescence. | Moderate to High | Low, but reversible bleaching occurs.[1][2] Newer derivatives like BI show improved photostability. | Diffraction-limited | Yes | Genetically encoded, allowing for dynamic studies in live cells; low background fluorescence from unbound this compound.[3] | Lower photostability compared to some fluorescent proteins; potential for aptamer misfolding. |
| Fluorescence In Situ Hybridization (FISH) | Fluorescently labeled oligonucleotide probes bind to complementary RNA sequences. | High | High (depends on fluorophore) | Diffraction-limited to super-resolution | No (requires cell fixation) | High specificity and signal amplification possible; multiplexing capabilities. | Not suitable for live-cell imaging; fixation can introduce artifacts. |
| MS2 System | An MS2 coat protein (MCP) fused to a fluorescent protein binds to MS2 stem-loops engineered into the target RNA. | Moderate, can be improved with promoter and ratio optimization.[4] | High (depends on fluorescent protein) | Diffraction-limited | Yes | Well-established for live-cell RNA tracking; stable signal. | Can affect mRNA stability and translation[5]; potential for aggregation of MCP-FP. |
| Förster Resonance Energy Transfer (FRET) | Energy transfer between a donor and acceptor fluorophore tagged to the protein and RNA, respectively, when in close proximity. | Low to Moderate | Depends on fluorophores | Below diffraction limit (indicates proximity) | Yes | Provides information on molecular proximity (<10 nm); dynamic measurements.[6] | Low signal; requires careful selection of fluorophore pairs and precise labeling. |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to the protein and an RNA-binding protein that recognizes a tagged RNA. Interaction brings the fragments together, reconstituting fluorescence. | High | High (depends on fluorescent protein) | Diffraction-limited | Yes | Low background; can capture transient or weak interactions.[7][8][9][10] | Irreversible complex formation; potential for false positives due to overexpression. |
Experimental Protocols for Cross-Validation
A robust cross-validation strategy involves confirming the colocalization of a protein-RNA pair using at least two independent methods. Below are detailed methodologies for a primary screen using the this compound system and a secondary validation using FRET microscopy.
Primary Investigation: Protein-RNA Colocalization using this compound
This protocol outlines the steps for co-expressing a fluorescently tagged protein and an RNA tagged with a this compound aptamer.
1. Plasmid Construction:
- Clone the protein of interest in frame with a fluorescent protein (e.g., mCherry) into a mammalian expression vector.
- Clone the RNA of interest with multiple copies of the Broccoli or Spinach aptamer into a separate expression vector.
2. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293T) in appropriate media.
- Co-transfect the cells with the protein and RNA expression plasmids using a standard transfection reagent.
3. This compound Staining and Imaging:
- 24-48 hours post-transfection, replace the culture medium with media containing this compound or a derivative like this compound-1T (typically 20-100 µM).
- Incubate for 30-60 minutes.
- Image the cells using a fluorescence microscope equipped with appropriate filter sets for the fluorescent protein (e.g., mCherry) and the this compound-aptamer complex (similar to GFP).
4. Colocalization Analysis:
- Acquire images in both channels.
- Analyze the images using software like ImageJ to determine the degree of colocalization between the protein and RNA signals using metrics such as Pearson's Correlation Coefficient.
Secondary Validation: FRET Microscopy
FRET microscopy can confirm the close proximity of the protein and RNA, suggesting a direct interaction.
1. Plasmid Construction for FRET:
- Fuse the protein of interest to a donor fluorophore (e.g., ECFP).
- Utilize a system to label the RNA with an acceptor fluorophore. One approach is to use the MS2 system where the MCP is fused to an acceptor fluorophore (e.g., EYFP). The target RNA is tagged with MS2 binding sites.
2. Cell Culture and Transfection:
- Co-transfect cells with the donor-tagged protein plasmid and the plasmids for the acceptor-labeled RNA system.
3. FRET Imaging:
- Image the cells using a microscope capable of FRET measurements (e.g., using sensitized emission or fluorescence lifetime imaging microscopy - FLIM).
- Excite the donor fluorophore and measure the emission from both the donor and acceptor. An increase in acceptor emission upon donor excitation indicates FRET.
4. Data Analysis:
- Calculate the FRET efficiency to quantify the interaction. Control experiments (e.g., expressing only the donor or acceptor) are crucial to subtract background and bleed-through signals.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can effectively illustrate complex experimental workflows and signaling pathways.
Caption: Cross-validation workflow for protein-RNA colocalization.
Caption: NF-κB pathway and a potential this compound imaging strategy.
By employing a multi-faceted approach that combines the strengths of the this compound system for dynamic live-cell imaging with the confirmatory power of techniques like FRET, researchers can build a more complete and accurate picture of protein-RNA interactions within the complex cellular landscape. This rigorous cross-validation is essential for advancing our understanding of fundamental biology and for the development of targeted therapies.
References
- 1. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Implementation of Bimolecular Fluorescence Complementation (BiFC) Assays for the Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Next-Generation Fluorophores for RNA Aptamers: A Comparative Guide
For researchers, scientists, and drug development professionals, the visualization of RNA in living cells is a critical tool for understanding complex biological processes. The emergence of RNA aptamers that bind to and activate fluorogenic dyes has provided a powerful, genetically encodable system for real-time RNA tracking. This guide offers a comparative overview of next-generation fluorophores designed for this purpose, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal system for your research needs.
The ideal fluorophore-aptamer system for live-cell imaging should exhibit high brightness, photostability, and a strong, specific interaction between the fluorophore and the RNA aptamer. This guide focuses on a selection of prominent next-generation "light-up" RNA aptamer systems: Spinach2, Broccoli, Mango, Corn, and SiRA. These systems have been developed to improve upon earlier iterations, offering enhanced performance for a variety of applications, from single-molecule imaging to the development of biosensors.
Performance Comparison of Next-Generation Fluorophore-Aptamer Systems
The selection of an appropriate fluorophore-aptamer pair is critical for the success of live-cell imaging experiments. The following table summarizes key quantitative photophysical and binding properties of several next-generation systems to facilitate an evidence-based decision.
| Aptamer System | Fluorophore | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Brightness (Φ × ε) | Dissociation Constant (Kd) | Photostability |
| Spinach2 | DFHBI-1T | 0.94[1] | 35,400[1] | 33,276 | 560 nM[1] | Moderate, susceptible to photoisomerization[2][3] |
| Broccoli | This compound-1T | ~0.94 | ~35,400 | ~33,276 | ~560 nM | Improved over Spinach2 with certain fluorophores (e.g., BI)[2] |
| Mango | TO1-Biotin | ~0.55 | Not readily available | Not readily available | ~3.6 nM[4] | Not readily available |
| Corn | DFHO | 0.25[5] | 29,000[6] | 7,250 | 70 nM[6][7] | Markedly enhanced photostability in vitro and in vivo[5] |
| SiRA | SiRA 2 | 0.98[8] | 86,000[8] | 84,280 | 403 nM[8] | Remarkably resistant to photobleaching[6] |
Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed protocols for the in vitro selection of RNA aptamers and for live-cell imaging using the Broccoli aptamer system as a representative example.
In Vitro Selection of Fluorogenic RNA Aptamers (SELEX)
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the foundational method for identifying RNA aptamers that bind to a specific target, in this case, a fluorogenic dye.
Materials:
-
ssDNA library with randomized region flanked by constant regions for PCR amplification and in vitro transcription.
-
Target fluorophore (e.g., immobilized on beads).
-
T7 RNA polymerase and transcription buffer.
-
Reverse transcriptase and RT-PCR reagents.
-
PCR reagents.
-
Nuclease-free water.
-
Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).
-
Elution buffer (containing a high concentration of the free fluorophore or a denaturant).
Procedure:
-
Library Preparation: Synthesize a single-stranded DNA (ssDNA) library containing a central randomized region of 20-80 nucleotides flanked by constant regions for primer annealing.
-
In Vitro Transcription: Generate an RNA pool from the ssDNA library using T7 RNA polymerase.
-
Binding: Incubate the RNA pool with the immobilized target fluorophore in the binding buffer to allow for the formation of RNA-fluorophore complexes.
-
Partitioning: Wash the immobilization support (e.g., beads) to remove unbound and weakly bound RNA sequences.
-
Elution: Elute the tightly bound RNA aptamers from the target.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the eluted RNA to cDNA and then amplify the cDNA pool using PCR.
-
Iteration: Use the amplified DNA as the template for the next round of in vitro transcription and repeat the selection cycle (typically 8-15 rounds) with increasing stringency to enrich for high-affinity aptamers.
-
Sequencing and Analysis: Sequence the enriched pool of aptamers and analyze the sequences to identify consensus motifs and individual aptamer candidates for further characterization.
Live-Cell Imaging with the Broccoli Aptamer
This protocol describes the steps for visualizing a Broccoli-tagged RNA in mammalian cells.
Materials:
-
Mammalian cells (e.g., HEK293T).
-
Expression plasmid encoding the RNA of interest tagged with the Broccoli aptamer.
-
Transfection reagent (e.g., FuGeneHD).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES pH 7.4).
-
This compound-1T fluorophore (e.g., 40 mM stock in DMSO).
-
Hoechst 33342 (for nuclear staining, optional).
-
Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC).
Procedure:
-
Cell Seeding: Plate mammalian cells on glass-bottom dishes suitable for microscopy.
-
Transfection: Transfect the cells with the plasmid encoding the Broccoli-tagged RNA of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Culture: Culture the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.
-
Staining: Thirty minutes prior to imaging, replace the cell culture medium with pre-warmed imaging medium. Add this compound-1T to a final concentration of 20 µM and Hoechst 33342 (if desired).
-
Imaging: Mount the dish on a fluorescence microscope. Acquire images using the appropriate filter sets for the fluorophore and nuclear stain. Due to the photolability of some fluorophores, it is recommended to use minimal exposure times and light intensity.
Visualizing the Workflows
To better understand the processes involved in working with fluorogenic RNA aptamers, the following diagrams, created using the DOT language, illustrate key workflows.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFHO | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A fluorogenic RNA-based sensor activated by metabolite-induced RNA dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Clarification on "Dfhbi" and Procedural Guidance Using a Representative Chemical
Initial searches for "Dfhbi" did not yield a standard chemical identifier. To provide comprehensive and actionable guidance, this document will use Methanol (CH₃OH) as a representative chemical for outlining proper disposal procedures. Methanol is a common laboratory solvent with well-documented hazardous properties, making it a suitable example for illustrating the principles of safe chemical handling and disposal for researchers, scientists, and drug development professionals. The procedures detailed below are based on established safety protocols for flammable and toxic chemicals.
Essential Safety and Logistical Information for Methanol Disposal
Methanol is a highly flammable and toxic liquid that poses significant risks if not handled and disposed of correctly.[1][2] Ingestion of as little as 10-30 mL can cause blindness or be fatal.[3] Vapors are also toxic and can be inhaled, and the liquid can be absorbed through the skin.[4] Therefore, adherence to strict safety protocols is paramount.
Immediate Safety Measures & Spill Response
In the event of a methanol spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area.[5] Ensure the area is well-ventilated to disperse flammable and toxic vapors.[6][7] Use fume hoods or other local exhaust ventilation.[5][8]
-
Eliminate Ignition Sources : Methanol is highly flammable with a low flash point.[1][8] Extinguish all open flames and turn off any equipment that could create a spark.[5][8][9] Use only non-sparking tools for cleanup.[6][7][8]
-
Personal Protective Equipment (PPE) : Before addressing the spill, don appropriate PPE, including:
-
Containment and Cleanup :
-
For small spills, absorb the methanol with inert materials like sand, cat litter, or a commercial sorbent.[5][8][9]
-
For larger spills, contain the spill by diking with an inert material.[11]
-
Once absorbed, collect the material into a suitable, labeled, and sealed container for hazardous waste disposal.[8]
-
Operational Plan for Methanol Waste Disposal
A systematic approach is crucial for the routine disposal of waste methanol.
-
Waste Collection :
-
Designate specific, clearly labeled containers for methanol waste. The label should read "Hazardous Waste - Methanol, Flammable, Toxic".[12]
-
Keep waste containers tightly closed when not in use and store them in a well-ventilated, designated hazardous waste accumulation area.[4][13]
-
Ensure the storage area is away from heat, sparks, and open flames.[4]
-
-
Segregation : Do not mix methanol waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Mixing incompatible chemicals can lead to dangerous reactions. Methanol is incompatible with strong oxidizing agents, strong acids, and certain metals.[8]
-
Disposal Coordination :
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not pour methanol down the drain.[6][12] This is illegal in most jurisdictions and can damage plumbing and harm the environment.[12]
-
Do not allow methanol to evaporate in a fume hood as a means of disposal.[12]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Methanol, sourced from safety data sheets.
| Physical & Chemical Properties | Value |
| CAS Number | 67-56-1[8] |
| Molecular Formula | CH₄O[8] |
| Molecular Weight | 32.04 g/mol |
| Appearance | Colorless Liquid[8] |
| Odor | Alcohol-like[8] |
| Boiling Point | 64.7 °C / 148.5 °F[8] |
| Melting Point | -98 °C / -144.4 °F[8] |
| Flash Point | 9.7 °C / 49.5 °F[8] |
| Specific Gravity | 0.791[8] |
| Solubility in Water | Miscible[8] |
| Exposure Limits & Flammability | Value |
| OSHA PEL (8-hr TWA) | 200 ppm[10] |
| NIOSH REL (10-hr TWA) | 200 ppm[10] |
| ACGIH TLV (8-hr TWA) | 200 ppm[10] |
| Lower Explosive Limit (LEL) | 6.0 vol %[8] |
| Upper Explosive Limit (UEL) | 36.0 vol %[14] |
Detailed Methodologies: A Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and preparing methanol waste for disposal.
Objective : To safely collect and store waste methanol from laboratory operations for subsequent disposal by trained EHS personnel.
Materials :
-
Appropriately labeled hazardous waste container with a secure cap.
-
Personal Protective Equipment (PPE): safety goggles, nitrile or butyl gloves, lab coat.
-
Fume hood.
-
Waste log sheet.
Procedure :
-
Preparation :
-
Ensure the hazardous waste container is properly labeled with "Hazardous Waste," the chemical name ("Methanol"), and associated hazards ("Flammable," "Toxic").
-
Don all required PPE before handling methanol.
-
Perform all transfers of methanol waste inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
-
Waste Transfer :
-
Carefully pour the waste methanol from your experimental container into the designated hazardous waste container.
-
Avoid splashing. Use a funnel if necessary.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.
-
-
Sealing and Storage :
-
Securely cap the waste container immediately after transfer.[4]
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Update the waste log sheet with the date and amount of waste added.
-
-
Final Steps :
-
Place the sealed container in the designated secondary containment within the satellite accumulation area.
-
Remove PPE and wash hands thoroughly with soap and water.[4]
-
When the container is full, contact your EHS department to arrange for pickup.
-
Visualizations
The following diagrams illustrate key logical workflows and hazard relationships for methanol handling and disposal.
Caption: Workflow for routine collection and disposal of methanol waste.
Caption: Potential consequences of incorrect methanol disposal methods.
References
- 1. Methanol - Wikipedia [en.wikipedia.org]
- 2. Methanol Safety: Exposure Risks & Protective Measures | Chemscape [chemscape.com]
- 3. youtube.com [youtube.com]
- 4. rcilabscan.com [rcilabscan.com]
- 5. google.com [google.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. nj.gov [nj.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. chemos.de [chemos.de]
- 14. methanol.org [methanol.org]
Essential Safety and Handling of DFHBI: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a fluorescent probe for RNA imaging, this guide provides essential safety and logistical information. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
While some suppliers consider this compound to be non-hazardous, it is prudent to treat it as a potentially hazardous substance until more comprehensive toxicological data is available.[1] Standard laboratory chemical handling precautions should be strictly followed.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₀F₂N₂O₂ |
| Molecular Weight | 252.22 g/mol |
| Appearance | Lyophilized dye or yellow solid |
| Purity | >95% |
| Solubility | Soluble in DMSO (20-40 mM recommended), can be resuspended in water (pH > 9.0) at 100 µM |
| Storage Conditions | Stable in the dark for up to 2 years at -20°C |
| Fluorescence | Non-fluorescent until bound to specific RNA aptamers |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its solid form and in solution.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects eyes from dust particles of the solid compound and from splashes of solutions. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | A buttoned laboratory coat. | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. If weighing out larger quantities of the powder and engineering controls are insufficient, a respirator may be necessary. | Minimizes inhalation of the powdered form. |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial receipt and preparation of solutions to experimental use and final disposal.
Caption: Workflow for handling this compound from receipt to disposal.
Step-by-Step Handling and Disposal Plan
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the lyophilized this compound at -20°C in a dark, dry place.[1][2] It is stable under these conditions for at least two years.[1]
Preparation of Stock Solutions
-
Personal Protective Equipment: Before handling the solid, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Weighing: If starting from a solid, weigh the required amount in a chemical fume hood to avoid inhalation of any fine particles.
-
Dissolving: Prepare a stock solution by dissolving the this compound in dimethyl sulfoxide (DMSO).[1] A concentration of 20-40 mM is often recommended.[1] Ensure the vial is tightly capped and vortex until the solid is completely dissolved.
-
Aqueous Solutions: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
-
Storage of Solutions: Stock solutions in DMSO should be stored at -20°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Experimental Use
-
Dilution: Dilute the this compound stock solution to the final working concentration in your experimental buffer.
-
Incubation: Incubate the this compound solution with your cells or RNA samples as per your experimental protocol. This compound is cell-permeable.[1]
-
Light Sensitivity: Protect samples containing this compound from light as much as possible to prevent photobleaching.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, pipette tips, and culture vessels, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container for chemical waste disposal according to your institution's guidelines. Do not pour this compound solutions down the drain.
-
Solid Waste: All solid waste, such as contaminated gloves, weigh boats, and pipette tips, should be placed in a designated solid hazardous waste container.
-
Decontamination: After handling, thoroughly decontaminate all work surfaces with an appropriate laboratory disinfectant or cleaning agent. Wash your hands thoroughly with soap and water.
While this compound is reported to have low cytotoxicity, the absence of comprehensive toxicological data necessitates careful handling and adherence to standard safety protocols for chemical reagents.[3] By following these guidelines, you can ensure a safe and effective use of this compound in your research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
